Disodium bathocuproine disulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H18N2Na2O6S2 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate |
InChI |
InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
RNGKZLRAVYPLJC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Disodium Bathocuproine Disulfonate as a Copper Chelator
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biological Imperative for Copper Chelation
Copper is a paradoxical micronutrient essential for life, serving as a critical cofactor for a myriad of enzymes involved in fundamental biological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, the very redox activity that makes copper indispensable also renders it potently toxic in its free ionic form. Unchaperoned copper can catalyze the formation of highly damaging reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cellular damage. Consequently, organisms have evolved intricate systems to tightly regulate intracellular and extracellular copper homeostasis. In research and clinical settings, the ability to selectively sequester copper ions is paramount for studying copper metabolism, mitigating copper-induced toxicity, and developing therapeutic strategies for diseases associated with copper dysregulation, such as Wilson's disease and certain cancers.
This technical guide provides a comprehensive overview of the mechanism of action of disodium bathocuproine disulfonate (BCS), a highly specific and sensitive chelator for cuprous copper (Cu(I)). We will delve into its coordination chemistry, selectivity, and the physicochemical properties that underpin its utility in a wide range of biochemical and analytical applications.
Chemical and Physicochemical Properties of this compound (BCS)
This compound (C₂₆H₁₈N₂Na₂O₆S₂) is a water-soluble derivative of bathocuproine.[1][2] The addition of two sulfonate groups to the phenanthroline core is a key structural feature that confers high aqueous solubility, a critical advantage for its use in biological systems.[3] In contrast to its parent compound, BCS is cell-impermeable, a property that allows for the specific chelation of extracellular copper without directly interfering with intracellular copper metabolism.[4] This makes it an invaluable tool for dissecting the roles of extracellular versus intracellular copper pools.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | [5] |
| Molecular Weight | 564.54 g/mol | [1][5] |
| Appearance | White to pale yellowish-brown powder | [2][3] |
| Solubility | Soluble in water | [2][3] |
| Cell Permeability | Impermeable | [4][6] |
The Chelation Mechanism: A Specific Embrace of Cuprous Copper
The efficacy of BCS as a copper chelator lies in its profound selectivity for the cuprous (Cu(I)) oxidation state over the cupric (Cu(II)) state.[7][8] This specificity is dictated by the steric and electronic properties of the BCS molecule.
Coordination Chemistry and Stoichiometry
BCS is a bidentate ligand, meaning it forms two coordinate bonds with a central metal ion.[7] The two nitrogen atoms of the 1,10-phenanthroline ring system are positioned to effectively coordinate with a single copper ion. The chelation of Cu(I) by BCS involves the formation of a highly stable 2:1 complex, where two BCS molecules coordinate with one Cu(I) ion.[7][9] This results in the formation of the [Cu(BCS)₂]³⁻ complex.
The preference for Cu(I) is rooted in the tetrahedral coordination geometry that the bulky methyl and phenyl groups of the bathocuproine backbone impose.[7] Cu(I), with its d¹⁰ electronic configuration, readily adopts this tetrahedral geometry. In contrast, Cu(II) (d⁹ configuration) prefers a square planar or distorted octahedral geometry, which is sterically hindered by the BCS structure.
Caption: Diagram of the 2:1 complex formation between Cu(I) and two BCS molecules.
Thermodynamic Stability
The chelation of Cu(I) by BCS is a thermodynamically highly favorable process, characterized by a very large stability constant (β₂). The stability constant is the equilibrium constant for the formation of the complex from its constituent ions.[10] A large stability constant indicates a strong affinity of the ligand for the metal ion.[11] The log β₂ for the [Cu(BCS)₂]³⁻ complex has been reported to be approximately 20.6, signifying an exceptionally stable complex.[7]
This high stability constant ensures that BCS can effectively sequester Cu(I) even in the presence of other potential ligands in a complex biological milieu.
Spectrophotometric Properties and Quantification of Copper
A key feature of the BCS-Cu(I) complex is its intense orange-yellow color, which is absent in the free BCS ligand.[5][12] This chromophoric property forms the basis of a widely used and highly sensitive spectrophotometric assay for the quantification of copper.[6][13] The [Cu(BCS)₂]³⁻ complex exhibits a characteristic maximum absorbance (λmax) at approximately 483-485 nm.[6][7]
The molar absorptivity (ε) of the complex is a measure of how strongly it absorbs light at a particular wavelength. For the [Cu(BCS)₂]³⁻ complex, the molar absorptivity at its λmax is in the range of 12,000-13,000 M⁻¹cm⁻¹, allowing for the detection of copper at very low concentrations.[3][7][9]
Caption: Workflow for the spectrophotometric determination of total copper using BCS.
Experimental Protocol: Spectrophotometric Quantification of Copper using BCS
This protocol outlines a general procedure for the determination of total copper in an aqueous sample.
Materials:
-
This compound (BCS) solution (e.g., 1 mM in deionized water)
-
Ascorbic acid solution (e.g., 100 mM in deionized water, freshly prepared)
-
Copper standard solution (e.g., 1 mM CuSO₄ in deionized water)
-
Buffer solution (e.g., 50 mM MOPS, pH 7.0)
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of Standards: Prepare a series of copper standards by diluting the stock copper standard solution in the buffer. The concentration range should encompass the expected concentration of the unknown sample.
-
Sample Preparation: Dilute the unknown sample in the buffer to ensure the final copper concentration falls within the range of the standard curve.
-
Reduction of Cu(II) to Cu(I): To each standard and unknown sample, add a sufficient volume of ascorbic acid solution to ensure complete reduction of any Cu(II) to Cu(I). A final concentration of 1-5 mM ascorbic acid is typically sufficient. Incubate for 5-10 minutes at room temperature.
-
Chelation Reaction: Add the BCS solution to each standard and unknown sample. A final BCS concentration of at least twice the highest expected copper concentration is recommended to ensure complete complexation. Mix well and incubate for 15-20 minutes at room temperature in the dark to allow for complete color development.[6]
-
Spectrophotometric Measurement: Measure the absorbance of each standard and unknown sample at the wavelength of maximum absorbance for the [Cu(BCS)₂]³⁻ complex (typically around 484 nm). Use the buffer solution containing ascorbic acid and BCS as a blank.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their corresponding copper concentrations. Determine the copper concentration in the unknown sample by interpolating its absorbance on the standard curve.
Applications in Research and Drug Development
The unique properties of BCS make it a versatile tool in various scientific disciplines:
-
Biochemical Assays: BCS is widely used to quantify copper in biological samples, including cell lysates, plasma, and urine.[12] It is also a key reagent in the CUPRAC (CUPric Reducing Antioxidant Capacity) assay, which measures the total antioxidant capacity of a sample.
-
Studying Copper Metabolism: As a cell-impermeable chelator, BCS is instrumental in differentiating between the roles of extracellular and intracellular copper in cellular processes.[4] For instance, it can be used to create a copper-deficient extracellular environment to study the function of copper transporters.[14]
-
Drug Development: In the context of diseases characterized by copper overload, BCS and its derivatives can be explored as therapeutic agents to sequester excess copper. Its high specificity for Cu(I) is advantageous in minimizing off-target effects.
-
Environmental Monitoring: The high sensitivity of the BCS assay allows for the detection of trace amounts of copper contamination in water and other environmental samples.[5][12]
Limitations and Considerations
While BCS is a powerful tool, it is essential to be aware of its limitations:
-
Interference from other reducing agents: In assays where Cu(II) is reduced to Cu(I), strong reducing agents present in the sample can potentially interfere.
-
pH dependence: The formation of the BCS-Cu(I) complex can be pH-dependent, and it is crucial to maintain a consistent and optimal pH for the assay.[13]
-
Presence of strong competing chelators: In samples containing other high-affinity copper chelators, competition for Cu(I) may occur, potentially leading to an underestimation of the copper concentration. To mitigate this, an improved BCS assay has been developed that incorporates a strong Cu(II) chelator like EDTA to prevent artifacts arising from the presence of Cu(II) in the sample.[8]
Conclusion
This compound is a highly specific and sensitive chelator for cuprous copper, with a well-defined mechanism of action rooted in its coordination chemistry. Its water solubility, cell impermeability, and the strong chromophoric properties of its copper complex make it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for its effective application in a wide array of scientific investigations.
References
- 1. Bathocuproin sulfonate disodium salt hydrate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… [cymitquimica.com]
- 3. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 4. researchgate.net [researchgate.net]
- 5. CheMondis Marketplace [chemondis.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 11. issr.edu.kh [issr.edu.kh]
- 12. medchemexpress.com [medchemexpress.com]
- 13. amt.copernicus.org [amt.copernicus.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Disodium Bathocuproine Disulfonate: Properties and Applications
Introduction: The Quintessential Copper(I) Chelator
Disodium bathocuproine disulfonate (BCS) is a highly valued water-soluble chelating agent, renowned for its exceptional specificity and sensitivity in detecting and quantifying cuprous ions (Cu(I)).[1][2] A sulfonated derivative of bathocuproine, BCS overcomes the limited aqueous solubility of its parent compound, making it an indispensable tool in a myriad of biochemical, environmental, and analytical applications.[2][3] Its utility is particularly pronounced in biological systems where copper, an essential trace element, can also be toxic at elevated concentrations, necessitating precise measurement.[1] This guide provides a comprehensive overview of the physicochemical properties of BCS, the mechanism of its interaction with copper ions, and detailed protocols for its application in research and development.
Physicochemical Properties of this compound
This compound is typically a white to beige or pale tan solid, valued for its stability under normal laboratory conditions.[4][5][6] The introduction of two sulfonate groups into the bathocuproine structure confers excellent water solubility, a critical feature for its use in aqueous-based assays.[2]
| Property | Value | Source(s) |
| Synonyms | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid disodium salt, BCS | [7] |
| CAS Number | 52698-84-7 | [7] |
| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | [4] |
| Molecular Weight | 564.54 g/mol | [4][8] |
| Appearance | White to beige/pale tan powder/solid | [7] |
| Melting Point | >300 °C | [8][9] |
| Solubility | Soluble in water (e.g., 50 mg/mL) | [7] |
| pH | ~10 (10 g/L in H₂O at 20 °C) | [8][9] |
| Storage | Store at +15°C to +25°C | [8] |
Mechanism of Copper(I) Chelation and Detection
The functionality of BCS as a copper indicator is rooted in its specific and high-affinity binding to cuprous (Cu(I)) ions. Two BCS molecules coordinate with one Cu(I) ion to form a stable, water-soluble, orange-colored complex. This reaction is highly specific for Cu(I), with the stoichiometry of the complex being 2:1 (BCS:Cu(I)). The resulting complex exhibits a distinct absorbance maximum, which allows for the sensitive colorimetric quantification of Cu(I).
Caption: Reaction scheme for the detection of copper using BCS.
For the determination of total copper, any cupric ions (Cu(II)) in the sample must first be reduced to Cu(I) using a suitable reducing agent, such as hydroxylamine hydrochloride or ascorbic acid.[10][11] The subsequent addition of BCS leads to the formation of the colored complex, the absorbance of which is directly proportional to the total copper concentration.
Spectrophotometric and Fluorometric Analysis
The Cu(I)-BCS complex has a characteristic absorbance maximum at approximately 484 nm, which serves as the basis for colorimetric quantification.[10] The molar absorptivity of this complex is reported to be around 1.2 x 10⁴ M⁻¹cm⁻¹.[3] While the color can form over a broad pH range of 3.5 to 11.0, the recommended pH for the assay is between 4 and 5 to ensure optimal complex formation and stability.[10]
In addition to its colorimetric properties, BCS also exhibits fluorescence that is quenched upon binding to Cu(I). This phenomenon provides an alternative and highly sensitive method for copper quantification. The fluorescence emission of BCS at 770 nm (with an excitation wavelength of 580 nm) is linearly quenched by increasing concentrations of Cu(I).[11] This fluorometric assay can detect copper concentrations as low as 0.1 µM and is not interfered with by other common metal ions such as iron, manganese, and zinc.[11]
Experimental Protocol: Quantification of Total Copper in a Biological Sample
This protocol provides a generalized workflow for the determination of total copper in a protein sample using the colorimetric BCS assay. It is crucial to optimize reagent concentrations and incubation times based on the specific sample matrix and expected copper concentration.
Materials:
-
This compound (BCS) solution (e.g., 1 mM in deionized water)
-
Hydroxylamine hydrochloride solution (e.g., 1 M in deionized water)
-
Sodium acetate buffer (e.g., 1 M, pH 4.3)
-
Copper standard solution (e.g., 1 mg/mL Cu(II) standard)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
If necessary, release copper from proteins by treating the sample with a small amount of dilute HCl.[11]
-
Neutralize the sample and adjust the pH to approximately 4.3 using the sodium acetate buffer. The presence of citrate can help stabilize the copper.[11]
-
Prepare a series of copper standards of known concentrations by diluting the copper standard solution.
-
-
Reduction of Cu(II) to Cu(I):
-
To a known volume of the sample and each standard in separate microcentrifuge tubes or a 96-well plate, add the hydroxylamine hydrochloride solution.
-
Mix well and incubate for a sufficient time (e.g., 10 minutes) to ensure complete reduction of Cu(II) to Cu(I).
-
-
Complex Formation:
-
Add the BCS solution to each tube/well. The final concentration of BCS should be in excess of the highest expected copper concentration.
-
Mix thoroughly and incubate at room temperature for at least 5 minutes to allow for complete color development. The resulting orange-colored complex is stable for at least 2 hours.[12]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each sample and standard at 484 nm using a spectrophotometer.[10]
-
Use a reagent blank (containing all reagents except the copper standard/sample) to zero the spectrophotometer.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the copper concentration in the unknown sample by interpolating its absorbance value on the standard curve.
-
Caption: A generalized workflow for the quantification of total copper.
Considerations for Assay Integrity and Trustworthiness
To ensure the reliability of results obtained with the BCS assay, several factors must be considered:
-
Interferences: While the BCS assay is highly selective for copper, high concentrations of other metals may potentially interfere.[10] It is advisable to consult literature for specific interfering agents relevant to the sample matrix.
-
pH Control: Maintaining the optimal pH range of 4-5 is critical for consistent and maximal color development.[10]
-
Reagent Stability: BCS solutions are generally stable, but should be protected from light and stored as recommended.[13] It is good practice to prepare fresh reducing agent solutions.
-
Sample Handling: Copper ions can adsorb to the surfaces of containers. Therefore, samples should be analyzed as soon as possible after collection. If storage is necessary, acidification of the sample can help prevent adsorption.[10]
Conclusion: A Versatile and Reliable Analytical Tool
This compound stands out as a superior reagent for the selective detection and quantification of copper(I) ions. Its excellent water solubility, high sensitivity, and the stability of its copper complex make it a robust and reliable tool for researchers across various scientific disciplines. By understanding its fundamental physicochemical properties and adhering to well-validated protocols, scientists and drug development professionals can confidently employ BCS to obtain accurate and reproducible measurements of copper in a wide range of samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… [cymitquimica.com]
- 3. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Bathocuproinedisulfonic acid, disodium salt hydrate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Bathocuproinedisulfonic acid for spectrophotometric det. of Cu, Fe 52698-84-7 [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Bathocuproinedisulfonic acid disodium salt GR for analysis 52698-84-7 [sigmaaldrich.com]
- 10. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 11. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lobachemie.com [lobachemie.com]
A Researcher's Guide to Disodium Bathocuproine Disulfonate: Synonyms, Mechanisms, and Applications in Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Copper Chelator
Disodium bathocuproine disulfonate is a crucial organic compound extensively utilized in biochemical and analytical applications as a highly sensitive colorimetric reagent for copper ions.[1] Its water-soluble nature, a significant advantage over its parent compound, bathocuproine, allows for direct measurements in aqueous solutions without the need for solvent extraction. This guide provides a comprehensive overview of its synonyms, chemical identifiers, mechanism of action, and detailed protocols for its application in scientific research, with a particular focus on its role in understanding and targeting copper dysregulation in disease.
Core Identity: Synonyms and Chemical Identifiers
In scientific literature and commercial catalogs, this compound is known by several names, which can often be a source of confusion. A clear understanding of these synonyms and their corresponding identifiers is paramount for accurate sourcing and experimental replication.
The most systematic and widely accepted chemical name for this compound is Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate .[2] However, it is frequently referred to by a variety of shorter, more convenient names.
Common Synonyms:
It is also important to be aware of a closely related compound, Bathophenanthrolinedisulfonic acid disodium salt , which lacks the two methyl groups present in bathocuproine. While both are used as metal chelators, their specificities and the properties of their metal complexes differ.
Chemical Identifiers:
A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. For this compound, the most consistently referenced CAS number is:
Other CAS numbers that may be encountered in relation to this or very similar structures include:
-
98645-85-3: Often used interchangeably with 52698-84-7 for the disodium salt.[6][7][8]
-
52746-49-3: Frequently associated with the trihydrate form of the related compound, bathophenanthrolinedisulfonic acid disodium salt.[1][][10][11]
For clarity and consistency in research and procurement, CAS 52698-84-7 should be considered the primary identifier for the anhydrous or unspecified hydrate form of Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate.
| Identifier | Name/Synonym | Notes |
| IUPAC Name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate | The systematic and unambiguous chemical name. |
| Common Name | This compound | A widely used and accepted trivial name. |
| Abbreviation | BCS, BCS sodium salt | Commonly used in laboratory settings for brevity. |
| CAS Number | 52698-84-7 | The most reliable identifier for the disodium salt. |
| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂[2][6] | Defines the elemental composition of the molecule. |
| Molecular Weight | 564.54 g/mol [2] | The mass of one mole of the substance. |
Mechanism of Action: The Chelation of Cuprous Ions
The primary function of this compound in scientific applications stems from its ability to act as a highly specific and sensitive chelating agent for cuprous ions (Cu⁺). Chelation is a type of bonding of ions and molecules to metal ions. It involves the formation or presence of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central atom.
The bathocuproine disulfonate molecule possesses a rigid, planar 1,10-phenanthroline core. The two nitrogen atoms within this heterocyclic system are positioned to form a stable pincer-like coordination complex with a metal ion. The presence of the two methyl groups at the 2 and 9 positions of the phenanthroline ring creates steric hindrance, which prevents the coordination of larger ions and contributes to the high selectivity for the smaller cuprous (Cu⁺) ion over the cupric (Cu²⁺) ion.
Two molecules of bathocuproine disulfonate coordinate with one cuprous ion to form a stable, water-soluble, orange-colored complex.[12][13] This complex exhibits a strong absorbance of light at a specific wavelength, which is the basis for its use in spectrophotometric quantification of copper.
Experimental Protocols: A Practical Guide
This compound is a versatile reagent employed in a variety of quantitative assays. Below are detailed protocols for two of its most common applications.
Spectrophotometric Quantification of Copper
This method is widely used for the determination of copper in various samples, including water, biological fluids, and digested materials. The protocol involves the reduction of any cupric ions (Cu²⁺) to cuprous ions (Cu⁺), followed by the formation of the colored complex with bathocuproine disulfonate and spectrophotometric measurement.
Materials and Reagents:
-
This compound (CAS 52698-84-7) solution (e.g., 1 mM in deionized water)
-
Hydroxylamine hydrochloride solution (e.g., 10% w/v in deionized water)
-
Sodium acetate buffer (e.g., 1 M, pH 4.8)
-
Copper standard solution (e.g., 1000 ppm Cu²⁺)
-
Deionized water
-
Spectrophotometer
Protocol:
-
Standard Curve Preparation:
-
Prepare a series of copper standards of known concentrations (e.g., 0, 1, 2, 5, 10, and 15 µM) by diluting the copper standard solution with deionized water.
-
-
Sample Preparation:
-
If the sample is solid, perform an appropriate digestion procedure to bring the copper into solution.
-
Dilute the sample as necessary to ensure the copper concentration falls within the range of the standard curve.
-
-
Reaction Setup:
-
To 1 mL of each standard and sample in separate test tubes, add 100 µL of hydroxylamine hydrochloride solution. Mix well and incubate for 5 minutes at room temperature to ensure complete reduction of Cu²⁺ to Cu⁺.
-
Add 500 µL of sodium acetate buffer to each tube and mix.
-
Add 200 µL of the this compound solution to each tube. Mix thoroughly and allow the color to develop for at least 10 minutes.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each standard and sample at the wavelength of maximum absorbance, which is typically around 484 nm .[14]
-
-
Data Analysis:
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the copper concentration in the samples by interpolating their absorbance values on the standard curve.
-
Potential Interferences:
While the method is highly selective for copper, high concentrations of other metal ions that can be reduced and form colored complexes may cause interference. It is also crucial that all glassware is thoroughly cleaned to avoid copper contamination. Strong chelating agents like EDTA present in the sample can also interfere by competing for copper ions.[12][13]
CUPRAC-BCS Assay for Total Antioxidant Capacity (TAC)
The CUPRAC (CUPric Reducing Antioxidant Capacity) assay utilizes the reduction of Cu²⁺ to Cu⁺ by antioxidants present in a sample. The resulting Cu⁺ is then chelated by bathocuproine disulfonate, and the absorbance of the colored complex is measured. This assay is advantageous due to its applicability to both hydrophilic and lipophilic antioxidants.
Materials and Reagents:
-
Copper(II) chloride solution (e.g., 10 mM)
-
Ammonium acetate buffer (e.g., 1 M, pH 7.0)
-
This compound (BCS) solution (e.g., 7.5 mM in ethanol)
-
Trolox (a water-soluble vitamin E analog) standard solution
-
Sample containing antioxidants
Protocol:
-
Reagent Preparation:
-
Prepare the CUPRAC reagent by mixing equal volumes of copper(II) chloride solution, ammonium acetate buffer, and BCS solution.
-
-
Standard Curve Preparation:
-
Prepare a series of Trolox standards of known concentrations.
-
-
Reaction Setup:
-
In a 96-well plate, add a small volume of each standard and sample to separate wells.
-
Add the freshly prepared CUPRAC reagent to each well.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the Trolox standards against their concentrations.
-
Determine the total antioxidant capacity of the samples, expressed as Trolox equivalents, from the standard curve.[15]
-
This method provides a simple, fast, and inexpensive way to assess the total antioxidant capacity of various samples.[17]
Applications in Drug Development: Targeting Copper Dyshomeostasis
The dysregulation of copper homeostasis is increasingly implicated in the pathophysiology of a range of human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as various cancers.[18][19][20][21][22][23] In these conditions, aberrant copper accumulation can lead to increased oxidative stress, protein aggregation, and the promotion of cell proliferation and angiogenesis.[18][20]
This has opened up a new therapeutic avenue focused on the use of copper chelators to restore metal ion balance.[24][25][26][27] this compound, as a potent and specific copper chelator, serves as an invaluable research tool in this field. It is used to:
-
Investigate the role of copper in disease models: By chelating excess copper in cell cultures or in vitro assays, researchers can study the downstream effects on cellular processes and disease-related pathways.
-
Screen for novel therapeutic agents: this compound can be used in competitive binding assays to identify new compounds with copper-chelating properties.
-
Validate the mechanism of action of drug candidates: For drugs believed to target copper metabolism, this reagent can be used to confirm their effects on copper levels and distribution.
The development of copper-targeted therapies is a promising area of drug discovery, and this compound will undoubtedly continue to be a key reagent in advancing our understanding of copper's role in health and disease.
References
- 1. Cas 52746-49-3,BATHOPHENANTHROLINEDISULFONIC ACID DISODIUM SALT TRIHYDRATE | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. BATHOCUPROINEDISULFONIC ACID DISODIUM SALT | 52698-84-7 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. chemscene.com [chemscene.com]
- 6. bathocuproine disulfonic acid, disodium salt | C26H18N2Na2O6S2 | CID 15678335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 8. DOJINDO - Product List [interchim.com]
- 10. BATHOPHENANTHROLINEDISULFONIC ACID DISODIUM SALT TRIHYDRATE | 52746-49-3 [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. auxilab.es [auxilab.es]
- 13. galgo.co.uk [galgo.co.uk]
- 14. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 15. zen-bio.com [zen-bio.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Harnessing copper: Innovative approaches to combat neurodegenerative diseases and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights Into the Role of Copper in Neurodegenerative Diseases and the Therapeutic Potential of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Copper chelators targeted at the liver: a innovative treatment of hepatic copper overload | ANR [anr.fr]
- 25. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Current Biomedical Use of Copper Chelation Therapy [mdpi.com]
- 27. researchgate.net [researchgate.net]
Safety and handling precautions for Disodium bathocuproine disulfonate powder.
An In-Depth Technical Guide to the Safe Handling of Disodium Bathocuproine Disulfonate Powder
This guide provides a comprehensive overview of the essential safety and handling precautions for this compound powder. It is intended for researchers, scientists, and drug development professionals who work with this compound. The focus is on integrating established safety protocols with a deeper understanding of the material's properties to foster a proactive safety culture in the laboratory.
Introduction: Understanding the Compound
This compound (CAS No. 52698-84-7), also known as 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid, disodium salt, is a highly sensitive colorimetric reagent primarily used for the detection and quantification of copper ions.[1] Its applications are widespread, ranging from biochemical assays to environmental monitoring.[1][2] While it is a valuable tool in research, its physical form as a fine powder necessitates a thorough understanding of its handling requirements to ensure the safety of laboratory personnel and the integrity of experimental results.
Hazard Identification and Risk Assessment
This compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[3][4] However, the absence of a formal hazard classification does not imply that the material is entirely benign. The primary physical hazard associated with this compound is the potential for dust formation when handling the powder.[3][5][6]
Causality Behind the Precaution: Fine powders, regardless of their intrinsic toxicity, can pose a respiratory and eye irritation hazard.[7] Inhalation of airborne particles can lead to irritation of the respiratory tract.[7] Furthermore, if the powder comes into contact with the eyes, it can cause mechanical irritation.[7] While comprehensive toxicological data for this specific compound is not readily available, it is a standard and prudent laboratory practice to minimize the generation of dust and prevent inhalation and contact.[3][4] Some safety data sheets (SDS) carry the hazard code "Xi" and risk statements "R36/37/38," indicating it can be irritating to the eyes, respiratory system, and skin.[8][9] Therefore, a conservative approach to handling is warranted.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure to airborne powders is through the use of appropriate engineering controls. These controls are designed to contain the material at the source, preventing it from entering the general laboratory environment.
-
Ventilated Enclosures: When weighing the powder, a ventilated balance enclosure or a chemical fume hood should be used. This ensures that any dust generated is immediately captured and exhausted away from the user's breathing zone.[3]
-
General Laboratory Ventilation: All work with this compound should be conducted in a well-ventilated laboratory.[7] Good general ventilation helps to dilute and remove any contaminants that may escape primary containment.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are the primary means of protection, Personal Protective Equipment (PPE) provides an essential final barrier against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[10][11]
Table 1: Recommended PPE for Handling this compound Powder
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety goggles | Nitrile gloves | Laboratory coat | Recommended to be done in a ventilated enclosure. If not possible, a dust mask (e.g., N95) is advised.[8] |
| Preparing Solutions | Safety goggles | Nitrile gloves | Laboratory coat | Not typically required if handled in a well-ventilated area. |
| General Handling | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not required. |
The Rationale Behind PPE Selection:
-
Eye Protection: Safety glasses or goggles are crucial to prevent the powder from entering the eyes and causing irritation.[3][5]
-
Hand Protection: Impermeable gloves, such as nitrile gloves, should be worn to prevent skin contact.[3] It is good practice to inspect gloves for any defects before use and to wash hands thoroughly after removing them.[3]
-
Body Protection: A laboratory coat protects against accidental spills and contamination of personal clothing.[5]
-
Respiratory Protection: While not always mandatory, a dust mask or respirator provides an additional layer of protection, especially when handling larger quantities of the powder or when a ventilated enclosure is not available.[5][8]
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to well-defined SOPs is critical for minimizing the risks associated with handling powdered chemicals.
SOP 1: Weighing this compound Powder
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Engineering Control: Perform all weighing operations inside a ventilated balance enclosure or a chemical fume hood.
-
Dispensing: Use a spatula to carefully transfer the powder from the stock container to a weigh boat or paper. Avoid any sudden movements that could generate dust.
-
Cleaning: After weighing, gently tap the spatula to remove any residual powder back into the container. Clean the weighing area with a damp cloth or towel to collect any spilled powder. Do not use a dry brush, as this can aerosolize the powder.
-
Closure: Securely close the stock container immediately after use.
SOP 2: Preparation of Aqueous Solutions
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Initial Solubilization: In a well-ventilated area, add the pre-weighed powder to the solvent (typically water, as it is soluble[2][6]). Add the powder slowly to the liquid to prevent splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the powder. If heating is required, do so gently.
-
Storage: Store the prepared solution in a clearly labeled, sealed container.
Storage and Waste Management
Proper storage and disposal are integral components of the chemical safety lifecycle.
-
Storage: Store this compound in a cool, dry, and well-ventilated place.[3] The container should be kept tightly closed to prevent moisture absorption and contamination.[5] It should be stored away from strong oxidizing agents, as these are incompatible materials.[6] Some suppliers recommend storing at 4°C, protected from light, and under a nitrogen atmosphere for long-term stability.[12]
-
Waste Disposal: Unused or waste material should be disposed of as chemical waste in accordance with local, state, and federal regulations.[3][7] Do not dispose of the powder or its solutions down the drain.[3] Collect all waste in a designated, labeled, and sealed container.
Diagram 2: Waste Disposal Workflow
Caption: Workflow for proper waste disposal.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
-
Inhalation: If dust is inhaled, move the affected person to fresh air. If breathing becomes difficult, seek medical attention.[3][13]
-
Skin Contact: Wash the affected area with soap and plenty of water.[3][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[3]
-
Spills: For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a suitable container for disposal.[3][13] For larger spills, evacuate the area and contact the appropriate emergency response team.
Conclusion
This compound is a valuable reagent in scientific research. While it does not have a severe hazard classification, its physical form as a powder demands careful and methodical handling. By understanding the rationale behind safety precautions, utilizing appropriate engineering controls and personal protective equipment, and adhering to established standard operating procedures, researchers can work with this compound safely and effectively. A proactive approach to safety is paramount in the laboratory, ensuring the well-being of all personnel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BATHOCUPROINEDISULFONIC ACID DISODIUM SALT | 52698-84-7 [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. dojindo.com [dojindo.com]
- 8. Bathocuproinedisulphonic acid disodium salt, GR 52698-84-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. 52698-84-7 CAS | BATHOCUPROINE DISULPHONIC ACID DISODIUM SALT | Laboratory Chemicals | Article No. 01741 [lobachemie.com]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. publications.ashp.org [publications.ashp.org]
- 12. chemscene.com [chemscene.com]
- 13. downloads.ossila.com [downloads.ossila.com]
Solubility of Disodium bathocuproine disulfonate in water and organic solvents.
An In-Depth Technical Guide to the Solubility of Disodium Bathocuproine Disulfonate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (BCS), a sulfonated derivative of bathocuproine, is a critical reagent in life sciences and analytical chemistry, primarily utilized for the sensitive colorimetric determination of copper(I) ions.[1][2][3] Its efficacy in aqueous-based biological and environmental assays is fundamentally dependent on its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of BCS in water and common organic solvents, grounded in established chemical principles and experimental data. It offers researchers and drug development professionals a detailed understanding of its physicochemical properties, protocols for solubility determination, and the causal factors governing its behavior in solution.
Introduction to this compound (BCS)
BCS (CAS No: 52698-84-7) is an organic sodium salt with the molecular formula C₂₆H₁₈N₂Na₂O₆S₂ and a molecular weight of approximately 564.54 g/mol (anhydrous basis).[2][3] Structurally, it is a derivative of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, modified with two sulfonate (-SO₃⁻) groups.
The core utility of BCS stems from its function as a highly specific and water-soluble chelator for cuprous ions (Cu⁺).[4] The two sulfonate groups do not participate in chelation but confer high aqueous solubility to the molecule, a significant advantage over its non-sulfonated parent compound, bathocuproine, which is hydrophobic. This allows for the direct measurement of copper in aqueous samples without the need for solvent extraction steps.[4] Applications are widespread, ranging from environmental water quality testing to studying the role of copper in biological systems.[1][2]
Aqueous Solubility Profile
The defining characteristic of BCS is its excellent solubility in water. This property is a direct consequence of its molecular structure.
The Chemical Basis of High Aqueous Solubility
BCS is an ionic compound that readily dissociates in polar solvents like water. The key structural features contributing to its hydrophilicity are:
-
Ionic Salt Form: As a disodium salt, the compound exists in a crystalline lattice in its solid state. When introduced to water, the polar water molecules solvate the sodium cations (Na⁺) and the bathocuproine disulfonate anions, overcoming the lattice energy and leading to dissolution.
-
Sulfonate Groups (-SO₃⁻): The two sulfonate groups are highly polar and bear a negative charge at typical pH values. They readily form strong hydrogen bonds with water molecules, significantly enhancing the molecule's affinity for the aqueous phase.
The process of dissolution and dissociation in water can be visualized as follows:
Caption: Dissociation of solid BCS in water into its constituent ions.
Quantitative Solubility in Water
Multiple sources report high solubility for BCS in water. The data is summarized below.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| Water (H₂O) | 50 mg/mL | 88.57 mM | [1][5] |
| Water (H₂O) | Soluble / Miscible | Not specified | [6][7][8][9] |
| 0.5% Sodium Bicarbonate | 50 mg/mL | 88.57 mM | [5] |
It is noted that achieving the 50 mg/mL concentration may require sonication ("Need ultrasonic") to expedite the dissolution of the solid powder.[1]
Influence of Physicochemical Factors
-
pH: The sulfonate groups on the BCS molecule are derived from sulfonic acids, which are very strong acids. Consequently, the disodium salt is the salt of a strong acid and a strong base (NaOH). Its solubility is therefore expected to be largely independent of pH across a wide physiological and analytical range (pH 1.2 to 6.8 and higher).[10] One source notes a pH of 10 for a 10 g/L (10 mg/mL) solution, which is consistent with the properties of a salt solution.[6]
Solubility in Organic Solvents
In stark contrast to its high aqueous solubility, this compound is generally considered to be poorly soluble or insoluble in most common organic solvents.
The Principle of "Like Dissolves Like"
The insolubility of BCS in non-polar or weakly polar organic solvents is governed by the principle of "like dissolves like".[12]
-
High Polarity of BCS: As an ionic salt with two highly polar sulfonate groups, BCS has an extremely high polarity and requires a solvent capable of solvating charged ions and forming strong hydrogen bonds.
-
Low Polarity of Organic Solvents: Solvents such as hexane, toluene, diethyl ether, and chloroform are non-polar or have very low polarity. They cannot effectively solvate the Na⁺ and BCS²⁻ ions, nor can they disrupt the strong ionic forces of the BCS crystal lattice.
Therefore, a significant energy barrier prevents BCS from dissolving in these solvents. While some solubility might be observed in more polar organic solvents like methanol or ethanol, it is expected to be orders of magnitude lower than in water. Data from suppliers and technical datasheets predominantly confirm its use in aqueous media, with no specified solubility values for organic solvents.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
To empirically determine the solubility of BCS or similar compounds, the shake-flask method is a reliable and widely accepted technique, forming the basis for Biopharmaceutics Classification System (BCS) solubility assessments.[10]
Objective: To determine the maximum concentration of BCS that dissolves in a specific solvent (e.g., water) at a constant temperature to reach equilibrium.
Materials and Equipment
-
This compound powder
-
Solvent of interest (e.g., ultrapure water, pH 7.4 buffer)
-
Scintillation vials or glass flasks with screw caps
-
Analytical balance
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC-UV)
-
pH meter
Step-by-Step Methodology
-
Preparation: Set the temperature-controlled shaker to the desired temperature (e.g., 25°C or 37°C).
-
Addition of Excess Solute: Add an excess amount of BCS powder to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains undissolved at the end of the experiment. Causality: Adding excess solid ensures that the final concentration measured represents the true equilibrium solubility limit.
-
Solvent Addition: Add a precise volume of the solvent to the vial.
-
Equilibration: Securely cap the vials and place them in the orbital shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours). Causality: Continuous agitation facilitates the dissolution process and ensures the entire solution reaches a uniform equilibrium state. A 24-48 hour period is typically sufficient for most compounds to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear filtrate into a clean vial. Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Dilution and Quantification: Prepare appropriate dilutions of the filtrate and analyze the concentration of BCS using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of BCS). Construct a calibration curve with known standards to ensure accurate quantification.
-
pH Measurement: Measure the pH of the final saturated solution to document the conditions of the experiment.[10]
Workflow Visualization
Caption: Workflow for the shake-flask equilibrium solubility determination.
Conclusion for the Practitioner
This compound is a highly water-soluble compound, with a reported solubility of up to 50 mg/mL. This property is imparted by its ionic disodium salt structure and the presence of two polar sulfonate groups. Its solubility is robust across a wide pH range, making it an ideal chelator for copper(I) analysis in diverse aqueous environments, from environmental samples to complex biological buffers. Conversely, it exhibits poor solubility in non-polar organic solvents. For researchers requiring precise solubility data under specific experimental conditions, the standardized shake-flask method provides a reliable and reproducible protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. scbt.com [scbt.com]
- 4. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 5. Bathocuproinedisulfonic acid for spectrophotometric det. of Cu, Fe 52698-84-7 [sigmaaldrich.com]
- 6. BATHOCUPROINEDISULFONIC ACID DISODIUM SALT | 52698-84-7 [chemicalbook.com]
- 7. 52698-84-7 CAS | BATHOCUPROINE DISULPHONIC ACID DISODIUM SALT | Laboratory Chemicals | Article No. 01741 [lobachemie.com]
- 8. CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fda.gov [fda.gov]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectrophotometric Applications of Disodium Bathocuproine Disulfonate
Introduction
Disodium bathocuproine disulfonate (BCS) is a water-soluble, sulfonated derivative of the phenanthroline family of heterocyclic organic compounds. In the fields of analytical chemistry, biochemistry, and drug development, BCS is prized as a highly sensitive and specific chromogenic reagent for the quantification of cuprous ions (Cu(I)).[1][2] Its utility stems from the formation of a stable, intensely colored orange complex with Cu(I), which can be readily measured using spectrophotometry.[3] This property makes it an invaluable tool for studying the role of copper in biological systems, monitoring environmental water quality, and in various diagnostic assays.[4][5] This guide provides an in-depth exploration of the core spectrophotometric properties of BCS, validated experimental protocols for its use, and critical considerations for ensuring assay integrity.
Section 1: The Principle of Chelation Chemistry
The fundamental mechanism of BCS as a copper indicator lies in its ability to act as a bidentate chelating agent. Two molecules of BCS coordinate with a single cuprous ion (Cu(I)) to form a stable, water-soluble 2:1 complex.[2][6] This complex exhibits a distinct orange color, which is the basis for colorimetric quantification.
Since BCS is highly selective for the cuprous (Cu(I)) oxidation state over the cupric (Cu(II)) state, a reducing agent is almost always required in assays designed to measure total copper.[1][7] Reagents such as hydroxylamine hydrochloride or ascorbic acid are commonly employed to reduce any Cu(II) present in the sample to Cu(I), ensuring that all copper is available to form the chromogenic complex with BCS.[3][8]
Section 2: Core Spectrophotometric Properties
The utility of the Cu(I)-BCS complex in quantitative analysis is defined by its distinct spectrophotometric characteristics. The complex has a strong absorbance maximum (λmax) in the visible spectrum, making it suitable for analysis with standard laboratory spectrophotometers.
Key quantitative parameters for the this compound assay are summarized below. These values are critical for calculating concentrations based on absorbance measurements (Beer-Lambert Law) and for establishing the valid analytical range of the assay.
| Property | Value | Significance |
| Maximum Absorbance (λmax) | 483 - 485 nm | The optimal wavelength for measuring the absorbance of the Cu(I)-BCS complex to achieve maximum sensitivity.[3][9] |
| Molar Absorptivity (ε) | ~1.2 x 10⁴ - 1.33 x 10⁴ L·mol⁻¹·cm⁻¹ | A measure of how strongly the complex absorbs light at λmax. This high value indicates the assay's high sensitivity.[9][10][11] |
| Optimal pH Range | 3.5 - 11.0 | The broad pH range over which the colored complex is stable.[3] |
| Recommended pH for Analysis | ~4.0 - 5.0 | A slightly acidic pH is often recommended to ensure stability and minimize interferences.[3] |
| Stoichiometry (BCS:Cu(I)) | 2:1 | Two molecules of BCS chelate one cuprous ion.[2][6] |
| Minimum Detection Level | ~20 µg/L | Demonstrates the assay's capability for trace copper analysis.[3] |
Section 3: Validated Experimental Protocol for Total Copper Quantification
This section provides a robust, step-by-step methodology for the determination of total copper in an aqueous sample. The protocol is designed as a self-validating system, incorporating the preparation of a standard curve for accurate quantification.
Causality Behind Experimental Choices:
-
Fresh Reagents: Reducing agents like ascorbic acid can degrade over time; fresh preparation ensures complete reduction of Cu(II) to Cu(I).
-
Acidification for Storage: Samples are often acidified to prevent copper ions from adsorbing onto container surfaces, which would lead to artificially low measurements.[3]
-
Buffer System: A sodium acetate buffer is used to maintain the pH within the optimal range of 4-5, ensuring the complete and stable formation of the Cu(I)-BCS complex.[3]
-
Standard Curve: A calibration curve is essential for trustworthiness. It validates the linear response of absorbance to concentration under the specific experimental conditions and provides the basis for calculating the concentration of the unknown sample.
Experimental Workflow Diagram
Step-by-Step Methodology
1. Reagent Preparation:
-
BCS Reagent (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of deionized water. Store in a dark bottle.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. Alternative: An ascorbic acid solution can also be used.[8]
-
Sodium Acetate Buffer (pH 4.3): Prepare a solution that is 0.2 M with respect to both acetic acid and sodium acetate. Adjust the pH to 4.3 using a pH meter.
2. Preparation of Standard Curve:
-
Prepare a stock solution of 100 mg/L Copper from a certified standard.
-
From the stock solution, prepare a series of dilutions in deionized water to create standards with concentrations ranging from 0.2 mg/L to 5.0 mg/L.
-
Include a "blank" sample containing only deionized water.
3. Assay Procedure:
-
Pipette 50 mL of each standard, the unknown sample, and the blank into separate, clearly labeled 100 mL flasks.
-
To each flask, add 5.0 mL of the hydroxylamine hydrochloride solution (reductant) and 10.0 mL of the sodium acetate buffer. Swirl to mix.
-
Allow the solutions to stand for 5 minutes to ensure the complete reduction of any Cu(II) to Cu(I).
-
Add 5.0 mL of the BCS reagent to each flask. Swirl gently to mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for full color development.
-
Using a spectrophotometer, set the wavelength to 484 nm.[3]
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each standard and the unknown sample.
4. Data Analysis:
-
Construct a standard curve by plotting the absorbance of each standard on the y-axis against its known concentration on the x-axis.
-
Perform a linear regression on the data points. The R² value should be >0.99 for a valid assay.
-
Determine the concentration of copper in the unknown sample by using the equation of the line from the linear regression.
Section 4: Considerations for Assay Integrity and Trustworthiness
A protocol's trustworthiness is defined by its robustness and the user's awareness of its limitations. The BCS assay, while highly reliable, is subject to certain interferences.
-
Specificity and Interferences: The BCS reagent is highly specific for Cu(I). However, strong chelating agents like EDTA or cyanide present in the sample can compete with BCS for copper ions, leading to inaccurately low results.[7][12] While many other metal ions do not interfere, it is good practice to run a matrix spike control if the sample composition is complex or unknown.[3][8]
-
Artifacts in Biological Samples: In complex biological matrices containing proteins with oxidizable amino acid residues, there is a potential for artifacts. To mitigate this, an improved method suggests the addition of a strong Cu(II) chelator like EDTA before the reduction step and addition of BCS. This prevents interference from free Cu(II) in the sample.[1][13]
-
Blanks and Controls:
-
Reagent Blank: Essential for zeroing the spectrophotometer, this control accounts for any intrinsic absorbance from the reagents themselves.
-
Sample Blank: If the unknown sample is colored or turbid, its intrinsic absorbance can interfere. A sample blank, containing the sample and all reagents except BCS, should be prepared and its absorbance subtracted from the test sample's reading.[12]
-
Conclusion
This compound is a superior reagent for the spectrophotometric determination of copper due to its high sensitivity, specificity for Cu(I), and the formation of a stable, water-soluble complex.[4] By understanding the underlying chelation chemistry, adhering to validated protocols, and implementing appropriate controls to ensure assay integrity, researchers can confidently employ this method for accurate and reliable copper quantification across a wide range of scientific and industrial applications.
References
- 1. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 7.2-9.1% purity dry basis (ICP), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 8. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 11. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 12. galgo.co.uk [galgo.co.uk]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Protocol for Accurate Copper Quantification Using Disodium Bathocuproine Disulfonate (BCS)
Abstract & Introduction
Copper is a vital trace element, functioning as a critical cofactor for a myriad of enzymes involved in fundamental biological processes, including cellular respiration, neurotransmitter synthesis, and antioxidant defense.[1] However, the dysregulation of copper homeostasis is implicated in severe pathological conditions, such as Wilson's disease and neurodegenerative disorders, where excess copper can catalyze the formation of damaging reactive oxygen species.[2] Consequently, the accurate and sensitive quantification of copper in biological and pharmaceutical samples is of paramount importance.
This application note provides a detailed protocol for the quantification of copper using Disodium Bathocuproine Disulfonate (BCS). BCS, a water-soluble phenanthroline derivative, is a highly sensitive and specific chromophoric chelator for cuprous ion (Cu(I)).[3][4] The assay is predicated on the reduction of cupric copper (Cu(II)), the predominant form in biological systems, to Cu(I), which then reacts with two molecules of BCS. This reaction forms a stable, water-soluble orange-colored complex with a distinct absorbance maximum at approximately 484 nm, allowing for precise spectrophotometric quantification.[5][6] We will detail the underlying chemical principles, provide a robust step-by-step methodology, discuss critical parameters for assay validation, and offer insights into potential interferences and troubleshooting.
Principle of the Method
The BCS assay for total copper quantification is a two-step process.
Step 1: Reduction of Cupric (Cu(II)) to Cuprous (Cu(I)) Ion Since BCS selectively binds to Cu(I), any Cu(II) present in the sample must first be reduced.[3] This is typically achieved using a mild reducing agent such as ascorbic acid or hydroxylamine hydrochloride.[5][7] This step is crucial for the determination of the total copper content.
Step 2: Chelation and Color Formation In the presence of BCS, the newly formed Cu(I) ions are immediately chelated. Two molecules of BCS coordinate with one Cu(I) ion to form the intensely orange-colored [Cu(BCS)₂]³⁻ complex.[8] The intensity of the color, measured by its absorbance at 484 nm, is directly proportional to the concentration of copper in the original sample.[9] The reaction is rapid and stable within a specific pH range, typically buffered between 4.0 and 6.0.[5][6]
Caption: Chemical principle of the BCS copper assay.
Materials and Reagents
-
This compound (BCS) (CAS: 52698-84-7)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) or other high-purity copper salt
-
L-Ascorbic Acid (or Hydroxylamine Hydrochloride)
-
Sodium Acetate Trihydrate
-
Glacial Acetic Acid
-
Ethylenediaminetetraacetic acid (EDTA) (for improved protocol)
-
Hydrochloric Acid (HCl) (for sample digestion)
-
Sodium Hydroxide (NaOH) (for pH adjustment)
-
Ultrapure (18 MΩ·cm) water
-
Spectrophotometer (visible range)
-
96-well microplates or cuvettes
-
Calibrated pipettes and sterile, metal-free pipette tips
-
Metal-free polypropylene tubes
Detailed Experimental Protocols
Preparation of Stock Solutions and Reagents
-
1 M Acetate Buffer (pH 4.8): Dissolve 136.1 g of sodium acetate trihydrate in ~800 mL of ultrapure water. Adjust pH to 4.8 using glacial acetic acid. Bring the final volume to 1 L with ultrapure water.
-
10 mM Copper Standard Stock Solution (635.5 µg/mL): Accurately weigh 2.51 g of CuSO₄·5H₂O and dissolve in 1 L of ultrapure water containing 0.1% v/v concentrated nitric or hydrochloric acid to prevent adsorption to the container walls.[5] Store in a polypropylene bottle. This stock is stable for months at 4°C.
-
1 mM BCS Reagent: Dissolve 56.45 mg of BCS disodium salt in 100 mL of ultrapure water. Store protected from light at 4°C. The solution should be colorless to pale yellow.[10]
-
100 mM Ascorbic Acid Solution (Reducing Agent): Dissolve 1.76 g of L-ascorbic acid in 100 mL of ultrapure water. Prepare this solution fresh daily as it is prone to oxidation.
-
100 mM EDTA Solution (for Improved Protocol): Dissolve 3.72 g of EDTA disodium salt dihydrate in 100 mL of ultrapure water.
Standard Protocol for Copper Quantification
This protocol is suitable for simple aqueous samples or digested biological samples where interfering substances are minimal.
4.2.1 Preparation of Copper Standards for Standard Curve
Prepare a fresh 100 µM working stock by diluting 1 mL of the 10 mM Copper Standard into 100 mL of ultrapure water. Use this working stock to prepare a set of standards in metal-free tubes as described in the table below.
| Standard # | Volume of 100 µM Cu Working Stock (µL) | Volume of Ultrapure Water (µL) | Final Copper Concentration (µM) |
| 1 (Blank) | 0 | 1000 | 0 |
| 2 | 10 | 990 | 1 |
| 3 | 25 | 975 | 2.5 |
| 4 | 50 | 950 | 5 |
| 5 | 100 | 900 | 10 |
| 6 | 150 | 850 | 15 |
| 7 | 200 | 800 | 20 |
4.2.2 Assay Procedure (Microplate Format)
-
Pipette Samples and Standards: Add 100 µL of each standard, unknown sample, and blank (ultrapure water) into separate wells of a 96-well microplate.
-
Add Buffer: Add 20 µL of 1 M Acetate Buffer (pH 4.8) to each well.
-
Initiate Reduction: Add 40 µL of freshly prepared 100 mM Ascorbic Acid solution to each well. Mix gently by pipetting or on a plate shaker for 30 seconds.
-
Incubate for Reduction: Incubate the plate for 5 minutes at room temperature to ensure complete reduction of Cu(II) to Cu(I).
-
Add BCS Reagent: Add 40 µL of 1 mM BCS Reagent to each well. Mix immediately. An orange color will develop.
-
Incubate for Color Development: Incubate for 10 minutes at room temperature, protected from light.
-
Measure Absorbance: Read the absorbance of the plate at 484 nm using a microplate reader.
Caption: Standard experimental workflow for the BCS assay.
Improved Protocol for Biological Samples
For complex biological samples (e.g., protein solutions, cell lysates) containing potentially interfering substances or oxidizable amino acids, the addition of a strong Cu(II) chelator like EDTA prior to the BCS reagent is recommended to prevent artifacts.[2][3][11]
Procedure: Follow steps 1-4 from the Standard Protocol (Section 4.2.2). 5. Add EDTA: Add 20 µL of 100 mM EDTA solution to each well. Mix and incubate for 2 minutes. This step masks any remaining Cu(II), preventing it from causing erroneous side reactions.[3] 6. Add BCS Reagent: Add 40 µL of 1 mM BCS Reagent to each well and mix. 7. Incubate and Measure: Proceed with steps 6 and 7 from the Standard Protocol.
Data Analysis and Interpretation
-
Subtract Blank: Correct the absorbance values for all standards and samples by subtracting the average absorbance of the blank wells.
-
Generate Standard Curve: Plot the corrected absorbance values (Y-axis) against the corresponding copper concentrations (µM) for the standards (X-axis).
-
Perform Linear Regression: Fit a linear regression line to the data points. The plot should be linear, and the R² value should be ≥ 0.99 for an acceptable curve.
-
Calculate Unknown Concentration: Use the equation of the line (y = mx + c) to calculate the copper concentration in your unknown samples.
-
Concentration (µM) = (Corrected Absorbance of Sample - c) / m
-
Remember to account for any dilution factors used during sample preparation.
-
Assay Performance, Interferences, and Troubleshooting
| Parameter | Specification | Rationale & Comments |
| Wavelength (λmax) | 484 nm[5][6] | This is the peak absorbance of the [Cu(BCS)₂]³⁻ complex. Small variations (478-485 nm) may exist between instruments.[12] |
| Optimal pH | 4.0 - 6.0[5][6] | The buffer system is critical to ensure efficient and stable complex formation. Outside this range, color development may be incomplete or unstable. |
| Linear Range | ~0.5 - 25 µM | Dependent on path length. Samples with higher concentrations must be diluted to fall within the linear range of the standard curve. |
| Sensitivity | Limit of Detection ~0.1 µM[7] | The assay is highly sensitive, making it suitable for trace copper analysis. |
Potential Interferences:
-
Strong Chelating Agents: Reagents like EDTA or cyanide in the original sample can compete with BCS for copper, leading to falsely low readings.[9][13] The "Improved Protocol" intentionally adds EDTA after the reduction step to specifically mask Cu(II), not the target Cu(I).
-
Sample Turbidity/Color: Particulate matter or endogenous color in the sample can interfere with absorbance readings. A sample blank (sample + all reagents except BCS) can be used to correct for this. Centrifugation of samples prior to the assay is recommended.
-
Other Metal Ions: While the assay is highly selective for Cu(I), extremely high concentrations of other metal ions could potentially interfere.[5] However, under typical biological conditions, interference from ions like Fe, Mn, and Zn is negligible.[7]
Troubleshooting:
-
Low Absorbance Readings: Check the freshness of the ascorbic acid solution. Ensure the pH of the reaction is within the optimal range.
-
High Blank Reading: Contamination from glassware, pipette tips, or reagents. Use metal-free labware and high-purity water.
-
Poor Linearity (R² < 0.99): Inaccurate pipetting, improper standard preparation, or instability of reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 10. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 11. researchgate.net [researchgate.net]
- 12. images.hach.com [images.hach.com]
- 13. auxilab.es [auxilab.es]
Using Disodium bathocuproine disulfonate for iron determination in biological samples.
An In-Depth Guide to the Spectrophotometric Determination of Non-Heme Iron in Biological Samples Using Disodium Bathocuproine Disulfonate
Introduction: The Critical Role of Iron and the Need for Accurate Quantification
Iron is an indispensable trace element, fundamental to a vast array of physiological processes, from oxygen transport via hemoglobin to cellular respiration and DNA synthesis. Its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states makes it a vital cofactor in numerous enzymatic reactions. However, this same redox activity can catalyze the formation of damaging reactive oxygen species (ROS), necessitating tight regulation of iron homeostasis. Both iron deficiency, leading to anemia, and iron overload, implicated in conditions like hemochromatosis and neurodegenerative diseases, pose significant health risks. Consequently, the accurate and sensitive measurement of iron in biological samples is a cornerstone of research in nutrition, toxicology, and drug development.
This application note provides a comprehensive guide to the use of this compound (BCS) for the colorimetric determination of non-heme iron. While BCS is widely recognized as a premier chelator for cuprous ions (Cu⁺), its structural analogue, bathophenanthroline disulfonate, is a highly effective reagent for ferrous iron (Fe²⁺). This guide leverages the established principles of phenanthroline-based iron assays to provide a robust, accessible, and sensitive spectrophotometric method suitable for diverse biological matrices.
Principle of the Assay: A Three-Step Chromogenic Reaction
The determination of total non-heme iron in a biological sample is a multi-step process designed to ensure all relevant iron is available to react with the chromogenic agent. The workflow is grounded in three key chemical principles:
-
Release: In biological systems, iron is predominantly in the ferric (Fe³⁺) state and bound to transport or storage proteins like transferrin and ferritin. An acidic reagent is used to denature these proteins, thereby liberating the iron into the solution.
-
Reduction: The chromogenic agent, this compound, specifically chelates the ferrous (Fe²⁺) form of iron. Therefore, a reducing agent, such as ascorbic acid or hydroxylamine, is introduced to quantitatively convert all liberated ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions.[1][2]
-
Detection: In the final step, two molecules of BCS form a stable, water-soluble orange-red complex with one ferrous (Fe²⁺) ion. The intensity of the color, which is directly proportional to the iron concentration, is then quantified by measuring its absorbance at the wavelength of maximum absorbance (λmax).
Assay Workflow Visualization
The following diagram outlines the complete experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for iron determination using BCS.
Materials and Reagents
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 535 nm
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
-
Glass or polypropylene test tubes/microcentrifuge tubes
-
Cuvettes or 96-well clear flat-bottom microplates
Chemicals
-
This compound (BCS), ACS reagent grade
-
Ferric Chloride (FeCl₃) or Ammonium Iron(II) Sulfate Hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O) for standard
-
Hydrochloric Acid (HCl), concentrated, trace metal grade
-
Trichloroacetic Acid (TCA)
-
Ascorbic Acid or Hydroxylamine HCl
-
Sodium Acetate
-
Ultrapure (Type I) water
Detailed Protocols
Reagent Preparation
-
CAUTION: Wear appropriate personal protective equipment (gloves, safety glasses, lab coat) when handling acids and other chemicals.
-
Iron Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 0.484 g of Ferric Chloride (FeCl₃) and dissolve in 100 mL of 0.1 M HCl.
-
Alternatively, dissolve 0.702 g of Ammonium Iron(II) Sulfate Hexahydrate in 100 mL of ultrapure water containing 0.5 mL of concentrated HCl.
-
Store in a clean, acid-washed bottle at 4°C. This stock is stable for several months.
-
-
Working Iron Standards (0 - 10 µg/mL):
-
Prepare a 100 µg/mL intermediate standard by diluting 10 mL of the 1000 µg/mL stock solution to 100 mL with ultrapure water.
-
Use the 100 µg/mL intermediate to prepare a series of working standards (e.g., 0, 1, 2, 4, 6, 8, 10 µg/mL) by serial dilution in ultrapure water. Prepare these fresh for each assay.
-
-
Protein Precipitation Reagent (10% w/v TCA):
-
Dissolve 10 g of Trichloroacetic Acid in ultrapure water.
-
Carefully bring the final volume to 100 mL. Store at 4°C.
-
-
Reducing Agent (10% w/v Ascorbic Acid):
-
Dissolve 1 g of Ascorbic Acid in 10 mL of ultrapure water.
-
Crucial: Prepare this solution fresh immediately before use, as ascorbic acid is prone to oxidation.
-
-
Chromogen Reagent (0.1% w/v BCS):
-
Dissolve 0.1 g of this compound in 100 mL of ultrapure water.
-
Store protected from light at 4°C. Stable for up to one month.
-
-
Saturated Sodium Acetate Buffer:
-
Add Sodium Acetate to ultrapure water while stirring until no more solute dissolves.
-
Store at room temperature.
-
Sample Preparation
-
Serum or Plasma:
-
Collect blood in tubes without anticoagulants like EDTA, citrate, or oxalate, as these will chelate iron and interfere with the assay.[2] Serum or heparinized plasma are acceptable.
-
To a 1.5 mL microcentrifuge tube, add 0.5 mL of serum or plasma.
-
Add 0.5 mL of the 10% TCA Protein Precipitation Reagent.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new, clean tube. This supernatant contains the liberated iron and is ready for the assay.
-
-
Tissue Homogenates:
-
Accurately weigh approximately 50-100 mg of tissue.
-
Homogenize the tissue in 1 mL of ultrapure water on ice.
-
Add 1 mL of 10% TCA to the homogenate.
-
Vortex and incubate as described for serum samples.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the clear supernatant for the assay.
-
Assay Procedure (Microplate Format)
-
Set up the Plate: In a 96-well plate, pipette 50 µL of each working iron standard, prepared sample supernatant, and a water blank into separate wells. It is highly recommended to run all standards and samples in duplicate or triplicate.
-
Reduction Step: Add 25 µL of the freshly prepared 10% Ascorbic Acid solution to all wells. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for the complete reduction of Fe³⁺ to Fe²⁺.
-
Color Development: Add 100 µL of the 0.1% BCS Chromogen Reagent to all wells.
-
Buffering: Add 25 µL of the saturated Sodium Acetate solution to all wells to adjust the pH for optimal color development. The solution should turn an orange-red color in the presence of iron.
-
Final Incubation: Incubate the plate for 10 minutes at room temperature, protected from light, to allow the color to develop fully and stabilize.
-
Measurement: Measure the absorbance of each well at 535 nm using a microplate reader.
Data Analysis
-
Correct for Blank: Subtract the average absorbance of the blank wells (0 µg/mL iron standard) from the absorbance readings of all standards and samples.
-
Generate Standard Curve: Plot the blank-corrected absorbance of the working iron standards (Y-axis) against their corresponding concentrations in µg/mL (X-axis).
-
Determine Sample Concentration: Perform a linear regression on the standard curve data to obtain the equation of the line (y = mx + c) and the R² value (which should be ≥ 0.99 for a valid assay). Use this equation to calculate the iron concentration of the unknown samples.
-
Concentration (µg/mL) = (Corrected Absorbance - y-intercept) / slope
-
-
Account for Dilution: Remember to multiply the calculated concentration by the dilution factor introduced during sample preparation (e.g., a factor of 2 for the serum/plasma protocol described above) to obtain the original concentration in the sample.
Assay Performance and Technical Insights
This section provides key performance parameters and discusses potential sources of interference, grounding the protocol in established scientific principles.
Quantitative Assay Parameters
| Parameter | Value & Explanation | Source |
| Chromogen | This compound (BCS) | - |
| Target Analyte | Ferrous Iron (Fe²⁺) | - |
| Wavelength (λmax) | 535 nm | [3] |
| Molar Absorptivity (ε) | ~2.24 x 10⁴ L·mol⁻¹·cm⁻¹ | [3] |
| Linear Range | Typically 0.5 - 10 µg/mL (0.09 - 1.8 µM) | [4] |
| Sample Types | Serum, Heparinized Plasma, Tissue Homogenates | [1][3] |
Note on Molar Absorptivity: The provided value is for the highly analogous compound Bathophenanthroline Disulfonic Acid, which is also used for iron determination in biological fluids.[3] This serves as a robust estimate for assay sensitivity calculations.
Potential Interferences and Assay Trustworthiness
A self-validating protocol must account for substances that can artificially alter the results.
-
Hemolysis: Hemoglobin from lysed red blood cells contains a large amount of heme iron. While this assay is designed for non-heme iron, severe hemolysis can release heme, which may break down under acidic conditions and falsely elevate the measured iron levels. Visibly hemolyzed samples should be avoided.
-
Lipemia & Icterus: Severely lipemic (high lipid) or icteric (high bilirubin) samples can cause turbidity and light scattering, leading to erroneously high absorbance readings. A sample blank, prepared without the BCS chromogen, can sometimes be used to correct for this background turbidity.
-
Chelating Anticoagulants: Anticoagulants such as EDTA, citrate, and oxalate must be avoided as they are strong metal chelators that will bind iron and prevent it from reacting with the BCS reagent, leading to falsely low results.[2]
-
Copper Interference: While BCS is a strong copper chelator, the formation of the Fe(II)-BCS complex is highly specific and robust. Studies using related phenanthroline reagents have shown that physiological concentrations of copper do not significantly interfere with iron measurement.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development in Samples | Sample iron concentration is below the detection limit. | Concentrate the sample if possible, or use a larger starting volume for the assay. |
| Reducing agent was not fresh. | Ascorbic acid solutions oxidize quickly. Always prepare fresh immediately before use. | |
| Incorrect pH. | Ensure the sodium acetate buffer was added and is effective. The final pH should be between 4-6. | |
| High Background Absorbance in Blank | Contaminated reagents or water. | Use ultrapure (Type I) water and trace metal grade acids. Ensure all glassware/plasticware is acid-washed and thoroughly rinsed. |
| Contaminated cuvettes/plate. | Use new disposable cuvettes/plates or ensure reusable ones are meticulously cleaned. | |
| Standard Curve is Not Linear or R² < 0.99 | Pipetting errors. | Ensure micropipettes are calibrated. Use fresh tips for each standard. Prepare a master mix for common reagents to reduce variability. |
| Incorrect standard dilutions. | Carefully re-prepare the working standards from the stock solution. Ensure the stock solution has been stored correctly. | |
| Precipitate Forms in Wells | High protein concentration in sample supernatant. | The TCA precipitation may have been incomplete. Ensure proper vortexing and centrifugation time/speed. |
| High lipid concentration (lipemia). | Centrifuge the sample at a higher speed before starting the assay to remove the lipid layer. |
References
- 1. Rapid assessment of iron in blood plasma and serum by spectrophotometry with cloud-point extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 4. [Determination of serum iron; a comparison of two methods: Teepol/dithionite/bathophenanthroline versus guanidine/ascorbic acid/Ferrozine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
Mastering Protein Analysis: Disodium Bathocuproine Disulfonate in Quantitative Assays and Advanced Gel Staining
For researchers, scientists, and drug development professionals, the precise quantification and visualization of proteins are foundational to experimental success. This guide provides an in-depth exploration of Disodium Bathocuproine Disulfonate (BCS), a highly sensitive and versatile reagent for colorimetric protein assays and a potential candidate for innovative gel staining protocols. Here, we move beyond simple step-by-step instructions to elucidate the underlying chemical principles, empowering you to optimize these techniques for your specific research needs.
Part 1: The BCS Protein Quantification Assay: A High-Sensitivity Alternative
The this compound (BCS) assay is a copper-based colorimetric method for the determination of total protein concentration in a solution. It shares its core chemical principles with the widely-used Bicinchoninic Acid (BCA) assay, offering excellent sensitivity and compatibility with many common laboratory reagents, including detergents.[1][2]
Underlying Chemistry: A Two-Step Reaction
The BCS protein assay is predicated on a two-step chemical reaction that results in a distinct color change proportional to the protein concentration.[3]
-
The Biuret Reaction: Under alkaline conditions, the peptide bonds in proteins reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[4] This is a temperature-dependent reaction, and the amount of Cu²⁺ reduced is directly proportional to the number of peptide bonds, and thus the amount of protein present in the sample.[5] Certain amino acid side chains, such as those of cysteine, cystine, tyrosine, and tryptophan, can also contribute to this reduction, enhancing the assay's sensitivity.[6]
-
Chelation and Color Development: In the second step, two molecules of this compound chelate with each cuprous ion (Cu¹⁺).[3] This chelation forms a stable, water-soluble, orange-gold colored complex that exhibits a strong absorbance at approximately 480-483 nm.[7][8] The intensity of the color produced is directly proportional to the concentration of protein in the sample, which can be quantified using a spectrophotometer.
Caption: Mechanism of the BCS Protein Assay.
Advantages of the BCS Protein Assay
The BCS assay offers several advantages over other colorimetric protein assays:
-
High Sensitivity: The assay can detect protein concentrations in the microgram per milliliter range.[8]
-
Detergent Compatibility: A significant advantage of copper-based assays like BCS is their compatibility with samples containing non-ionic and zwitterionic detergents, which often interfere with dye-based assays like the Bradford assay.[1][9]
-
Good Protein-to-Protein Uniformity: The assay response is less dependent on the amino acid composition of the protein compared to dye-binding assays, leading to more consistent results across different protein types.[1]
-
Stable Color Complex: The resulting BCS-Cu¹⁺ complex is stable, allowing for flexibility in measurement timing.[4]
Quantitative Data Summary
| Parameter | Value | References |
| Wavelength Maximum (λmax) | ~483 nm | [7] |
| Molar Absorptivity of BCS-Cu(I) Complex | 1.2 x 10⁴ M⁻¹cm⁻¹ | [7] |
| Typical Detection Range | 0.5 µg/mL to 1.5 mg/mL (analogous to BCA) | [5] |
Detailed Protocol for BCS Protein Quantification Assay
This protocol is designed for a microplate format but can be adapted for cuvettes.
Materials:
-
This compound (BCS)
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Tartrate
-
Bovine Serum Albumin (BSA) or other protein standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 480-490 nm
Reagent Preparation:
-
Reagent A (Alkaline Carbonate Buffer): Prepare a solution containing Sodium Carbonate, Sodium Bicarbonate, and Sodium Tartrate in deionized water. A typical formulation is similar to that of the BCA assay, with a pH of 11.25.[5]
-
Reagent B (Copper Sulfate Solution): Prepare a 4% (w/v) solution of Copper (II) Sulfate Pentahydrate in deionized water.
-
Reagent C (BCS Solution): Prepare a solution of this compound in deionized water. The concentration should be optimized, but a starting point could be in the range of 1-4 mM.
-
Working Reagent: Prepare the working reagent fresh by mixing Reagent A, Reagent B, and Reagent C. A common ratio for similar assays is 50:1:1 (Reagent A: Reagent B: Reagent C). The final concentrations of copper and BCS may need to be optimized for your specific application.[8]
Experimental Procedure:
-
Prepare Protein Standards: Prepare a series of dilutions of a known protein standard (e.g., BSA) in the same buffer as your unknown samples. Typical concentrations range from 25 to 2000 µg/mL.
-
Sample Preparation: Dilute your unknown protein samples to fall within the range of the standard curve.
-
Assay Setup:
-
Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 200 µL of the freshly prepared Working Reagent to each well.
-
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at 37°C for 30 minutes. Incubation at higher temperatures can increase sensitivity.[5]
-
Measurement: Cool the plate to room temperature. Measure the absorbance at or near 483 nm on a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL protein standard) from all other readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Part 2: A Novel Approach to Gel Staining Using Copper and BCS
While this compound is not a conventional protein gel stain, its properties as a copper chelator suggest its potential use in a negative staining protocol. Negative staining techniques, often employing copper salts like copper chloride, produce clear protein bands against an opaque background.[10] This method is rapid, reversible, and compatible with downstream applications like mass spectrometry.[7]
The proposed protocol below is an adaptation based on the principles of copper-based negative staining. It is presented as a developmental method that may require optimization.
Principle of Adapted Copper-BCS Negative Staining
-
Copper Precipitation: The gel is incubated in a copper sulfate solution. The copper ions precipitate within the polyacrylamide matrix, rendering the gel opaque.
-
Protein-Mediated Exclusion: The SDS-coated proteins in the gel prevent the local precipitation of copper, leaving the protein bands as clear zones.
-
Contrast Enhancement with BCS (Theoretical): Subsequent incubation with BCS could potentially enhance the contrast by forming the colored BCS-Cu¹⁺ complex at the interface of the protein and the copper precipitate, or by chelating any unbound copper, thereby sharpening the background.
Caption: Proposed workflow for Copper-BCS gel staining.
Developmental Protocol for Copper-BCS Negative Gel Staining
Materials:
-
Polyacrylamide gel post-electrophoresis
-
Copper (II) Sulfate (CuSO₄)
-
This compound (BCS)
-
Deionized water
-
Staining trays
-
Orbital shaker
Procedure:
-
Initial Wash: After electrophoresis, place the gel in a clean staining tray and wash with deionized water for 5-10 minutes with gentle agitation. This helps to remove residual electrophoresis buffer and SDS.
-
Copper Staining: Decant the water and add a sufficient volume of 0.2 M Copper (II) Sulfate solution to fully immerse the gel. Incubate for 5-10 minutes with gentle agitation. The gel should become semi-opaque.
-
Intermediate Wash: Decant the copper sulfate solution and wash the gel briefly with deionized water for 1-2 minutes to remove excess copper from the surface.
-
BCS Incubation (Optional Contrast Enhancement): Decant the water and add a solution of 0.1 mM this compound. Incubate for 5 minutes with gentle agitation.
-
Final Wash: Decant the BCS solution and wash the gel with deionized water.
-
Visualization: Place the gel on a dark background for visualization. Protein bands should appear as clear zones against the opaque background.
-
Destaining (for downstream applications): The stain can be reversed by incubating the gel in a solution containing a strong chelating agent like EDTA (e.g., 50-100 mM Tris-HCl, 25 mM EDTA, pH 8.0) until the gel is clear.
Conclusion
This compound is a powerful tool for the quantitative analysis of proteins in solution, offering high sensitivity and compatibility with detergents. Its application in a robust, copper-based assay provides a reliable alternative to other colorimetric methods. Furthermore, the principles of copper-based protein detection open avenues for its use in innovative, reversible negative staining protocols for polyacrylamide gels. The methodologies presented here provide a solid foundation for the implementation and further optimization of BCS-based techniques in your research endeavors.
References
- 1. A high-affinity protein stain for western blots, tissue prints, and electrophoretic gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-affinity reversible protein stain for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Two applications using N,N'-diethyldithiocarbamate as a stain for copper in native polyacrylamide gels of superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. mdpi.com [mdpi.com]
- 8. Reversible Copper Stain™ [gbiosciences.com]
- 9. Copper staining: a five-minute protein stain for sodium dodecyl sulfate-polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Gel Staining Methods | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes: Automated Spectrophotometric Determination of Uric Acid using Disodium Bathocuproine Disulfonate
Introduction
Uric acid is the final product of purine metabolism in humans. Its measurement in biological fluids such as serum, plasma, and urine is a key diagnostic indicator for a range of pathological conditions. Elevated levels of uric acid, a condition known as hyperuricemia, are strongly associated with gout, and have been linked to kidney disease, cardiovascular conditions, and metabolic syndrome.[1][2] Consequently, the accurate and rapid determination of uric acid is of paramount importance in clinical diagnostics and biomedical research.
Traditional methods for uric acid determination include enzymatic assays utilizing uricase and colorimetric methods based on the reduction of phosphotungstic acid.[1] While widely used, these methods can be susceptible to interference from various endogenous and exogenous substances.[3] This application note describes a robust and automated spectrophotometric method for the determination of uric acid based on the use of disodium bathocuproine disulfonate.
This method leverages the reducing properties of uric acid to convert copper(II) to copper(I). The resulting copper(I) ions form a stable, water-soluble complex with this compound, which exhibits a distinct absorbance maximum, allowing for the sensitive and specific quantification of uric acid. The use of the sulfonated form of bathocuproine obviates the need for organic extraction steps, making the procedure amenable to high-throughput, automated platforms.[4]
Principle of the Method
The determination of uric acid using this compound is based on a two-step reaction. In the first step, uric acid reduces cupric ions (Cu²⁺) to cuprous ions (Cu⁺). Subsequently, two molecules of this compound chelate with one cuprous ion to form a stable, orange-colored complex. The intensity of the color, which is directly proportional to the uric acid concentration, is measured spectrophotometrically.
A key advantage of this method is its specificity. The reaction is performed under conditions that minimize interference from other reducing substances present in biological samples.
Caption: Reaction mechanism for uric acid determination.
Materials and Reagents
| Reagent | Supplier | Part Number |
| This compound | Sigma-Aldrich | B1125 |
| Copper(II) Sulfate Pentahydrate, ACS Grade | Fisher Scientific | C493-500 |
| Uric Acid, Certified | Sigma-Aldrich | U2625 |
| Sodium Acetate, Anhydrous, ACS Grade | VWR | 97062-634 |
| Acetic Acid, Glacial, ACS Grade | BDH Chemicals | BDH3002 |
| Sodium Hydroxide, Pellets, ACS Grade | EMD Millipore | SX0590-1 |
| Deionized Water, Type 1 | In-house | N/A |
| Uric Acid Calibrator Set | Commercially available | - |
| Quality Control Sera (Normal and Pathological) | Commercially available | - |
Reagent Preparation
-
Acetate Buffer (0.1 M, pH 4.5): Dissolve 8.2 g of sodium acetate in 800 mL of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Make up the final volume to 1 L with deionized water.
-
Copper(II) Sulfate Solution (1.5 mM): Dissolve 0.374 g of copper(II) sulfate pentahydrate in 1 L of deionized water.
-
This compound Reagent (0.8 mM): Dissolve 0.434 g of this compound in 1 L of deionized water. Store protected from light.
-
Uric Acid Stock Standard (100 mg/dL): Dissolve 100 mg of uric acid in a 100 mL volumetric flask with approximately 50 mL of deionized water containing 0.6 g of lithium carbonate. Gently warm to dissolve and then cool to room temperature. Make up to the mark with deionized water.
-
Working Uric Acid Standards: Prepare a series of working standards by diluting the stock standard with deionized water to achieve concentrations across the desired analytical range (e.g., 2, 5, 10, 15, 20 mg/dL).
Automated Analyzer Protocol
This protocol is a general guideline and may require optimization for specific automated analyzers.
Caption: Automated assay workflow for uric acid determination.
Assay Parameters
| Parameter | Setting |
| Reaction Type | Endpoint |
| Wavelength (Primary) | 479 nm |
| Wavelength (Secondary) | 700 nm (for bichromatic correction) |
| Sample Volume | 5 µL |
| Reagent 1 (Buffer) | 150 µL |
| Reagent 2 (Cu²⁺) | 50 µL |
| Reagent 3 (Batho.) | 50 µL |
| Incubation Time | 5 minutes after R2, 5 minutes after R3 |
| Incubation Temperature | 37°C |
| Calibration | Linear, multi-point calibration |
Step-by-Step Procedure
-
System Preparation: Ensure the automated analyzer is calibrated and has passed all system checks.
-
Reagent Loading: Place the prepared reagents in the appropriate positions on the analyzer's reagent carousel.
-
Sample Loading: Place patient samples, calibrators, and quality control sera in the sample racks.
-
Assay Programming: Program the analyzer with the specified assay parameters.
-
Initiate Run: Start the automated analysis. The instrument will perform all pipetting, incubation, and measurement steps automatically.
Data Analysis and Quality Control
Calibration
A multi-point calibration curve is generated by plotting the absorbance of the working standards against their known concentrations. The uric acid concentration in unknown samples is then calculated from the linear regression of this curve.
Quality Control
For routine analysis, at least two levels of quality control sera (normal and pathological) should be run with each batch of samples. The results of the controls must fall within the laboratory's established acceptable ranges for the patient results to be considered valid.
Performance Characteristics
The following are expected performance characteristics of the automated this compound method for uric acid determination. Laboratories should perform their own validation studies.
| Parameter | Expected Performance |
| Linearity | 0.5 - 25 mg/dL |
| Precision (CV%) | Intra-assay: < 3% Inter-assay: < 5% |
| Accuracy | Correlation coefficient (r) > 0.98 against a reference method |
| Sensitivity (LOD) | 0.2 mg/dL |
Interference
Substances known to interfere with redox-based assays should be evaluated. Common interferents in uric acid assays include ascorbic acid, bilirubin, and hemoglobin.[3] While the bathocuproine method is generally robust, high concentrations of these substances may have an effect. It is recommended that each laboratory determines the interference limits for their specific instrumentation and patient population.
Conclusion
The automated method for uric acid determination using this compound offers a sensitive, specific, and high-throughput alternative to traditional methods. Its adaptability to a wide range of automated clinical chemistry analyzers makes it a valuable tool for both clinical diagnostics and research applications. The elimination of a protein precipitation step and the use of a water-soluble chromogenic reagent streamline the workflow, leading to improved efficiency and reduced turnaround time.
References
Application Notes and Protocols for Disodium Bathocuproine Disulfonate in Colorimetric Assays
Introduction: The Versatility of Disodium Bathocuproine Disulfonate as a Chromogenic Reagent
This compound (BCS), a water-soluble derivative of bathocuproine, is a highly sensitive and specific chromogenic chelating agent.[1][2][3] Its primary utility lies in its ability to form a stable, intensely colored complex with cuprous (Cu¹⁺) ions, making it an invaluable tool for the colorimetric determination of copper in a multitude of sample types, from environmental waters to complex biological matrices.[1][4][5] The sulfonated nature of the molecule renders it highly soluble in aqueous solutions, a significant advantage over its parent compound, bathocuproine, which necessitates solvent extraction steps.[6] Beyond copper quantification, BCS has found applications in the assessment of total antioxidant capacity and has been explored for its utility in iron determination.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for utilizing this compound in colorimetric assays.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Reference |
| Synonyms | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid disodium salt, BCS | [9] |
| CAS Number | 52698-84-7 | [7] |
| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | [5] |
| Molecular Weight | 564.54 g/mol | [5][7] |
| Appearance | White to beige or greyish-brown powder | [9][10] |
| Solubility | Soluble in water (e.g., 50 mg/mL) | [9] |
| Storage | Store at room temperature (+15°C to +25°C) | [11] |
Principle of Detection: The Chelation of Cuprous Ions
The core of BCS-based assays lies in its high specificity for the cuprous (Cu¹⁺) ion. In the presence of Cu¹⁺, two molecules of BCS coordinate with one ion to form a stable, water-soluble, orange-colored complex.[4][12][13] This complex exhibits a distinct absorbance maximum, allowing for the sensitive spectrophotometric quantification of Cu¹⁺.
Since copper in most biological and environmental samples exists predominantly in the cupric (Cu²⁺) state, a preceding reduction step is essential for the determination of total copper.[13][14] A mild reducing agent, such as ascorbic acid or hydroxylamine hydrochloride, is employed to convert Cu²⁺ to Cu¹⁺, which is then immediately chelated by the excess BCS present in the reaction mixture.[4][14] The intensity of the resulting orange color is directly proportional to the total copper concentration in the sample.
Figure 1: Workflow for the colorimetric detection of copper using BCS.
Application 1: Quantification of Total Copper in Aqueous and Biological Samples
This protocol is designed for the accurate determination of total copper concentrations in various samples. The inclusion of a reducing agent ensures the conversion of all copper to the detectable cuprous state.
I. Rationale and Key Considerations
-
pH Control: The formation of the Cu¹⁺-BCS complex is optimal within a pH range of 3.5 to 11.0, with a recommended range of 4 to 5 to ensure consistent results.[4] A buffer, such as sodium acetate, is crucial for maintaining the appropriate pH.
-
Choice of Reducing Agent: Ascorbic acid and hydroxylamine hydrochloride are commonly used.[4][14] Ascorbic acid is often preferred for its stability and low interference.
-
Interferences: High concentrations of other metal ions can potentially interfere with the assay. However, the high specificity of BCS for Cu¹⁺ minimizes most of these interferences.[15]
-
Sample Preparation: For biological samples, acid digestion may be necessary to release protein-bound copper.[15] It is also critical to prevent copper adsorption to container surfaces by acidifying samples for storage.[4]
II. Required Reagents and Equipment
-
This compound (BCS) solution (e.g., 1 mM in deionized water)
-
Copper standard solution (e.g., 1000 ppm Cu²⁺, commercially available)
-
Reducing agent solution (e.g., 1 M Ascorbic acid in deionized water, freshly prepared)
-
Buffer solution (e.g., 1 M Sodium acetate buffer, pH 4.3)
-
Deionized water
-
Spectrophotometer or microplate reader
-
96-well microplates or cuvettes
III. Step-by-Step Protocol
-
Preparation of Copper Standards:
-
Prepare a series of copper standards by diluting the stock solution with deionized water. A typical concentration range would be 0 to 100 µM.
-
-
Sample Preparation:
-
If necessary, digest biological samples with acid to release bound copper.
-
Dilute samples as needed to ensure the copper concentration falls within the linear range of the assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
50 µL of standard or sample
-
50 µL of sodium acetate buffer (pH 4.3)
-
50 µL of ascorbic acid solution
-
-
Mix gently by pipetting.
-
Add 50 µL of BCS solution to each well.
-
Incubate at room temperature for 5 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at approximately 484 nm using a microplate reader.[4]
-
IV. Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values of the copper standards against their corresponding concentrations.
-
Linear Regression: Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99 for a good fit).
-
Sample Concentration: Use the equation of the line to calculate the copper concentration in the unknown samples based on their absorbance values. Remember to account for any dilution factors.
Application 2: The CUPRAC-BCS Assay for Total Antioxidant Capacity
The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay, adapted for use with BCS (CUPRAC-BCS), is a robust method for determining the total antioxidant capacity of a sample.[8] This assay is based on the ability of antioxidants in the sample to reduce Cu²⁺ to Cu¹⁺, which is then quantified using BCS.
I. Principle of the CUPRAC-BCS Assay
Antioxidants present in the sample reduce the cupric ions (Cu²⁺) provided in the reagent mixture to cuprous ions (Cu¹⁺). These newly formed Cu¹⁺ ions are then chelated by BCS, resulting in the characteristic orange-colored complex. The absorbance of this complex is directly proportional to the total antioxidant capacity of the sample.
Figure 2: Principle of the CUPRAC-BCS assay for total antioxidant capacity.
II. Advantages of the CUPRAC-BCS Assay
-
Simplicity and Speed: The assay is straightforward and can be completed rapidly.[8]
-
Cost-Effectiveness: The reagents are relatively inexpensive.[8]
-
Applicability: It is suitable for a wide range of samples, including plasma and urine.[8]
III. Step-by-Step Protocol
-
Reagent Preparation:
-
Copper(II) Chloride Solution: Prepare a stock solution of CuCl₂ in deionized water.
-
BCS Solution: Prepare a stock solution of BCS in deionized water.
-
Ammonium Acetate Buffer: Prepare a buffer solution (e.g., 1 M, pH 7.0).
-
Trolox Standard Solution: Prepare a stock solution of Trolox (a vitamin E analog) in a suitable solvent (e.g., ethanol) and then dilute to working concentrations in the buffer.
-
-
Assay Procedure (96-well plate format):
-
Prepare a working reagent by mixing the copper(II) chloride solution, BCS solution, and ammonium acetate buffer.
-
To each well, add a small volume of the standard or sample.
-
Add the working reagent to each well to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at approximately 484 nm.
-
IV. Data Analysis
-
Construct a standard curve using the Trolox standards.
-
Express the total antioxidant capacity of the samples as Trolox equivalents (TEAC).
Considerations for Iron Determination
While BCS is primarily a copper chelator, some literature suggests its use for the determination of iron.[7] However, for the specific chelation of ferrous iron (Fe²⁺), bathophenanthroline disulfonate (BPS) is a more commonly used and often more effective reagent.[16][17] When considering iron determination, it is crucial to carefully validate the method and consider potential interferences.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low or no color development | Incorrect pH of the reaction mixture. | Verify the pH of the buffer and the final reaction mixture. |
| Inactive reducing agent. | Prepare fresh reducing agent solution. | |
| Copper concentration is below the detection limit. | Concentrate the sample or use a more sensitive method. | |
| High background absorbance | Contaminated reagents or glassware. | Use high-purity water and acid-washed glassware. |
| Interfering substances in the sample. | Perform a sample blank measurement and subtract the background. | |
| Poor linearity of the standard curve | Inaccurate preparation of standards. | Carefully prepare a new set of standards. |
| Pipetting errors. | Use calibrated pipettes and ensure proper technique. | |
| Spectrophotometer malfunction. | Check the instrument's performance with known standards. |
Conclusion
This compound is a robust and reliable reagent for the colorimetric quantification of copper and the assessment of total antioxidant capacity. Its high sensitivity, specificity for cuprous ions, and water solubility make it a superior choice for a wide array of applications in research and development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and accurately employ BCS in their experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. netascientific.com [netascientific.com]
- 3. Bathocuproine disulfonic acid disodium salt | CymitQuimica [cymitquimica.com]
- 4. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 5. CheMondis Marketplace [chemondis.com]
- 6. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 7. Bathocuproin sulfonate disodium salt hydrate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7.2-9.1% purity dry basis (ICP), powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. 52698-84-7 CAS | BATHOCUPROINE DISULPHONIC ACID DISODIUM SALT | Laboratory Chemicals | Article No. 01741 [lobachemie.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. images.hach.com [images.hach.com]
- 15. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparison of bathophenanthrolinedisulfonic acid and ferrozine as chelators of iron(II) in reduction reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iron chelators hydroxyurea and bathophenanthroline disulfonate inhibit DNA synthesis by different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Labyrinth of Copper Metabolism: A Guide to the Application of Disodium Bathocuproine Disulfonate
Disodium bathocuproine disulfonate (BCS) has emerged as an indispensable tool for researchers navigating the intricate pathways of copper metabolism. As a water-soluble and highly specific chelator of cuprous ions (Cu⁺), BCS provides a robust and sensitive method for the quantification of copper in various biological contexts.[1] This guide offers a comprehensive overview of the principles behind BCS-based copper assays and provides detailed protocols for their application in cell culture systems, empowering researchers, scientists, and drug development professionals to unravel the roles of this essential yet potentially toxic metal in health and disease.
The Crucial Role of Copper in Biological Systems
Copper is a vital trace element, acting as a catalytic cofactor for a myriad of enzymes involved in fundamental biological processes.[2] These include cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation. However, the same redox activity that makes copper an ideal enzymatic partner also poses a significant threat to cellular integrity. Unchaperoned copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals and subsequent damage to lipids, proteins, and nucleic acids.[3] Consequently, organisms have evolved sophisticated mechanisms to tightly regulate intracellular copper concentrations, involving a network of transporters, chaperones, and sequestration pathways.
This compound: A Specific Probe for Cuprous Copper
This compound is a phenanthroline derivative that exhibits a high affinity and specificity for the reduced form of copper, Cu⁺.[4] Upon binding to Cu⁺, two BCS molecules form a stable, orange-colored complex with a distinct absorbance maximum around 483-490 nm.[5][6] This colorimetric change forms the basis of a straightforward and sensitive spectrophotometric assay for the quantification of Cu⁺.
A critical consideration in copper quantification is the existence of two primary oxidation states in biological systems: cuprous (Cu⁺) and cupric (Cu²⁺). Since BCS specifically chelates Cu⁺, the determination of total copper necessitates the reduction of any Cu²⁺ present in the sample to Cu⁺. Ascorbic acid is a commonly used reducing agent for this purpose.[5] Conversely, by omitting the reduction step, one can specifically measure the endogenous Cu⁺ pool.
To enhance the accuracy of the assay, particularly in complex biological samples where Cu²⁺ may be abundant, an improved protocol incorporates the use of a strong Cu²⁺ chelator like ethylenediaminetetraacetic acid (EDTA).[7] By adding EDTA prior to BCS, any free Cu²⁺ is sequestered, preventing its potential interference with the assay and ensuring that only the Cu⁺ present (either endogenously or after reduction) is measured.[7]
Beyond colorimetric detection, the interaction between BCS and Cu⁺ can also be harnessed for a highly sensitive fluorometric assay. This method is based on the principle that the binding of Cu⁺ quenches the native fluorescence of BCS.[4][8] This approach allows for the detection of copper concentrations as low as 0.1 µM.[4][8]
Visualizing the Mechanism of BCS-Based Copper Detection
Caption: Mechanism of total copper detection using BCS.
Application Notes and Protocols
The following sections provide detailed protocols for the application of BCS in studying copper metabolism in cultured cells. These protocols are designed to be adaptable to various cell types and experimental designs.
I. Quantification of Extracellular Copper in Cell Culture Media
This protocol details the measurement of copper concentrations in cell culture supernatants, which can provide insights into copper consumption or release by cells.
Principle:
Cells are cultured under specific conditions, and the culture medium is collected at desired time points. The medium is clarified by centrifugation to remove cells and debris. The copper content in the supernatant is then determined using the colorimetric BCS assay.
Materials:
-
This compound (BCS) solution (1 mM in deionized water)
-
Ascorbic acid solution (100 mM in deionized water, freshly prepared)
-
Tris-HCl buffer (1 M, pH 7.4)
-
Copper standard solution (e.g., 1 mM CuSO₄)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 483 nm
Protocol:
-
Sample Collection:
-
Culture cells to the desired confluence and under the desired experimental conditions.
-
Collect the cell culture medium at specified time points.
-
Transfer the collected medium to a microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the collected medium at 1000 x g for 10 minutes to pellet any cells or debris.[9]
-
Carefully transfer the supernatant to a new, clean tube. This is the sample to be assayed.
-
-
Standard Curve Preparation:
-
Prepare a series of copper standards by diluting the 1 mM copper standard solution in the same type of cell culture medium used for the experiment. A typical concentration range is 0 to 100 µM.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of sample or standard
-
10 µL of 1 M Tris-HCl, pH 7.4
-
20 µL of 100 mM ascorbic acid solution
-
20 µL of 1 mM BCS solution
-
-
Mix the contents of the wells thoroughly by gentle pipetting or on a plate shaker.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 483 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µM copper standard) from all other readings.
-
Plot the absorbance of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the copper concentration in the samples by interpolating their absorbance values on the standard curve.
-
Experimental Workflow for Extracellular Copper Measurement
Caption: Workflow for measuring extracellular copper.
II. Quantification of Intracellular Copper
This protocol describes the measurement of copper within cells, providing a direct assessment of cellular copper content.
Principle:
Cells are harvested, washed to remove extracellular copper, and then lysed to release their intracellular contents. The copper concentration in the cell lysate is then determined using the BCS assay. It is crucial to normalize the copper content to the total protein concentration of the lysate to account for variations in cell number.
Materials:
-
All materials listed for the extracellular copper assay
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer, or a simple buffer containing 1% Triton X-100 in PBS with protease inhibitors)
-
Sonicator or option for freeze-thaw cycles
-
Protein quantification assay kit (e.g., BCA or Bradford assay)
Protocol:
-
Cell Harvesting and Washing:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS to remove any residual medium and extracellular copper.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation at 500 x g for 5 minutes.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer (e.g., 200 µL for a 10 cm dish).[10]
-
Incubate the cells on ice for 10-20 minutes.
-
To ensure complete lysis and release of copper from organelles, sonicate the cell suspension on ice.[4] Alternatively, perform three cycles of freeze-thaw by freezing the sample in liquid nitrogen or a -80°C freezer and thawing at room temperature.[8]
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant, which contains the intracellular copper.
-
-
Assay Procedure:
-
Perform the BCS assay on the cell lysate as described in the extracellular copper protocol (Section I, steps 4 and 5).
-
If the copper concentration is expected to be low, the sensitivity of the assay can be increased by using larger sample volumes and adjusting the reagent volumes proportionally.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard protein assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the intracellular copper concentration from the BCS assay standard curve.
-
Normalize the copper concentration to the protein concentration of the lysate (e.g., in nmol of copper per mg of protein).
-
Experimental Workflow for Intracellular Copper Measurement
Caption: Workflow for measuring intracellular copper.
III. Studying Cellular Copper Transport
This section outlines a general approach to investigate copper uptake and efflux using BCS.
A. Copper Uptake (Influx) Studies:
Principle:
Cells are incubated with a known concentration of copper for varying amounts of time. At each time point, the cells are washed to remove extracellular copper, and the intracellular copper concentration is measured. An increase in intracellular copper over time is indicative of uptake. BCS can also be used as a non-membrane-permeable chelator to block copper uptake, serving as a negative control.[4]
Protocol:
-
Cell Seeding: Seed cells in multiple wells or dishes to allow for harvesting at different time points.
-
Copper Exposure:
-
Remove the culture medium and replace it with fresh medium containing a known concentration of a copper source (e.g., CuSO₄).
-
For a negative control, pre-incubate some cells with a non-membrane-permeable copper chelator like BCS (in the culture medium) before adding the copper source to block uptake.
-
-
Time Course:
-
Incubate the cells for various durations (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, harvest a set of cells and measure the intracellular copper concentration as described in Protocol II.
-
-
Data Analysis:
-
Plot the intracellular copper concentration (normalized to protein) against time to visualize the rate of copper uptake.
-
B. Copper Efflux Studies:
Principle:
Cells are first loaded with copper. The copper-containing medium is then replaced with fresh, copper-free medium, and the amount of copper remaining in the cells is measured over time. A decrease in intracellular copper indicates efflux.
Protocol:
-
Copper Loading:
-
Incubate cells with a copper-containing medium for a sufficient time to allow for copper uptake (determined from uptake studies).
-
-
Initiation of Efflux:
-
Aspirate the copper-containing medium.
-
Wash the cells quickly with ice-cold PBS to remove extracellular copper.
-
Add fresh, copper-free culture medium to the cells.
-
-
Time Course:
-
Incubate the cells for various durations (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, harvest a set of cells and measure the intracellular copper concentration as described in Protocol II.
-
-
Data Analysis:
-
Plot the remaining intracellular copper concentration (normalized to protein) against time to determine the rate of copper efflux.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| BCS Concentration (in assay) | 100-200 µM | [5] |
| Ascorbate Concentration (in assay) | 1-10 mM | [5] |
| pH for BCS-Cu⁺ Complex | 7.4 | [5] |
| Absorbance Maximum | ~483 nm | [6] |
| Fluorescence Excitation/Emission | 580 nm / 770 nm | [4][8] |
| Cell Lysis Sonication | 2 x 20 seconds on ice | [11] |
| Cell Lysis Centrifugation | 12,000 x g for 10 min at 4°C | [10] |
Troubleshooting and Considerations
-
Interfering Substances: Certain components of buffers and cell culture media can interfere with copper assays. For instance, high concentrations of reducing agents other than ascorbate or strong chelating agents in the sample can affect the results. It is advisable to run appropriate controls, including media-only blanks and spiked samples, to assess potential interference.
-
Contamination: Copper is a common contaminant. Use metal-free labware and high-purity reagents to minimize background copper levels.
-
Cell Health: Ensure that the copper concentrations used in transport studies are not cytotoxic, as this can lead to misleading results due to membrane disruption.
-
Protein Precipitation: In concentrated cell lysates, proteins may precipitate upon the addition of assay reagents. Diluting the lysate may be necessary.
Conclusion
This compound is a powerful and versatile tool for the investigation of copper metabolism. The protocols outlined in this guide provide a solid foundation for researchers to accurately quantify extracellular and intracellular copper and to probe the dynamics of copper transport in cellular systems. By understanding the principles behind the BCS assay and carefully controlling experimental variables, scientists can gain valuable insights into the intricate mechanisms that govern copper homeostasis and its role in cellular function and dysfunction.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Copper in Cell Culture [sigmaaldrich.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. shimadzu.com [shimadzu.com]
- 10. thermofisher.com [thermofisher.com]
- 11. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation and Use of Disodium Bathocuproine Disulfonate (BCS) for High-Fidelity Copper(I) Quantification
This guide provides a comprehensive framework for the preparation of Disodium bathocuproine disulfonate (BCS) working solutions and their application in the sensitive and accurate quantification of copper. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, validate the protocol's integrity, and address common field-level challenges to ensure robust and reproducible results for researchers in life sciences and drug development.
Principle of the BCS Assay: Specific Chelation of Cuprous Ions
This compound (BCS) is a water-soluble derivative of bathocuproine, renowned for its utility as a highly sensitive and specific colorimetric reagent for cuprous ions (Cu(I)).[1][2] The core mechanism relies on the formation of a stable, water-soluble complex between two molecules of BCS and one ion of Cu(I). This chelation event produces a distinct orange-colored complex with a strong absorbance maximum, allowing for precise spectrophotometric quantification.[3][4]
Crucially, BCS preferentially binds to Cu(I) over the cupric (Cu(II)) state.[5] This specificity is fundamental to its use in determining the oxidation state of copper in biological systems.[5] For the determination of total copper, all Cu(II) present in a sample must first be reduced to Cu(I) using a suitable reducing agent, such as ascorbic acid. The subsequent addition of BCS then allows for the quantification of the total copper content.[6]
Key Assay Parameters & Reagent Characteristics
A successful assay depends on understanding the fundamental properties of the chromophoric complex. The following table summarizes critical parameters for the BCS-copper assay.
| Parameter | Value | Source(s) |
| Analyte | Cuprous Ion (Cu(I)) | [5] |
| Stoichiometry | 2 BCS : 1 Cu(I) | [3][4] |
| Absorption Maximum (λₘₐₓ) | 477 - 485 nm | [2][6][7] |
| Molar Absorptivity (ε) | ~1.2 x 10⁴ - 1.33 x 10⁴ L·mol⁻¹·cm⁻¹ | [2][3] |
| Solubility | Water-soluble | [2] |
| Appearance (BCS Powder) | White to light tan/beige powder | [8] |
| Appearance (BCS-Cu(I) Complex) | Orange / Yellow-Orange | [1][6] |
Protocol I: Preparation of BCS Stock and Working Solutions
This protocol details the preparation of a stable, concentrated stock solution of BCS and its subsequent dilution to a working concentration suitable for microplate-based assays.
3.1 Materials and Reagents
-
This compound (BCS), analytical grade (CAS: 52698-84-7)
-
High-purity, deionized (DI) water (>18 MΩ·cm)
-
Appropriate buffer (e.g., 25 mM HEPES, pH 7.4)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Sterile microcentrifuge tubes or amber glass vials for storage
-
Pipettes and sterile, nuclease-free tips
3.2 Preparation of 10 mM BCS Stock Solution The causality behind preparing a concentrated stock is to minimize weighing errors and reduce the frequency of preparation, ensuring consistency across multiple experiments.
-
Calculation: The molecular weight of this compound is 564.54 g/mol .[9] To prepare 10 mL of a 10 mM stock solution, calculate the required mass: Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) Mass (mg) = 10 mmol/L × 0.010 L × 564.54 g/mol × 1000 mg/g = 56.45 mg
-
Weighing: Accurately weigh out ~56.5 mg of BCS powder using an analytical balance and transfer it to a 10 mL Class A volumetric flask. Record the exact mass.
-
Dissolution: Add approximately 8 mL of high-purity DI water to the flask. Swirl gently to dissolve the powder. BCS is readily soluble in water.[10] Do not heat the solution.
-
Volume Adjustment: Once fully dissolved, bring the final volume to exactly 10.0 mL with DI water. Cap the flask and invert it several times to ensure homogeneity.
-
Storage: Transfer the 10 mM stock solution into small aliquots in amber or foil-wrapped microcentrifuge tubes to protect from light. Store at 4°C. The solution is stable for several weeks when stored properly.
3.3 Preparation of 1 mM BCS Working Solution A working solution is prepared by diluting the stock into the same buffer that will be used for the final assay. This prevents shifts in pH or ionic strength upon addition of the reagent.
-
Dilution: On the day of the experiment, prepare the required volume of 1 mM working solution by performing a 1:10 dilution of the 10 mM stock solution into the chosen assay buffer (e.g., 25 mM HEPES, pH 7.4).
-
Example: To make 1 mL of working solution, add 100 µL of 10 mM BCS stock to 900 µL of assay buffer.
-
-
Mixing: Vortex briefly to ensure the solution is homogeneous. Keep the working solution on ice or at room temperature, protected from light, until use.
Protocol II: Improved Assay for Total Copper Quantification
This protocol incorporates critical improvements to mitigate common artifacts, providing a more accurate determination of total copper in biological samples. A key source of error in conventional BCS assays is the unintended reduction of sample Cu(II) by certain amino acid residues (e.g., cysteine), which leads to an overestimation of the native Cu(I) content.[5][11] The inclusion of a strong Cu(II) chelator, EDTA, before the reduction and BCS addition steps effectively sequesters free Cu(II), preventing this artifact.[5][12]
4.1 Additional Reagents
-
Copper Standard: CuSO₄ or a certified copper atomic absorption standard (1000 ppm).
-
L-Ascorbic Acid (Vitamin C): Prepare a fresh 100 mM solution in DI water on the day of use.
-
EDTA Disodium Salt: Prepare a 10 mM stock solution in DI water.
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, pH 7.4.
-
96-well clear, flat-bottom microplate.
-
Microplate spectrophotometer.
4.2 Procedure
-
Standard Curve Preparation: Prepare a series of copper standards (e.g., 0, 5, 10, 20, 40, 60, 80 µM) by diluting the copper standard stock in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order. Prepare wells for blanks, standards, and unknown samples in triplicate.
-
50 µL of Sample, Standard, or Blank (Assay Buffer).
-
100 µL of Assay Buffer.
-
10 µL of 10 mM EDTA solution. Mix gently by pipetting.
-
20 µL of 100 mM L-Ascorbic Acid. Mix gently. Incubate for 5 minutes at room temperature to ensure complete reduction of Cu(II) to Cu(I).
-
20 µL of 1 mM BCS Working Solution. Mix gently. The final volume will be 200 µL.
-
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for full color development.
-
Measurement: Measure the absorbance of each well at 483 nm using a microplate reader.
4.3 Data Analysis
-
Correct for Blank: Subtract the average absorbance of the blank (0 µM copper standard) from all other absorbance readings.
-
Generate Standard Curve: Plot the blank-corrected absorbance values for the copper standards (Y-axis) against their corresponding concentrations in µM (X-axis).
-
Determine Unknown Concentration: Perform a linear regression on the standard curve data to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99 for a valid assay). Use this equation to calculate the copper concentration in the unknown samples based on their blank-corrected absorbance values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 3. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20170343559A1 - Quantitative peptide or protein assay - Google Patents [patents.google.com]
- 7. Bathocuproinedisulfonic acid disodium salt CAS 52698-84-7 | 124518 [merckmillipore.com]
- 8. netascientific.com [netascientific.com]
- 9. CheMondis Marketplace [chemondis.com]
- 10. CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Disodium Bathocuproine Disulfonate (BCA) Copper Assay
Welcome to the technical support center for the Disodium bathocuproine disulfonate (BCA) copper assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common issues encountered during this widely used protein quantification method. Our goal is to equip you with the scientific understanding and procedural expertise to achieve accurate and reproducible results.
Understanding the BCA Assay: A Two-Step Reaction
The BCA assay is a colorimetric method for the quantification of total protein in a sample. The principle relies on a two-step reaction. First, under alkaline conditions, cupric ions (Cu²⁺) are reduced to cuprous ions (Cu¹⁺) by the peptide bonds in the protein. The amount of Cu¹⁺ produced is proportional to the amount of protein present. In the second step, two molecules of bathocuproine disulfonate (BCA) chelate each Cu¹⁺ ion, forming a stable, water-soluble, purple-colored complex that exhibits strong absorbance at 562 nm.[1][2] Certain amino acid residues, such as cysteine, cystine, tyrosine, and tryptophan, can also contribute to the reduction of Cu²⁺ and enhance the color development.[3]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the BCA assay in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
High Background Absorbance in Blanks and Standards
Question: My blank and standards show unusually high absorbance readings, leading to a poor standard curve. What could be the cause?
Answer: High background absorbance is a common issue and typically points to the presence of interfering substances that can independently reduce Cu²⁺ to Cu¹⁺ or contamination.
Potential Causes & Solutions:
-
Reducing Agents: Your sample buffer may contain reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (β-ME).[4][5] These substances directly reduce Cu²⁺, leading to a false-positive signal.[6]
-
Solution: If possible, prepare your samples without these agents. If their presence is unavoidable, you have several options:
-
Dilution: Dilute your sample to a concentration where the interfering substance is below its problematic threshold.[7][8]
-
Removal: Use dialysis or a desalting column to remove the reducing agent from your sample.[7]
-
Protein Precipitation: Precipitate the protein using trichloroacetic acid (TCA) or cold acetone.[5][7][9] This separates the protein from the interfering substances in the supernatant. The protein pellet can then be resolubilized and assayed.
-
Use a Compatible Assay: Consider using a commercially available reducing agent-compatible BCA assay kit.[6][7]
-
-
-
Chelating Agents: Substances like ethylenediaminetetraacetic acid (EDTA) can chelate the copper ions, making them unavailable for the reaction with the protein and BCA.[1][4] This can paradoxically lead to inconsistent and sometimes high background if the chelation equilibrium is disturbed.
-
Contaminated Reagents or Glassware: Contamination of your reagents, buffers, or glassware with reducing substances can also lead to high background.
Low Signal or Poor Sensitivity
Question: My protein samples are generating a very low absorbance signal, close to the blank, even at expectedly high concentrations. What should I do?
Answer: Low signal intensity can be due to several factors, ranging from experimental technique to the presence of substances that inhibit the color-forming reaction.
Potential Causes & Solutions:
-
Incorrect Incubation Time or Temperature: The BCA assay is temperature and time-dependent.[3] Insufficient incubation will result in incomplete color development.
-
Solution: Ensure you are following the manufacturer's protocol for incubation time and temperature. For low concentration samples, increasing the incubation time or temperature can enhance the signal.[10]
-
-
Presence of Chelating Agents: As mentioned above, chelating agents like EDTA can sequester copper ions, preventing the formation of the purple BCA-Cu¹⁺ complex and thus reducing the signal.[4][11]
-
Incorrect Wavelength: Reading the absorbance at a wavelength other than the maximum absorbance (562 nm) will result in a lower signal.
-
Solution: Verify that your plate reader is set to the correct wavelength.[12]
-
-
Ammonium Sulfate Precipitation: High concentrations of ammonium sulfate can diminish the color development and shift the absorption wavelength.[9]
-
Solution: Remove ammonium sulfate from your sample using dialysis or a desalting column.[9]
-
Assay Variability and Inconsistent Results
Question: I am observing significant variability between replicate samples and between different assays. How can I improve the consistency of my results?
Answer: Assay variability can stem from a combination of factors including pipetting errors, temperature fluctuations, and the inherent properties of the BCA reaction.
Potential Causes & Solutions:
-
Pipetting Inaccuracy: Inconsistent pipetting of samples, standards, or the BCA working reagent is a major source of variability.
-
Solution: Ensure your pipettes are calibrated. Use fresh tips for each sample and standard. When preparing the working reagent, mix it thoroughly before dispensing.
-
-
Temperature Gradients: If you are incubating your plate, ensure there are no significant temperature gradients across the plate, as this will lead to differential rates of color development.
-
Solution: Use a properly calibrated incubator or water bath. Allow the plate to cool to room temperature before reading the absorbance.[1]
-
-
Timing of Absorbance Reading: The color development in the BCA assay does not stop abruptly after the incubation period.[6]
-
Solution: Read all samples and standards within a short, consistent timeframe after incubation to minimize variability due to continued color development.[6]
-
-
Protein-to-Protein Variation: The BCA assay exhibits some protein-to-protein variation due to differences in amino acid composition.[3][8]
-
Solution: For the most accurate quantification, use a standard of the same protein you are measuring. If this is not possible, be aware of the potential for variation when using a generic standard like bovine serum albumin (BSA).
-
Summary of Common Interfering Substances
The following table summarizes common substances that interfere with the BCA assay and their approximate tolerance limits. Note that these values can vary depending on the specific assay protocol and kit manufacturer.
| Interfering Substance | Approximate Tolerance Limit | Mechanism of Interference |
| Reducing Agents | ||
| Dithiothreitol (DTT) | < 1 mM[1] | Reduces Cu²⁺ to Cu¹⁺, causing a false positive signal.[6] |
| β-Mercaptoethanol (β-ME) | < 1 mM[1] | Reduces Cu²⁺ to Cu¹⁺, causing a false positive signal.[5] |
| Chelating Agents | ||
| EDTA | < 10 mM[1] | Chelates copper ions, preventing their reaction with protein and BCA.[4][11] |
| EGTA | Not compatible[1] | Strong copper chelator. |
| Detergents | Generally compatible | The BCA assay is known for its compatibility with many non-ionic and zwitterionic detergents.[7] However, high concentrations of some detergents can interfere. |
| Other Substances | ||
| Ammonium Sulfate | Moderate | Can diminish color development and shift the absorption wavelength.[9] |
| Lipids and Phospholipids | Low | Can interact with the BCA reagent and produce a colorimetric response.[4][13] |
| Reducing Sugars (e.g., glucose) | Low | Can reduce Cu²⁺ to Cu¹⁺.[4][9] |
| Certain Amino Acids (Cysteine, Tyrosine, Tryptophan) | Varies | Can independently reduce Cu²⁺ and contribute to color development.[3][13] |
Experimental Protocols
Protocol: Acetone Precipitation to Remove Interfering Substances
This protocol is effective for removing many common interfering substances, such as reducing agents and chelating agents.[6][7]
Materials:
-
Microcentrifuge tubes (1.5 mL)
-
Acetone, cold (-20°C)
-
Microcentrifuge
-
BCA Assay Reagents
Procedure:
-
Pipette your protein sample (e.g., 50 µL) into a 1.5 mL microcentrifuge tube.[6]
-
Add 4 volumes of cold (-20°C) acetone (e.g., 200 µL) to each tube.[6][7]
-
Vortex the tubes and incubate for 30 minutes at -20°C.[6][7]
-
Centrifuge the tubes for 10 minutes at maximum speed in a microcentrifuge.[6][7]
-
Carefully decant and discard the supernatant, which contains the interfering substances.
-
Allow the protein pellet to air dry for a few minutes to evaporate any residual acetone. Do not over-dry, as this can make resolubilization difficult.[6]
-
Resuspend the protein pellet in a buffer compatible with the BCA assay (e.g., ultrapure water or saline).
-
Proceed with the BCA protein assay according to the manufacturer's instructions.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the BCA assay.
Caption: A troubleshooting workflow for the BCA copper assay.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 蛋白定量测定的方法及原理-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benallenlab.org [benallenlab.org]
- 9. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.zageno.com [go.zageno.com]
- 13. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
How to improve the sensitivity of the Disodium bathocuproine disulfonate method.
Technical Support Center: Disodium Bathocuproine Disulfonate (BCDS) Assay
Welcome to the technical support center for the this compound (BCDS) method. This guide is designed for researchers, scientists, and drug development professionals who utilize this sensitive colorimetric assay for copper quantification. Here, you will find in-depth troubleshooting advice and advanced protocols to help you overcome common experimental hurdles and significantly enhance the sensitivity of your measurements.
Part 1: Frequently Asked Questions (FAQs) about the BCDS Method
This section addresses fundamental questions about the BCDS assay to provide a solid foundation for new and experienced users.
Q1: What is the scientific principle behind the BCDS method for copper detection?
A1: The BCDS method is a highly sensitive and specific colorimetric technique for quantifying cuprous ions (Cu⁺). The core principle involves two key steps:
-
Reduction: In most biological and environmental samples, copper exists in its cupric (Cu²⁺) oxidation state. A reducing agent, most commonly ascorbic acid, is added to the sample to reduce all Cu²⁺ ions to Cu⁺ ions.
-
Chelation and Detection: this compound (BCDS), a water-soluble chelator, specifically binds to the cuprous (Cu⁺) ions. Two molecules of BCDS form a stable, orange-colored 2:1 complex with one Cu⁺ ion.[1] This complex exhibits a distinct maximum absorbance at approximately 480-490 nm.[1][2] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of copper in the original sample.[2][3]
Q2: Why is a reducing agent necessary?
A2: BCDS has a very high affinity for Cu⁺ but binds weakly to Cu²⁺.[4] Therefore, to measure the total copper content of a sample, all Cu²⁺ must first be converted to Cu⁺. Omitting the reducing agent would lead to a significant underestimation of the total copper concentration, as only the initially present Cu⁺ would be detected. Ascorbic acid is a common choice due to its efficiency in this reduction.[2][5]
Q3: What are the main advantages of the BCDS method?
A3: The primary advantages of the BCDS method are its high sensitivity and specificity for copper.[6] It can detect copper at very low concentrations, making it suitable for trace analysis in various matrices.[6] Furthermore, BCDS shows minimal interference from other common metal ions like iron, zinc, manganese, and nickel, which is a significant advantage over other colorimetric methods.[7] The assay is also relatively rapid, cost-effective, and uses readily available laboratory equipment.[2]
Part 2: Troubleshooting Guide for Common Assay Issues
Even with a robust method, experimental challenges can arise. This section provides a systematic approach to diagnosing and resolving common problems.
Q4: My standard curve has a low R² value (poor linearity). What could be the cause?
A4: Poor linearity in your standard curve often points to issues with reagent stability, pipetting accuracy, or reaction conditions.
-
Pipetting Inaccuracy: Ensure your micropipettes are calibrated and that you are using appropriate pipetting techniques, especially for the small volumes used in preparing standards.
-
Incomplete Reduction: If the reducing agent (e.g., ascorbic acid) has degraded or is not present in sufficient excess, the conversion of Cu²⁺ to Cu⁺ will be incomplete, particularly at higher copper concentrations. Always prepare fresh reducing agent solutions.
-
Insufficient BCDS: At high copper concentrations, the BCDS reagent can become the limiting factor, causing the signal to plateau prematurely. Ensure the molar ratio of BCDS to the highest copper standard is well above 2:1. A 10-fold or higher molar excess of BCDS is recommended.
-
pH Fluctuation: The Cu⁺-BCDS complex formation is pH-dependent. Inconsistent pH across your standards can affect absorbance values. Ensure all standards and samples are prepared in the same buffered solution.[5]
Q5: I'm experiencing high background absorbance in my blank (zero copper) wells. How can I fix this?
A5: High background is typically caused by contamination or issues with the reagents or buffer.
-
Contaminated Reagents: The primary suspect is copper contamination in your water, buffer components, or reagent stocks. Use high-purity, metal-free water (e.g., Type I ultrapure) and analytical-grade reagents. Test each component individually to pinpoint the source of contamination.
-
Precipitated Reagent: Old or improperly stored BCDS reagent can sometimes precipitate, causing light scattering that manifests as high absorbance.[3] Visually inspect your stock solution and centrifuge or filter if necessary. Store BCDS solutions protected from light.[3]
-
Dirty Cuvettes/Plates: Ensure that the cuvettes or microplate wells are clean and free from scratches or residues from previous experiments.
-
Autofluorescence (if using fluorescence): If you are using a fluorescence-based BCDS assay, high background could be due to autofluorescence from the sample matrix or the plate itself.[8] Run an unstained sample to check for this.[8]
Q6: The signal from my samples is much lower than expected, or there is no signal at all. What should I investigate?
A6: Low or no signal suggests a failure in one of the critical steps of the reaction or the presence of interfering substances.
-
Check the Reducing Agent: This is the most common culprit. Ascorbic acid solutions are prone to oxidation and lose potency over time. Always prepare this solution fresh before each experiment.
-
Presence of Strong Chelating Agents: If your sample contains strong chelating agents like EDTA or cyanide, they can bind to copper and prevent it from reacting with BCDS, leading to artificially low results.[3] An improved version of the assay for biological samples intentionally adds EDTA before BCDS to prevent interference from Cu(II) being reduced by amino acids, but this is a specific modification and highlights the potent effect of chelators.[4]
-
Incorrect pH: The optimal pH for the Cu⁺-BCDS complex formation is typically around 7.0-7.5.[2][5] A pH outside this range can significantly reduce the signal. Verify the pH of your final reaction mixture.
-
Protein-Bound Copper: If you are measuring copper in protein samples, the copper may be tightly bound and inaccessible to the BCDS reagent. Pre-treatment with a mild acid (e.g., HCl) can help release the bound copper before neutralization and analysis.[7]
Part 3: Advanced Protocols for Enhancing Assay Sensitivity
To push the detection limits of the BCDS method, precise optimization of reaction parameters is crucial.
Protocol 1: Systematic Optimization of Reaction Conditions
The sensitivity of the assay is fundamentally linked to the efficiency of the Cu⁺-BCDS complex formation. This protocol details how to optimize the key parameters.
Objective: To determine the optimal concentrations of ascorbic acid and BCDS, and the optimal pH for maximizing the colorimetric signal.
Methodology:
-
Prepare Stock Solutions:
-
Copper Standard: 1 mM CuSO₄ in metal-free water.
-
BCDS Reagent: 5 mM Bathocuproine Disulfonate Disodium Salt in metal-free water.
-
Reducing Agent: 100 mM Ascorbic Acid in metal-free water (prepare fresh).
-
Buffer: 1 M Tris-HCl, pH adjusted to various points (e.g., 6.5, 7.0, 7.4, 8.0).
-
-
pH Optimization:
-
In a 96-well plate, set up reactions containing a fixed, mid-range concentration of copper (e.g., 25 µM).
-
Add a fixed, excess concentration of Ascorbic Acid (e.g., 1 mM) and BCDS (e.g., 200 µM).
-
Vary the final buffer concentration and pH (e.g., 50 mM Tris-HCl at pH 6.5, 7.0, 7.4, 8.0).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Read absorbance at 485 nm. The pH yielding the highest absorbance is optimal.[5]
-
-
Reducing Agent Optimization:
-
Using the optimal pH determined above, set up reactions with a fixed concentration of copper (25 µM) and BCDS (200 µM).
-
Titrate the concentration of Ascorbic Acid (e.g., from 0.1 mM to 5 mM).
-
Incubate and read absorbance. Identify the lowest concentration of ascorbic acid that produces the maximum signal; a concentration on this plateau (e.g., 1 mM) ensures robust reduction.[2]
-
-
BCDS Concentration Optimization:
-
Using the optimal pH and ascorbic acid concentration, set up reactions with the highest expected copper concentration in your samples.
-
Titrate the concentration of BCDS (e.g., from 50 µM to 500 µM).
-
Incubate and read absorbance. Select a BCDS concentration that is well into the signal plateau to ensure it is not a limiting reagent. A common optimal range is 100-200 µM for copper concentrations up to 50 µM.[2][5]
-
Data Summary: Optimized Reaction Parameters
| Parameter | Recommended Starting Range | Optimized Value (Example)[2][5] | Rationale |
| pH | 6.5 - 8.0 | 7.4 | Maximizes the stability and formation of the Cu(I)-BCDS complex. |
| BCDS Conc. | 100 - 500 µM | 200 µM | Ensures a sufficient molar excess to chelate all available Cu(I) ions. |
| Ascorbic Acid Conc. | 0.25 - 2 mM | 1 mM | Provides robust and complete reduction of Cu(II) to Cu(I) without interfering. |
| Wavelength | 480 - 490 nm | 485 nm | Corresponds to the maximum absorbance peak of the Cu(I)-BCDS complex. |
Protocol 2: Fluorometric Detection for Enhanced Sensitivity
For samples with extremely low copper concentrations, switching from colorimetric (absorbance) to fluorometric (fluorescence quenching) detection can increase sensitivity by an order of magnitude.[7][9]
Principle: BCDS itself is fluorescent. When it binds to Cu⁺, this fluorescence is quenched. The degree of quenching is linearly proportional to the concentration of Cu⁺, allowing for highly sensitive measurement.[7]
Methodology:
-
Instrument Setup: Use a fluorometer or fluorescence plate reader capable of excitation at ~580 nm and measuring emission at ~770 nm.[7]
-
Reagent Preparation: Prepare reagents as described in Protocol 1. The BCDS concentration may need to be lowered to optimize the fluorescence signal window.
-
Assay Procedure:
-
In a black-walled, clear-bottom 96-well plate (to minimize background), add your sample.
-
Add the reducing agent (e.g., fresh ascorbic acid).
-
Add the BCDS reagent.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence at Ex/Em = 580/770 nm.
-
-
Data Analysis: Create a standard curve by plotting the decrease in fluorescence intensity against the copper concentration. The relationship should be linear in the low concentration range. This method can reliably determine copper concentrations as low as 0.1 µM.[7]
Part 4: Visualizing the Workflow and Mechanism
To better understand the processes described, the following diagrams illustrate the core reaction and an optimized experimental workflow.
Caption: The two-step mechanism of the BCDS assay.
Caption: Workflow for systematically enhancing BCDS assay sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel method of rapid detection for heavy metal copper ion via a specific copper chelator bathocuproinedisulfonic acid disodium salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Revision of analytical conditions for determining ligand molecules specific to soft metal ions using dequenching of copper(I)-bathocuproine disulfonate as a detection system. | Sigma-Aldrich [sigmaaldrich.com]
Issues with Disodium bathocuproine disulfonate stability in solution.
Technical Support Center: Disodium Bathocuproine Disulfonate (BCS)
Welcome to the technical support guide for this compound (BCS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of BCS in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the accuracy and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of BCS solutions.
Q1: What is the correct way to prepare a stable BCS solution?
A1: Proper preparation is the first line of defense against instability. BCS is readily soluble in water.[1][2] For best results, use high-purity, deionized (DI) or Milli-Q® water to avoid contamination with metal ions that can interfere with your assay. A standard protocol involves dissolving the BCS powder in a suitable buffer, such as a phosphate buffer, to a desired concentration.[3] For assays measuring Cu(I), the solution is typically buffered to a pH between 4 and 5 to ensure optimal complex formation.[4] Always use clean glassware, preferably acid-washed, to prevent trace metal contamination.
Q2: My BCS solution has changed color. What does this mean and can I still use it?
A2: A color change, often to a faint orange or green, is a primary indicator of BCS solution degradation or contamination. The most common cause is the presence of contaminating copper ions, which form the characteristic orange-colored Cu(I)-BCS complex.[3] This can happen if your water source or glassware has trace copper contamination. Another possibility is the oxidation of the BCS molecule itself or the Cu(I)-BCS complex, which can be accelerated by light exposure and air.[5] It is strongly recommended to discard any discolored solution and prepare a fresh batch to ensure the integrity of your results.
Q3: How should I store my BCS stock solution to maximize its shelf life?
A3: Storage conditions are critical for maintaining the stability of your BCS solution. For long-term storage (up to 6 months), aliquot the stock solution into cryovials and store at -80°C.[6] For shorter-term storage (up to 1 month), -20°C is acceptable.[6] Crucially, all solutions must be protected from light by using amber vials or by wrapping the container in aluminum foil.[6][7] It is also beneficial to store the solution under an inert nitrogen atmosphere to prevent oxidation.[6][7] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[6]
Q4: Is this compound sensitive to light?
A4: Yes, BCS is known to be sensitive to light.[5][6][7] Exposure to direct sunlight or even ambient laboratory light for extended periods can lead to photodegradation, compromising the reagent's effectiveness. This is why it is imperative to store the solid reagent and any prepared solutions in the dark or in light-blocking containers.[6][8]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common experimental issues encountered when using BCS.
Issue 1: High Background Signal or Falsely Elevated Copper Readings
-
Symptom: Your blank or negative control samples show a significant absorbance reading at 484 nm, the wavelength used to measure the Cu(I)-BCS complex.[4]
-
Root Cause Analysis: This almost always points to copper contamination. The high sensitivity of BCS means it will detect even picomolar concentrations of Cu(I).
-
Contaminated Reagents: The water used to prepare buffers or the BCS solution itself may contain trace amounts of copper.
-
Leaching from Labware: Non-acid-washed glassware or plasticware can leach metal ions.
-
Cross-Contamination: Pipette tips or other equipment may have been inadvertently contaminated.
-
-
Solution Workflow:
-
Prepare Fresh Reagents: Use a new source of high-purity, metal-free water to prepare all buffers and a fresh BCS solution.
-
Acid-Wash Labware: Thoroughly wash all glassware and plasticware with a dilute acid solution (e.g., 1 M HCl), followed by extensive rinsing with high-purity water.
-
Use Filtered Pipette Tips: Employ filtered pipette tips to prevent aerosol contamination.
-
Run a Contamination Check: Prepare a "mock" sample containing only the high-purity water and BCS reagent. If it develops color, one of your components is contaminated.
-
Issue 2: Inconsistent or Non-Reproducible Results in Copper Assays
-
Symptom: Replicate samples yield significantly different results, or results vary widely between experiments.
-
Root Cause Analysis: This issue often stems from the instability of the Cu(I)-BCS complex or the degradation of the BCS reagent itself.
-
BCS Solution Degradation: The BCS solution may have been stored improperly (e.g., exposed to light, air, or freeze-thaw cycles) and is no longer effective.[5][6]
-
Oxidation of Cu(I): The target of the assay, the cuprous ion (Cu+), is unstable in aqueous solution and can be oxidized to the cupric ion (Cu2+) by dissolved oxygen. BCS specifically chelates Cu(I), so its oxidation will lead to a loss of signal.[3][9]
-
Incorrect pH: The formation of the Cu(I)-BCS complex is pH-dependent, with an optimal range typically between 4 and 5.[4] Deviations from this range can lead to incomplete complex formation.
-
-
Solution Workflow:
-
Troubleshooting Flowchart:
A troubleshooting workflow for inconsistent BCS assay results.
-
Issue 3: Precipitate Formation in the BCS Solution
-
Symptom: A solid precipitate forms in the BCS solution, either upon preparation or after storage.
-
Root Cause Analysis:
-
Low Temperature Storage: While cold storage is recommended, storing a highly concentrated BCS solution at 4°C can sometimes lead to precipitation.[8]
-
Buffer Incompatibility: Certain buffer components at high concentrations could potentially salt out the BCS.
-
Contamination: Contamination with certain metal ions could form insoluble complexes.
-
-
Solution Workflow:
-
Warm Solution: Gently warm the solution to room temperature. The precipitate should redissolve.[8]
-
Filter Sterilize: Before use, it is good practice to filter the working solution through a 0.22 µm filter to remove any micro-precipitates.[6]
-
Check Buffer Composition: If the issue persists, consider preparing the BCS in pure water and adding it to the buffered sample as the final step in the assay protocol.
-
Part 3: Protocols and Best Practices
Adherence to validated protocols is essential for experimental success.
Protocol 3.1: Preparation of a 10 mM BCS Stock Solution
-
Weighing: Accurately weigh out 56.45 mg of this compound (MW: 564.54 g/mol ).[1][7]
-
Dissolution: Transfer the powder to a 10 mL volumetric flask. Use an amber glass flask to protect from light.
-
Solvent Addition: Add approximately 8 mL of high-purity, deionized water and swirl gently to dissolve the powder completely.
-
Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with deionized water.
-
Storage: Aliquot the solution into 1 mL portions in amber microcentrifuge tubes or cryovials. Wrap the tubes/vials in aluminum foil for extra protection and store at -20°C for short-term or -80°C for long-term use.[6]
Data Summary: BCS Solution Stability
| Storage Temperature | Light Condition | Atmosphere | Recommended Duration | Reference |
| -80°C | Protected from light | Standard (or Nitrogen) | Up to 6 months | [6] |
| -20°C | Protected from light | Standard (or Nitrogen) | Up to 1 month | [6] |
| 4°C | Protected from light | Standard (or Nitrogen) | Not recommended for long-term; short-term only | [7] |
| Room Temperature | Protected from light | Standard | Not recommended; prepare fresh daily | [10] |
Protocol 3.2: Quality Control Check of BCS Reagent
It is good practice to validate a new batch of BCS solution.
-
Prepare a Known Copper Standard: Create a 10 µM Cu(I) standard. This is typically done by diluting a Cu(II) standard (e.g., CuSO4) and adding a reducing agent like ascorbic acid or hydroxylamine hydrochloride.[4]
-
Set up the Reaction: In a cuvette or microplate well, combine your assay buffer, the reducing agent, and your freshly prepared BCS solution.
-
Measure Blank: Read the absorbance of this mixture at 484 nm. This is your blank value.
-
Spike with Copper: Add a small, known volume of the 10 µM Cu(I) standard to the cuvette.
-
Measure Signal: Immediately measure the absorbance at 484 nm again. You should see a sharp increase in absorbance, confirming the reactivity of your BCS solution. The magnitude of the increase should be consistent with the known molar absorptivity of the Cu(I)-BCS complex.[11]
References
- 1. fishersci.com [fishersci.com]
- 2. CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… [cymitquimica.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemscene.com [chemscene.com]
- 8. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 9. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
Troubleshooting background noise in spectrophotometric readings with Disodium bathocuproine disulfonate.
Welcome to the technical support center for troubleshooting spectrophotometric assays involving Disodium Bathocuproine Disulfonate (BCS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to high background noise, ensuring data accuracy and reliability in your copper chelation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BCS) and what is its principle of action in spectrophotometry?
This compound is a water-soluble, highly specific chelating agent for cuprous ions (Cu(I)).[1][2][3] The assay's principle is based on a colorimetric reaction. In its unbound state, BCS is colorless. However, in the presence of Cu(I), two BCS molecules form a stable, water-soluble complex with one Cu(I) ion.[4][5] This [Cu(I)(BCS)₂]³⁻ complex has a distinct orange color and exhibits a strong absorbance maximum around 483-490 nm, allowing for the sensitive quantification of Cu(I).[2][4][6] Because BCS is specific to the reduced form of copper (Cu(I)), assays designed to measure total copper often include a reducing agent, such as ascorbate or sodium bisulfite, to convert all cupric ions (Cu(II)) to cuprous ions (Cu(I)) prior to chelation.[6][7][8]
Q2: What are the most common sources of high background noise or an unstable baseline in the BCS assay?
High background noise in this assay can generally be traced back to one of three main areas: the reagents, the sample matrix, or the instrumentation itself.
-
Reagent-Related Issues: This is the most frequent cause. It includes contaminated or degraded BCS reagent, impurities in buffers or water, and improper pH of the final reaction mixture.[9]
-
Sample-Related Issues: Particulate matter in the sample can cause light scattering (turbidity), leading to artificially high absorbance readings.[10] The presence of other strong chelating agents can also interfere with the assay.[8][9]
-
Instrumental & Environmental Factors: These include fluctuations in the spectrophotometer's lamp, detector noise, scratched or dirty cuvettes, and significant changes in ambient temperature or humidity.[10][11][12]
Q3: My "blank" sample (all reagents except copper) has a high absorbance reading. What does this indicate?
A high reading in the reagent blank is a clear sign of contamination. The source could be:
-
Copper Contamination: Trace amounts of copper in your water, buffers, or glassware can react with the BCS, leading to color formation. It is crucial to use high-purity water and acid-wash all glassware to remove trace metals.[13]
-
Reagent Impurity: The BCS powder itself may be contaminated or degraded. A fresh bottle or a lot from a different supplier might be necessary.
-
Particulate Matter: Undissolved components or microbial growth in buffer solutions can scatter light. Filtering buffers through a 0.22 µm filter can resolve this.[10]
Q4: Can other metal ions interfere with the BCS assay for copper?
BCS is highly specific for Cu(I).[4][7] Studies have shown that other common divalent metal ions such as iron, manganese, zinc, cadmium, cobalt, and nickel do not significantly interfere with the formation of the Cu(I)-BCS complex or its absorbance.[6][7][13] However, extremely high concentrations of other ions could potentially cause non-specific interactions or affect the overall ionic strength of the solution. The primary interference concern comes not from other metals, but from other chelating agents like EDTA, which can compete with BCS for copper, leading to falsely low results.[8][9][14]
Systematic Troubleshooting Guide
Encountering high background noise can be frustrating. This guide provides a logical workflow to systematically identify and eliminate the source of the problem.
Diagram: Troubleshooting Workflow
This diagram outlines the decision-making process for diagnosing background noise. Start at the top and follow the path based on your observations.
Caption: A step-by-step workflow for troubleshooting high background noise.
Step 1: Core Instrumental & Environmental Checks
Before questioning your reagents or protocol, always rule out the simplest hardware-related issues.
| Issue | Potential Cause & Explanation | Recommended Solution |
| Unstable Baseline | Instrument Not Warmed Up: The spectrophotometer's light source (deuterium and/or tungsten lamps) requires time to stabilize its energy output.[10] Readings taken too early will drift. | Allow the instrument to warm up for the manufacturer-recommended time (typically 30-60 minutes). |
| Erratic Readings | Dirty or Scratched Cuvettes: Fingerprints, smudges, or scratches on the cuvette's optical surfaces will scatter and absorb light, adding significant noise.[10] | Clean cuvettes thoroughly with an appropriate solvent (e.g., ethanol) and wipe with a lint-free cloth. Always handle cuvettes by the frosted sides. Inspect for scratches and replace if necessary. |
| Low Signal-to-Noise | Incorrect Wavelength: The Cu(I)-BCS complex has a sharp absorbance peak. Measuring off-peak will reduce your signal, making the inherent background noise more prominent. | Ensure the spectrophotometer is set to the absorbance maximum of the complex, typically 483-490 nm .[2][6] |
| Baseline Drift | Environmental Fluctuations: Significant changes in room temperature or humidity can affect the instrument's electronics and detector performance over time.[10][12] | Ensure the spectrophotometer is located in a temperature-controlled room, away from drafts or direct sunlight. |
Step 2: Reagent Preparation and Integrity
Contaminated or improperly prepared reagents are the most common culprits for high background in chelation assays.
| Reagent | Potential Problem & Explanation | Recommended Solution & Protocol |
| Water | Trace Metal Contamination: Standard deionized water may still contain trace levels of copper that will react with BCS. | Use high-purity, metal-free water (e.g., 18 MΩ·cm Milli-Q or equivalent). As a best practice, use water from a single, trusted source for all reagents and dilutions. |
| Buffers (e.g., HEPES, Tris) | Contamination or Particulates: Buffers can be a source of metal contamination or may develop microbial growth over time, causing turbidity. | Prepare buffers fresh using high-purity water. Filter all buffer stock solutions through a 0.22 µm syringe filter to remove particulates.[10] |
| BCS Stock Solution | Degradation or Contamination: BCS solutions can degrade over time, especially if exposed to light or heat. The powder itself can also be a source of issues.[9] | Prepare fresh BCS stock solutions daily. Store the BCS powder in a dark, dry place as recommended by the manufacturer. If problems persist, test a new lot or supplier of BCS. |
| Reducing Agent (e.g., Ascorbate) | Instability: Ascorbic acid solutions are prone to oxidation and lose potency. An insufficient amount of active reducing agent will lead to incomplete conversion of Cu(II) to Cu(I), affecting results. | Prepare fresh reducing agent solutions immediately before use. |
Step 3: Sample Matrix and Protocol Validation
If instrument and reagents are ruled out, the issue may lie within your sample or the experimental protocol itself.
Protocol: Diagnostic Control Experiment
To pinpoint the source of background, perform a series of measurements in a clean cuvette:
-
Measurement 1 (Instrument Noise): Measure the absorbance of high-purity water only. This is your baseline instrument noise.
-
Measurement 2 (Buffer Noise): To the water, add your buffer to its final concentration. Any increase in absorbance is due to the buffer.
-
Measurement 3 (BCS Noise): To this solution, add the BCS reagent to its final concentration. A significant jump in absorbance here points directly to contamination in the BCS or its interaction with contaminated buffer/water.
-
Measurement 4 (Reducing Agent Noise): Finally, add the reducing agent. A change here may indicate impurities in the reducing agent itself.
By systematically adding components, you can isolate the specific reagent contributing to the high background.
Diagram: Principle of the BCS Assay
This diagram illustrates the chemical reaction that forms the basis of the assay. High background occurs when this reaction proceeds without the addition of the analyte due to contamination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 3. CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. auxilab.es [auxilab.es]
- 9. galgo.co.uk [galgo.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. News - What is noise in spectrometer? [jinsptech.com]
- 12. Noise analysis for CCD-based ultraviolet and visible spectrophotometry [opg.optica.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent precipitation of Disodium bathocuproine disulfonate in buffers.
Introduction
Welcome to the technical support guide for Disodium Bathocuproine Disulfonate (BCS), a highly sensitive and specific chelating agent for cuprous ions (Cu⁺).[1][2] This document is designed for researchers, scientists, and drug development professionals who utilize BCS in their experimental workflows. Our goal is to provide you with in-depth troubleshooting advice and clear, actionable protocols to prevent common issues such as precipitation, ensuring the reliability and accuracy of your results.
BCS is a water-soluble, organic compound widely used in biochemical and analytical applications for the colorimetric or fluorometric quantification of copper.[1][3] Its high affinity and specificity for Cu⁺ make it an invaluable tool.[2][4][5] However, like many chelating agents, its solubility and stability can be influenced by buffer composition, pH, and the presence of other ions.[6][7] This guide will address the most frequently encountered challenge: the precipitation of BCS in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (BCS) precipitation in my buffer?
A1: The most common cause of BCS precipitation is a shift in pH that reduces its solubility. BCS, a disodium salt, is generally soluble in aqueous solutions.[1][4][8] However, its solubility can decrease in acidic conditions. If the pH of your buffer is too low, the sulfonate groups on the BCS molecule can become protonated, leading to a decrease in solubility and subsequent precipitation. Additionally, high concentrations of certain salts in your buffer can also lead to "salting out" effects, reducing the solubility of BCS.
Q2: I observed a precipitate after adding BCS to my buffer containing metal ions other than copper. Why is this happening?
A2: While BCS is highly specific for copper (I) ions, precipitation in the presence of other metal ions can occur due to several factors.[3][5] Although BCS does not form strong chelates with many other common divalent metal ions at neutral pH, high concentrations of these ions can still lead to the formation of insoluble salts with the disulfonate groups of BCS, particularly if the buffer conditions are suboptimal. It is also possible that your metal salt solution contains trace amounts of contaminating copper, which could form a precipitate with BCS.
Q3: Can the order of reagent addition affect BCS solubility?
A3: Yes, the order of reagent addition is critical. It is always recommended to dissolve BCS completely in your buffer before adding other components, especially metal ions or reducing agents. Adding BCS to a solution that already contains high concentrations of other salts or has a suboptimal pH can lead to localized areas of supersaturation, promoting precipitation.
Q4: My BCS solution was clear initially but developed a precipitate after storage. What could be the cause?
A4: Precipitation upon storage can be due to a few factors. If the solution was stored at a low temperature (e.g., 4°C), the solubility of BCS might have decreased, leading to crystallization. Another possibility is a change in the pH of the buffer over time, perhaps due to the absorption of atmospheric CO₂, which can lower the pH of poorly buffered solutions. For long-term storage, it is advisable to prepare stock solutions in high-quality water, protect them from light, and store them at the recommended temperature, often -20°C or -80°C for extended periods.[1]
Troubleshooting Guide: Preventing BCS Precipitation
This section provides a systematic approach to diagnosing and resolving BCS precipitation issues.
Issue 1: Immediate Precipitation Upon Addition of BCS to Buffer
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Buffer pH | 1. Measure the pH of your buffer. 2. Adjust the pH to a neutral or slightly alkaline range (pH 7.0-8.0). | The disodium salt of bathocuproine disulfonate is more soluble at neutral to alkaline pH.[9] Acidic conditions can lead to protonation of the sulfonate groups, reducing solubility. |
| High Salt Concentration | 1. Prepare the buffer with a lower salt concentration. 2. If a high salt concentration is required for your assay, prepare a more concentrated stock solution of BCS in water and add it to the final buffer in a smaller volume. | High concentrations of salts can lead to a "salting out" effect, where the solubility of other solutes, like BCS, is reduced. |
| Poor Quality Water | 1. Use high-purity, deionized, and filtered water (e.g., Milli-Q or equivalent) to prepare your buffers and BCS solutions. | Contaminants in lower-grade water, such as trace metal ions, can interact with BCS and cause precipitation. |
Issue 2: Precipitation After Adding a Reducing Agent (e.g., Ascorbate)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Localized High Concentrations | 1. Ensure the BCS is fully dissolved and the solution is well-mixed before adding the reducing agent. 2. Add the reducing agent slowly while stirring or vortexing. | Rapid addition of a concentrated reducing agent can create localized areas of high concentration, potentially altering the local pH or ionic strength and causing BCS to precipitate. |
| Contaminating Metal Ions in Reducing Agent | 1. Use a high-purity grade of the reducing agent. 2. Consider preparing the reducing agent solution in a metal-free buffer. | Lower-grade chemical reagents may contain trace metal impurities that can react with BCS. |
Issue 3: Gradual Precipitation Over Time
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Solution Instability | 1. Prepare fresh BCS-containing buffers for each experiment. 2. If storage is necessary, filter the solution through a 0.22 µm filter before storing at the appropriate temperature.[1] | Over time, buffer components can degrade, or the pH can shift, leading to precipitation. Filtering removes any initial micro-precipitates that could act as nucleation sites. |
| Photodegradation | 1. Store BCS solutions in amber vials or wrap containers in aluminum foil to protect them from light. | Some organic molecules can be sensitive to light, and degradation products may be less soluble. |
Experimental Protocols
Protocol 1: Preparation of a Stable BCS Stock Solution
This protocol describes the preparation of a 10 mM BCS stock solution in water.
Materials:
-
This compound (molecular weight may vary, check the manufacturer's specifications)
-
High-purity, sterile-filtered water (e.g., Milli-Q)
-
Sterile, conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Weigh the appropriate amount of BCS powder to prepare a 10 mM solution.
-
Add the BCS powder to a sterile conical tube.
-
Add the required volume of high-purity water.
-
Vortex the solution until the BCS is completely dissolved. The solution should be clear and pale yellow.
-
(Optional but recommended for long-term storage) Sterilize the solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Store the stock solution at -20°C, protected from light.[1]
Protocol 2: Preparation of a Working Buffer Containing BCS
This protocol provides a general method for preparing a working buffer containing BCS.
Materials:
-
BCS stock solution (from Protocol 1)
-
Buffer components (e.g., Tris-HCl, HEPES, etc.)
-
High-purity water
-
pH meter
Procedure:
-
Prepare your desired buffer at the correct concentration and pH (typically between 7.0 and 8.0).
-
Ensure all buffer components are fully dissolved.
-
While stirring, add the required volume of the BCS stock solution to the buffer to achieve the final desired concentration.
-
Verify the final pH of the working buffer and adjust if necessary.
Visualizing the Chelation and Precipitation Problem
Diagram 1: The Chelation of Cu⁺ by BCS
This diagram illustrates the formation of the stable, water-soluble complex between BCS and Cu⁺.
Caption: BCS molecules forming a stable, soluble complex with a Cu⁺ ion.
Diagram 2: Troubleshooting Workflow for BCS Precipitation
This flowchart provides a logical sequence of steps to diagnose and resolve BCS precipitation.
Caption: A step-by-step guide to troubleshooting BCS precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bathocuproine Disodium Disulfonate - High Purity at Attractive Prices [arnishlaborates.in]
- 5. A novel method of rapid detection for heavy metal copper ion via a specific copper chelator bathocuproinedisulfonic acid disodium salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.beloit.edu [chemistry.beloit.edu]
- 7. Some precautions in using chelators to buffer metals in biological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BATHOCUPROINEDISULFONIC ACID DISODIUM SALT | 52698-84-7 [chemicalbook.com]
- 9. Bathocuproinedisulfonic acid disodium salt GR for analysis 52698-84-7 [sigmaaldrich.com]
Technical Support Center: Addressing Matrix Effects in Complex Samples with Disodium Bathocuproine Disulfonate
Welcome to the technical support center for the effective use of Disodium Bathocuproine Disulfonate (BCS) in mitigating matrix effects. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of sample analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (BCS) and how does it work?
A1: this compound (BCS) is a water-soluble, highly specific chelating agent for cuprous ions (Cu(I)).[1][2] Its primary application in this context is to sequester interfering copper ions that can contribute to matrix effects in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The mechanism involves the formation of a stable, colored complex with Cu(I), effectively removing it from interfering with the analyte of interest.[5] BCS is particularly valuable because it forms a 2:1 complex with Cu(I), resulting in a stable chromophore with a maximum absorbance around 480-490 nm.[5][6] This property also allows for the spectrophotometric determination of copper.[7]
Q2: What are "matrix effects" and why are they a problem in complex samples?
A2: Matrix effects are the alteration of an analyte's ionization efficiency in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[8][9][10][11][12] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification of the target analyte.[8][10][12] In complex samples such as plasma, urine, or tissue homogenates, the matrix is composed of a multitude of endogenous and exogenous components like salts, lipids, proteins, and metabolites.[8][13] These components can interfere with the analyte's journey from the liquid phase to the gas phase in the ion source, ultimately compromising the integrity of the analytical data.[12]
Q3: When should I consider using BCS in my experimental workflow?
A3: You should consider incorporating BCS into your workflow when you suspect or have confirmed that copper ion interference is a significant contributor to the matrix effects observed in your analysis. This is particularly relevant in biological samples where copper is an essential trace element.[3][4] Signs that BCS may be beneficial include:
-
Poor reproducibility of results between samples.
-
Inconsistent analyte recovery.
-
Significant ion suppression or enhancement that cannot be resolved by chromatographic optimization or other sample preparation techniques.
-
Analysis of samples known to have variable copper concentrations.
Q4: Are there any known interferences when using BCS?
A4: While BCS is highly selective for Cu(I), it's important to be aware of potential interferences. Strong reducing agents in the sample could potentially reduce Cu(II) to Cu(I), leading to an overestimation of the interfering species if not accounted for.[14] Additionally, at very high concentrations, other metal ions might cause non-specific interactions, though this is less common due to the high specificity of BCS for copper.[15] It has been shown that introducing a strong Cu(II) chelator like EDTA before adding BCS can prevent interference from Cu(II) present in the sample.[16]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered when using BCS to mitigate matrix effects.
Issue 1: Inconsistent or incomplete removal of matrix effects after BCS addition.
Possible Cause & Solution
-
Suboptimal BCS Concentration: The concentration of BCS may be insufficient to chelate all the interfering copper ions.
-
Troubleshooting Steps:
-
Titration Experiment: Perform a titration experiment by adding increasing concentrations of BCS to a pooled sample matrix and monitor the analyte signal.
-
Determine Optimal Concentration: Identify the concentration at which the analyte signal stabilizes, indicating complete chelation of the interfering copper.
-
Method Validation: Validate the chosen BCS concentration across multiple batches of the sample matrix to ensure robustness.[17]
-
-
-
Incorrect pH: The chelation efficiency of BCS is pH-dependent.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your sample is within the optimal range for BCS-Cu(I) complex formation (typically around pH 7.0-7.5).[15]
-
Adjust pH: If necessary, adjust the sample pH using a suitable buffer system that does not introduce other interferences.
-
-
-
Presence of Other Interfering Metals: While BCS is specific for copper, other metal ions at high concentrations could contribute to the matrix effect.
-
Troubleshooting Steps:
-
Metal Profiling: If possible, perform an elemental analysis of your sample matrix to identify other potentially interfering metals.
-
Alternative Chelators: Consider using a broader-spectrum chelating agent in conjunction with BCS if other metals are identified as problematic.
-
-
Issue 2: Analyte signal is suppressed even after using BCS.
Possible Cause & Solution
-
Matrix Effects from Other Sources: The observed ion suppression may not be primarily caused by copper ions. Other matrix components like phospholipids or salts could be the main culprits.[8]
-
Troubleshooting Steps:
-
Systematic Evaluation: Employ systematic troubleshooting to identify the source of the suppression. This may involve modifying sample preparation steps (e.g., protein precipitation, solid-phase extraction) to remove other classes of interfering compounds.[18]
-
Chromatographic Optimization: Adjust the chromatographic method to achieve better separation of the analyte from the interfering matrix components.[9]
-
-
-
Analyte-BCS Interaction: In rare cases, the analyte itself might interact with BCS or the BCS-copper complex.
-
Troubleshooting Steps:
-
Control Experiment: Analyze a pure standard of your analyte in the presence and absence of BCS to check for any direct interaction.
-
Structural Analysis: Consider the chemical structure of your analyte and its potential for interaction with the phenanthroline core of BCS.
-
-
Issue 3: Poor peak shape or retention time shifts after adding BCS.
Possible Cause & Solution
-
Changes in Sample Ionic Strength or pH: The addition of BCS, a disodium salt, can alter the ionic strength and pH of the sample, which can affect chromatographic performance.[12]
-
Troubleshooting Steps:
-
Mobile Phase Compatibility: Ensure that the final sample composition after BCS addition is compatible with your mobile phase.
-
Re-equilibration: Allow for adequate column re-equilibration between injections to ensure reproducible chromatography.
-
Method Re-optimization: Minor re-optimization of the chromatographic method may be necessary to account for the changes in sample properties.[19]
-
-
Section 3: Experimental Protocols & Data Presentation
Protocol 1: Determining the Optimal BCS Concentration
-
Prepare a Pooled Matrix Sample: Combine several individual blank matrix samples to create a representative pooled sample.
-
Spike with Analyte: Spike the pooled matrix with your analyte of interest at a known concentration (e.g., mid-point of your calibration curve).
-
Prepare a BCS Stock Solution: Prepare a concentrated stock solution of BCS in deionized water.
-
Create a Dilution Series: Prepare a series of aliquots of the spiked pooled matrix and add increasing concentrations of BCS to each. Include a control aliquot with no BCS.
-
Analyze Samples: Analyze the samples using your established LC-MS method.
-
Plot the Data: Plot the analyte peak area against the BCS concentration. The optimal concentration is the point at which the peak area plateaus.
Table 1: Example Data for BCS Optimization
| BCS Concentration (µM) | Analyte Peak Area (Arbitrary Units) | % Signal Recovery |
| 0 (Control) | 50,000 | 50% |
| 10 | 75,000 | 75% |
| 20 | 95,000 | 95% |
| 30 | 100,000 | 100% |
| 40 | 101,000 | 101% |
| 50 | 99,000 | 99% |
In this example, a BCS concentration of 30 µM appears to be optimal.
Protocol 2: Standard Sample Preparation Workflow with BCS
-
Sample Thawing and Vortexing: Thaw frozen samples completely and vortex for 30 seconds.
-
Protein Precipitation (if applicable): Add an appropriate volume of cold organic solvent (e.g., acetonitrile) to precipitate proteins. Vortex and centrifuge.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
BCS Addition: Add the predetermined optimal volume of BCS stock solution to the supernatant. Vortex to mix.
-
Incubation: Incubate the sample at room temperature for 10-15 minutes to allow for complete chelation.
-
Final Dilution/Reconstitution: If necessary, perform a final dilution or reconstitution step to ensure compatibility with the LC-MS system.
-
Injection: Inject the prepared sample into the LC-MS system.
Section 4: Visualizations
Caption: Mechanism of BCS in mitigating copper-induced matrix effects.
Caption: Troubleshooting workflow for addressing persistent matrix effects.
Section 5: References
-
Bathocuproine disulfonate disodium | Biochemical Assay Reagent | MedChemExpress. (n.d.). MedChemExpress. Retrieved January 3, 2026, from --INVALID-LINK--
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (2024, March 26). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). ZefSci. Retrieved January 3, 2026, from --INVALID-LINK--
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved January 3, 2026, from --INVALID-LINK--
-
Bathocuproinedisulfonic acid disodium salt for spectrophotometric det. of Cu, Fe - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 3, 2026, from --INVALID-LINK--
-
CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… - CymitQuimica. (n.d.). CymitQuimica. Retrieved January 3, 2026, from --INVALID-LINK--
-
Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry | Request PDF. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Liquid Chromatography Mass Spectrometry - Shimadzu Scientific Instruments. (n.d.). Shimadzu Scientific Instruments. Retrieved January 3, 2026, from --INVALID-LINK--
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing. (n.d.). Longdom Publishing. Retrieved January 3, 2026, from --INVALID-LINK--
-
Buy Bathocuproine disulfonate disodium - Solid 52698-84-7 by MedChemExpress (MCE) online on CheMondis! (n.d.). CheMondis. Retrieved January 3, 2026, from --INVALID-LINK--
-
BATHOCUPROINEDISULFONIC ACID DISODIUM SALT | 52698-84-7 - ChemicalBook. (2025, July 4). ChemicalBook. Retrieved January 3, 2026, from --INVALID-LINK--
-
How To Identify & Prevent Analytical Test Problems - SilcoTek. (2017, September 15). SilcoTek. Retrieved January 3, 2026, from --INVALID-LINK--
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis - YouTube. (2015, October 14). YouTube. Retrieved January 3, 2026, from --INVALID-LINK--
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--
-
Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved January 3, 2026, from --INVALID-LINK--
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS - CORE. (2003, September 18). CORE. Retrieved January 3, 2026, from --INVALID-LINK--
-
Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from --INVALID-LINK--
-
Quenching of Bathocuproine Disulfonate Fluorescence by Cu(I) as a Basis for Copper Quantification - PubMed. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3). IJNRD. Retrieved January 3, 2026, from --INVALID-LINK--
-
HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 3, 2026, from --INVALID-LINK--
-
A Guide to Analytical Method Validation - Waters Corporation. (n.d.). Waters Corporation. Retrieved January 3, 2026, from --INVALID-LINK--
-
Revision of analytical conditions for determining ligand molecules specific to soft metal ions using dequenching of copper(I)-bathocuproine disulfonate as a detection system - PubMed. (2009, November 1). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--
-
Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects | Request PDF. (2025, August 9). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Key Moments for Verifying Analytical Methods - Altabrisa Group. (2025, November 24). Altabrisa Group. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chelation of copper ions by 2,3-dehydrosilychristin using the disodium... - ResearchGate. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Copper chelation in highly competitive ambient (BCS method). (A) Cu⁺... - ResearchGate. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo. (n.d.). Dojindo. Retrieved January 3, 2026, from --INVALID-LINK--
-
ChemImpex Bathocuproinedisulfonic acid disodium salt; 98% (Assay); 52698-84-7; MFCD00011679, 250MG - Neta Scientific. (n.d.). Neta Scientific. Retrieved January 3, 2026, from --INVALID-LINK--
-
Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: The CUPRAC–BCS assay | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed. (2009, September 1). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--
-
A Method for Liquid Spectrophotometric Measurement of Various Forms of Iron and Copper in Ambient Aerosols - AMT. (2021, March 9). Atmospheric Measurement Techniques. Retrieved January 3, 2026, from --INVALID-LINK--
-
Step 1: the chelation of copper with protein (BSA) and reduction of Cu... - ResearchGate. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed. (2016, March 15). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--
-
Bathocuproine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved January 3, 2026, from --INVALID-LINK--
-
Robust Affinity Standards for Cu(I) Biochemistry - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… [cymitquimica.com]
- 2. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BATHOCUPROINEDISULFONIC ACID DISODIUM SALT | 52698-84-7 [chemicalbook.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. amt.copernicus.org [amt.copernicus.org]
- 15. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. silcotek.com [silcotek.com]
- 19. ijnrd.org [ijnrd.org]
Refining protein staining protocols using Disodium bathocuproine disulfonate.
< Technical Support Center: Protein Quantification Using Disodium Bathocuproine Disulfonate (BCS)
Welcome to the technical support guide for protein quantification assays utilizing this compound (BCS). This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure robust and reliable experimental outcomes. Our approach is grounded in explaining the fundamental chemistry of the assay to empower users to make informed decisions during their experiments.
Understanding the BCS Protein Assay: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and applications of the BCS protein assay.
Q1: What is the scientific principle behind the BCS protein assay?
The BCS assay is a copper-based colorimetric method for protein quantification. The chemistry involves two key steps:
-
Biuret Reaction: Under alkaline conditions, peptide bonds within proteins reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). The number of Cu¹⁺ ions generated is proportional to the total number of peptide bonds in the sample.[1][2]
-
Chelation and Detection: this compound (BCS), a water-soluble chelator, selectively binds to the newly formed cuprous ions (Cu¹⁺).[3][4] Two molecules of BCS chelate a single Cu¹⁺ ion, forming a stable, orange-colored complex with a maximum absorbance at approximately 483 nm.[5][6][7] The intensity of the color produced is directly proportional to the concentration of protein in the sample.[1]
Q2: What are the primary advantages of the BCS assay?
The BCS assay is a sensitive and reliable method for protein quantification.[8] Its main advantages include high sensitivity for detecting low protein concentrations and compatibility with certain laboratory reagents that may interfere with other protein assays.
Q3: How does the BCS assay compare to the more common BCA assay?
Both assays rely on the same initial copper reduction principle. The key difference lies in the chelating agent used. The BCA (Bicinchoninic Acid) assay uses BCA to chelate Cu¹⁺, forming a purple complex that is read at 562 nm.[9] The BCS assay uses bathocuproine disulfonate, which forms an orange complex read at a lower wavelength (~483 nm).[6] While both are excellent assays, the choice may depend on the specific instrumentation available and the presence of potential interfering substances in the samples.
Q4: What is the optimal wavelength for measuring the BCS-Cu¹⁺ complex?
The BCS-Cu¹⁺ complex exhibits a strong absorbance peak between 480 nm and 485 nm.[5][6] For most applications, a measurement wavelength of 483 nm is recommended for optimal sensitivity.[6][7]
Visualizing the Mechanism
To clarify the core reaction, the following diagram illustrates the two-step process of copper reduction by protein and subsequent chelation by BCS.
Caption: Workflow of the BCS Protein Assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for quantifying protein using the BCS method in a 96-well microplate format.
A. Reagent Preparation
-
Protein Standard Stock (e.g., 2 mg/mL): Prepare a stock solution of a known protein, such as Bovine Serum Albumin (BSA), in a buffer compatible with the assay (e.g., PBS).
-
BCS Working Reagent: Prepare this reagent according to the manufacturer's instructions. Typically, it involves mixing an alkaline copper sulfate solution (Reagent A) with a BCS solution (Reagent B) at a specific ratio (e.g., 50:1). This working reagent is often light-sensitive and should be prepared fresh.
B. Standard Curve Preparation
-
Prepare a series of protein standard dilutions from your stock solution. A typical concentration range for a standard curve might be 25 µg/mL to 2000 µg/mL.
-
Include a "zero protein" blank containing only the dilution buffer.
C. Assay Procedure
-
Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 200 µL of the freshly prepared BCS Working Reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes. Protect the plate from light during incubation.
-
Cool the plate to room temperature.
-
Measure the absorbance at 483 nm using a microplate reader.
D. Data Analysis
-
Subtract the average absorbance of the blank from the absorbance of all standards and samples.
-
Plot the corrected absorbance values for the protein standards against their known concentrations.
-
Use linear regression to fit a standard curve.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment in a question-and-answer format.
Q5: My standard curve is not linear, especially at higher concentrations. What should I do?
A non-linear standard curve, often flattening at high protein concentrations, typically indicates that the assay has reached its saturation point.[10][11]
-
Causality: At high protein concentrations, either the copper ions or the BCS reagent become the limiting factor, preventing a linear increase in absorbance with protein concentration. Additionally, spectrophotometers may lose linearity at very high absorbance values.[11]
-
Solutions:
-
Dilute Samples: If your sample concentrations fall in the non-linear range of the curve, dilute them to bring their absorbance values within the linear portion.[10]
-
Adjust Standard Curve: If the entire curve is non-linear, prepare a new set of standards with a lower concentration range.
-
Use a Non-Linear Curve Fit: For some assays, a non-linear regression model (e.g., a four-parameter logistic curve) may provide a more accurate fit over a wider range.[10][12]
-
Q6: I'm observing high background absorbance in my blank wells. What is the cause?
High background absorbance can compress the dynamic range of the assay and reduce sensitivity.
-
Causality: This is often due to contamination of reagents or the presence of reducing agents in the buffer or water used for dilutions.[10] Certain substances can reduce Cu²⁺ to Cu¹⁺ independently of protein, leading to color formation in the blank.[1]
-
Solutions:
-
Use High-Purity Water: Ensure that all reagents and dilutions are made with high-purity, deionized water.[10]
-
Check Buffer Composition: Verify that your sample buffer does not contain interfering substances (see table below).
-
Prepare Fresh Reagents: Contaminated or old reagents can contribute to high background. Prepare the BCS Working Reagent fresh before each use.[8]
-
Q7: My results show high variability between replicate samples. What can I do to improve precision?
Inconsistent results often point to technical errors in the assay setup.
-
Causality: The most common sources of variability are inaccurate pipetting, inadequate mixing of reagents and samples, and temperature fluctuations during incubation.[10]
-
Solutions:
-
Refine Pipetting Technique: Use calibrated pipettes and ensure there are no bubbles when dispensing liquids.[13] For viscous samples, consider using reverse pipetting.[10]
-
Ensure Thorough Mixing: After adding the working reagent, mix the plate gently but thoroughly to ensure a homogenous reaction in each well.[10]
-
Maintain Consistent Temperature: Use a calibrated incubator to ensure a stable and uniform temperature for all wells during the incubation step.[10]
-
Q8: Some of my samples give unexpectedly low or no color. Why is this happening?
This issue can arise from either very low protein concentration or the presence of specific interfering substances.
-
Causality: Copper chelating agents, such as EDTA, are major interfering substances.[14] They compete with the peptide bonds for copper ions, preventing the reduction of Cu²⁺ and subsequent color formation, leading to an underestimation of protein concentration.[1][9]
-
Solutions:
-
Check Sample Buffer: Consult the table below to see if your buffer contains chelating agents.
-
Remove Interfering Substances: If a chelating agent is present, it must be removed. This can be achieved through methods like dialysis, desalting columns, or protein precipitation using trichloroacetic acid (TCA) or acetone.[9][15][16]
-
Data Summary: Interfering Substances
The accuracy of copper-based assays can be affected by various chemical compounds. It is crucial to be aware of substances in your sample buffer that may interfere with the reaction.
| Category of Substance | Examples | Effect on Assay | Mechanism of Interference |
| Reducing Agents | DTT, β-mercaptoethanol | False Positive (Overestimation) | Directly reduce Cu²⁺ to Cu¹⁺, mimicking the protein's role.[9][15][16] |
| Copper Chelating Agents | EDTA, EGTA | False Negative (Underestimation) | Bind to Cu²⁺, making it unavailable for the reaction with protein.[1][9][14] |
| Amine-Containing Buffers | Tris, Glycine | False Positive (Overestimation) | Amine groups can react with the copper reagent, contributing to color development.[15] |
| Certain Amino Acids | Cysteine, Tyrosine, Tryptophan | False Positive (Overestimation) | These amino acids can independently reduce copper ions.[1][9] |
If your sample contains any of the substances listed above, consider diluting the sample or removing the interfering agent prior to the assay.[13][16]
References
- 1. Chemistry of Protein Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of bathocuproine disulfonate, a copper chelator, on cyst(e)ine metabolism by freshly isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Assays for recombinant proteins: a problem in non-linear calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Enhancing Iron Assay Accuracy with Bathophenanthroline Disulfonate
Welcome to the technical support center for the accurate determination of iron using Disodium Bathophenanthroline Disulfonate. This guide is designed for researchers, scientists, and drug development professionals who require precise and reliable quantification of iron in various biological and aqueous samples. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot and optimize your iron assays effectively.
Core Principles: The Chemistry of Iron Detection
The accurate measurement of total iron in a sample hinges on a two-step process. First, all ferric iron (Fe³⁺) must be reduced to its ferrous state (Fe²⁺). Subsequently, the ferrous iron is chelated by a chromogenic agent, in this case, Disodium Bathophenanthroline Disulfonate, to form a stable, colored complex. The intensity of this color, which is directly proportional to the iron concentration, is then quantified using a spectrophotometer.
Disodium Bathophenanthroline Disulfonate is a highly specific chelator for Fe²⁺. It forms a stable, water-soluble, magenta-colored complex that exhibits maximum absorbance at approximately 535 nm.[1][2] The water-soluble nature of this complex is a significant advantage, as it eliminates the need for extraction with organic solvents, simplifying the experimental workflow.[1]
The Chelation Reaction
The reaction between ferrous iron and Disodium Bathophenanthroline Disulfonate is a classic example of coordination chemistry. Three molecules of the bidentate ligand, Bathophenanthroline Disulfonate, coordinate with one ferrous ion to form the [Fe(BPS)₃]⁴⁻ complex.
Caption: Chelation of Ferrous Iron by Bathophenanthroline Disulfonate (BPS).
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well plate format, but can be adapted for other formats.
Reagent Preparation
-
Iron Standard (1 mM): Prepare a stock solution of 1 mM ferrous ammonium sulfate or a commercially available iron standard.
-
Reducing Agent (1 M Ascorbic Acid or 1 M Hydroxylamine HCl): Dissolve the appropriate amount of ascorbic acid or hydroxylamine hydrochloride in deionized water. Prepare this solution fresh daily.
-
Buffer (1 M Sodium Acetate, pH 4.5): Adjust the pH of a 1 M sodium acetate solution to 4.5 using acetic acid.
-
Chromogen (10 mM Disodium Bathophenanthroline Disulfonate): Dissolve the reagent in deionized water. Store protected from light.
Assay Procedure
-
Standard Curve Preparation: In a 96-well plate, prepare a series of iron standards ranging from 0 to 100 µM.
-
Sample Preparation: Add your samples to the wells. If the approximate iron concentration is unknown, it is advisable to test several dilutions.
-
Reduction Step: Add the reducing agent to all standard and sample wells. Mix and incubate for 30 minutes at room temperature.
-
Complex Formation: Add the Disodium Bathophenanthroline Disulfonate solution to all wells. Mix and incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 535 nm using a plate reader.
Caption: General workflow for the Bathophenanthroline Disulfonate iron assay.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No or Low Signal | Incomplete reduction of Fe³⁺: The chosen reducing agent may not be effective for your sample matrix, or the incubation time may be too short.[3] | Try a stronger reducing agent like sodium hydrosulfite, or increase the incubation time with ascorbic acid or hydroxylamine.[4] Consider heating the sample with the reducing agent.[3] |
| Incorrect pH: The formation of the Fe²⁺-BPS complex is pH-dependent and is optimal around pH 4.0-4.5.[4][5] | Ensure your final reaction mixture is buffered to the correct pH. | |
| Presence of strong chelating agents: Agents like EDTA, citrate, or oxalate in your sample can compete with BPS for Fe²⁺.[4] | Consider sample pre-treatment to remove these interfering substances, or use a stronger reducing agent that can work in their presence.[4] | |
| High Background | Contaminated reagents: Reagents, especially water, can be a source of iron contamination. | Use high-purity, iron-free water and reagents. Test all your reagents for iron contamination. |
| Interfering colored substances in the sample: If your sample is colored, it will contribute to the absorbance reading.[6] | Run a sample blank that contains everything except the Disodium Bathophenanthroline Disulfonate to subtract the background absorbance. | |
| Auto-oxidation in the presence of strong antioxidants: This can lead to an increased background signal.[7] | Measure samples as soon as possible after preparation.[7] | |
| Poor Reproducibility | Inconsistent pipetting: Small volumes can be difficult to pipette accurately. | Calibrate your pipettes regularly. For small volumes, consider preparing a master mix of reagents. |
| Temperature fluctuations: Reaction rates can be temperature-dependent. | Ensure all reagents and plates are at a stable room temperature before starting the assay. | |
| Sample heterogeneity: If your sample is not homogenous, you will get variable results. | Ensure your samples are well-mixed before pipetting. | |
| Non-Linear Standard Curve | Incorrect wavelength: Measuring at a wavelength other than the absorbance maximum will reduce sensitivity and can affect linearity. | Verify the absorbance maximum of the Fe²⁺-BPS complex with your spectrophotometer (should be ~535 nm).[1] |
| Reagent limitation: At high iron concentrations, the amount of BPS or reducing agent may become limiting. | Ensure you are using a sufficient excess of both the reducing agent and the chromogen. | |
| Spectrophotometer limitation: At very high absorbances, the detector response may become non-linear. | Dilute your samples to ensure the absorbance readings are within the linear range of your instrument (typically below 1.5-2.0 AU). |
Frequently Asked Questions (FAQs)
Q1: What is the molar extinction coefficient of the Fe(II)-Bathophenanthroline Disulfonate complex?
A1: The molar extinction coefficient (ε) is approximately 22,350 L mol⁻¹ cm⁻¹ at 535 nm.[2][8][9] This high value is indicative of the assay's sensitivity.
Q2: Can I measure Fe²⁺ and total iron separately?
A2: Yes. To measure only Fe²⁺, omit the reduction step. To measure total iron, include the reduction step. Fe³⁺ concentration can then be calculated by subtracting the Fe²⁺ concentration from the total iron concentration.
Q3: What are the main interfering ions?
A3: While the assay is highly specific for iron, high concentrations of other metal ions like copper, manganese, cadmium, zinc, cobalt, and nickel can potentially interfere.[5] However, using an excess of bathophenanthroline disulfonate and maintaining the pH at 4.0-4.5 minimizes these interferences.[5]
Q4: How stable are the prepared reagents?
A4: It is generally recommended to prepare the reducing agent solution fresh daily. The buffer and chromogen solutions are more stable but should be stored protected from light.
Q5: My sample contains an iron-dextran complex (e.g., Imferon). Will this assay work?
A5: This can be a significant interference. The choice of reducing agent is critical. Dithionite can cause almost complete decomposition of the iron-dextran complex, leading to an overestimation of free iron, while the interference is less with ascorbic acid and hydroxylamine but is dependent on temperature and incubation time.[10]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Wavelength of Max. Absorbance (λmax) | ~535 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~22,350 L mol⁻¹ cm⁻¹ | [2][8][9] |
| Optimal pH Range | 4.0 - 4.5 | [4][5] |
| Linear Detection Range | 0.25 - 4 ppm (approx. 4.5 - 71.6 µM) | [1] |
References
- 1. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 2. Answered: Given: Bathophenanthroline is a compound that forms a red complex with iron(II). The molar absorptivity for the complex is 22,350 L mol-1 cm-1 at ? = 535 nm.… | bartleby [bartleby.com]
- 3. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. info.gfschemicals.com [info.gfschemicals.com]
- 5. NEMI Method Summary - D1068D [nemi.gov]
- 6. irongallink.org [irongallink.org]
- 7. researchgate.net [researchgate.net]
- 8. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 9. Solved Bathophenanthroline is a compound that forms a red | Chegg.com [chegg.com]
- 10. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Copper Chelators: Disodium Bathocuproine Disulfonate vs. Bicinchoninic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification and chelation of copper ions are critical in a multitude of biological and chemical assays. The choice of the right chelator is paramount for the reliability and sensitivity of these experiments. This guide provides an in-depth, objective comparison of two widely used copper (I) chelators: Disodium Bathocuproine Disulfonate (BCS) and Bicinchoninic Acid (BCA). We will delve into their mechanisms of action, comparative performance based on experimental data, and provide a detailed protocol for their direct comparison.
Introduction to Copper Chelation
Copper is a vital trace element, functioning as a cofactor in numerous enzymatic reactions. However, its redox activity, cycling between Cu(I) and Cu(II) states, can also contribute to the generation of reactive oxygen species (ROS), leading to cellular damage. Consequently, the precise control and measurement of copper concentrations are essential in various research fields, from studying neurodegenerative diseases to developing anticancer therapeutics.[1] Copper chelators are molecules that bind to copper ions, and those specific for the cuprous ion (Cu(I)) are particularly valuable for colorimetric assays.
Mechanism of Action: A Tale of Two Chelators
Both BCS and BCA are heterocyclic organic compounds that exhibit a high affinity and specificity for the cuprous ion (Cu(I)). Their interaction with Cu(I) forms a stable, colored complex, which can be quantified spectrophotometrically.
This compound (BCS): BCS, a sulfonated derivative of bathocuproine, is a water-soluble compound that forms a distinct orange-colored complex with Cu(I).[2][3] The chelation reaction involves two molecules of BCS coordinating with one cuprous ion.[4] This reaction is rapid and highly specific for Cu(I). The sulfonate groups enhance the water solubility of the molecule, making it suitable for aqueous biological samples.
Bicinchoninic Acid (BCA): BCA is a well-known chelator, most famously used in the BCA protein assay.[5][6] Similar to BCS, two molecules of BCA chelate a single cuprous ion, resulting in the formation of an intense purple-colored complex.[6][7] The reaction is typically carried out in an alkaline medium, where reducing agents (in the case of the protein assay, the peptide bonds themselves) convert Cu(II) to Cu(I) prior to chelation.[5][7]
The fundamental chemical reactions for both chelators can be visualized as follows:
Performance Comparison: A Data-Driven Analysis
The selection of a copper chelator often depends on the specific requirements of the assay, such as sensitivity, linear range, and tolerance to interfering substances. Below is a summary of the key performance characteristics of BCS and BCA based on available experimental data.
| Feature | This compound (BCS) | Bicinchoninic Acid (BCA) |
| Complex Color | Orange | Purple |
| Absorption Maximum (λmax) | ~483 nm[4] | ~562 nm[6][7][8] |
| Molar Absorptivity (ε) | ~13,300 M⁻¹cm⁻¹[4] | ~7,700 - 7,900 M⁻¹cm⁻¹[4][7][8] |
| Stoichiometry (Chelator:Cu(I)) | 2:1[4] | 2:1[6][7] |
| Optimal pH | Neutral (e.g., pH 7.0-7.5)[9][10] | Alkaline (e.g., pH 11.25 for protein assay)[5][7] |
| Cu(I) Stability Constant (logβ₂) | ~20.8[4] | ~17.7[4] |
From the data, it is evident that the BCS-Cu(I) complex has a significantly higher molar absorptivity than the BCA-Cu(I) complex, suggesting a potentially higher sensitivity for copper detection. Furthermore, the stability constant of the BCS-Cu(I) complex is several orders of magnitude higher than that of the BCA-Cu(I) complex, indicating a more stable complex.[3][4]
Experimental Design for a Head-to-Head Comparison
To provide a definitive comparison, a well-designed experimental workflow is necessary. The following diagram outlines a logical process for evaluating the performance of BCS and BCA as copper chelators.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the direct comparison of BCS and BCA for the quantification of copper.
I. Reagent Preparation
-
Copper(II) Standard Stock Solution (10 mM): Dissolve an appropriate amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.
-
Copper(I) Working Standards (0 - 100 µM): Prepare a series of dilutions from the 10 mM stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reducing Agent (10 mM Ascorbic Acid): Dissolve ascorbic acid in deionized water. Prepare this solution fresh daily.
-
BCS Reagent (1 mM): Dissolve this compound in deionized water.
-
BCA Reagent (1 mM): Dissolve Bicinchoninic acid, disodium salt, in deionized water. For enhanced stability and performance in a neutral pH environment for this direct comparison, a buffer system may be required.
II. Assay Procedure
-
To a 96-well microplate, add 50 µL of each Copper(I) working standard in triplicate.
-
Add 50 µL of 10 mM ascorbic acid to each well to ensure all copper is in the Cu(I) state. Mix gently.
-
Prepare two separate plates for BCS and BCA.
-
For the BCS plate: Add 100 µL of the 1 mM BCS reagent to each well.
-
For the BCA plate: Add 100 µL of the 1 mM BCA reagent to each well.
-
Incubate both plates at room temperature for 30 minutes, protected from light.
-
Measure the absorbance of the BCS plate at 483 nm and the BCA plate at 562 nm using a microplate reader.
III. Data Analysis
-
Subtract the average absorbance of the blank (0 µM Copper) from all other absorbance readings for each plate.
-
Plot the corrected absorbance values against the corresponding copper concentrations for both BCS and BCA.
-
Perform a linear regression analysis for each dataset to determine the linearity (R² value) and the equation of the line (y = mx + c).
-
Calculate the Limit of Detection (LOD) and Limit of Quantification (LOQ) for both assays using standard methods (e.g., LOD = 3.3 * (standard deviation of the blank / slope of the calibration curve); LOQ = 10 * (standard deviation of the blank / slope of the calibration curve)).
Discussion of Key Differences and Considerations
-
Sensitivity: Based on its higher molar absorptivity, BCS is expected to demonstrate a lower limit of detection and therefore higher sensitivity in a direct comparison.
-
pH Sensitivity: The BCA assay is traditionally performed at a highly alkaline pH, which is a requirement for the Biuret reaction in protein quantification.[5][7] For the direct chelation of Cu(I) as described in the protocol above, the performance of BCA at a neutral pH should be carefully evaluated. BCS, on the other hand, is known to perform well at neutral pH.[9][10]
-
Interferences: Both assays are susceptible to interference from strong reducing agents and other metal chelators.[11][12] For the BCA assay when used for protein quantification, certain amino acids like cysteine, tyrosine, and tryptophan can also interfere by reducing Cu(II).[6] The improved BCS assay protocol suggests the use of a strong Cu(II) chelator like EDTA to be added before BCS to prevent interference from Cu(II) in the sample.[13]
-
Application-Specific Choices:
-
For applications requiring the highest sensitivity for direct copper quantification in biological samples at physiological pH, BCS is likely the superior choice. Its high molar absorptivity and stability make it ideal for detecting low concentrations of copper.
-
For protein quantification, the BCA assay remains a robust and widely accepted method due to its compatibility with a wide range of detergents and the well-established protocols.
-
Conclusion
Both this compound and Bicinchoninic Acid are powerful tools for the detection and quantification of cuprous ions. While BCA is the established reagent for protein quantification, BCS demonstrates superior characteristics for direct, highly sensitive copper measurement, particularly at neutral pH. The choice between these two chelators should be guided by the specific experimental requirements, including the desired sensitivity, the sample matrix, and the operational pH. The experimental protocol provided in this guide offers a framework for researchers to perform a direct, in-house comparison to validate the optimal chelator for their specific application.
References
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 6. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Competitive Binding to Cuprous Ions of Protein and BCA in the Bicinchoninic Acid Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative test for copper using bicinchoninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the Disodium bathocuproine disulfonate method for copper analysis.
An In-Depth Comparative Guide to the Disodium Bathocuproine Disulfonate (BCA) Method for Copper Analysis
Introduction: The Critical Role of Copper Quantification
Copper is a paradoxical element; it is an essential cofactor for a myriad of enzymes vital to life, yet it is highly toxic in excess.[1] Its redox activity, switching between cuprous (Cu⁺) and cupric (Cu²⁺) states, is central to its biological function but also to its potential for generating harmful reactive oxygen species.[2] This duality makes the precise and accurate quantification of copper a critical task for researchers, scientists, and drug development professionals across disciplines, from environmental monitoring to the diagnosis and treatment of diseases like Wilson's disease.[3][4] This guide provides a comprehensive validation and comparison of the this compound (BCA) method, a widely used colorimetric technique, against other principal analytical methods.
The this compound (BCA) Method: A Mechanistic Overview
The BCA method is a robust and sensitive colorimetric assay for the quantification of copper.[5] Its utility is grounded in a straightforward, two-step chemical reaction that yields a distinct color change proportional to the copper concentration.
Principle and Mechanism
The core of the assay relies on the high specificity of the chelating agent, this compound, for the cuprous (Cu⁺) ion.[6][7] The process unfolds as follows:
-
Reduction Step: Since copper in biological and environmental samples often exists in the cupric (Cu²⁺) state, a reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, is first introduced. This agent reduces all Cu²⁺ ions to Cu⁺ ions.[7][8]
-
Chelation and Color Formation: Two molecules of water-soluble this compound then selectively chelate each Cu⁺ ion.[6] This reaction forms a stable, orange-colored complex that exhibits a strong absorbance maximum at approximately 484 nm.[7][8]
The intensity of the orange color is directly proportional to the concentration of copper in the original sample, allowing for quantification via spectrophotometry.
References
- 1. Recent advances in copper analyses by inorganic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LC-ICP-MS method for the determination of "extractable copper" in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. NEMI Method Summary - 3500-Cu C [nemi.gov]
A Senior Application Scientist's Guide to Cross-Validation of Copper Quantification Methods: Disodium Bathocuproine Disulfonate (BCDS) vs. Atomic Absorption Spectroscopy (AAS)
For Distribution To: Researchers, scientists, and drug development professionals engaged in elemental analysis.
Introduction: The Imperative for Accurate Copper Quantification
Copper is a critical cofactor in a myriad of biological processes, from cellular respiration to neurotransmitter synthesis. However, its dysregulation is implicated in significant pathologies, including neurodegenerative diseases and cancer. Consequently, the accurate and reliable quantification of copper in diverse biological and pharmaceutical matrices is of paramount importance. This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two prevalent analytical techniques for copper determination: the colorimetric Disodium Bathocuproine Disulfonate (BCDS) assay and the gold-standard Atomic Absorption Spectroscopy (AAS).
The principle of cross-validation is fundamental to ensuring data integrity, particularly when transferring methods between laboratories or comparing results from different analytical platforms.[1][2][3] This process provides documented evidence that two distinct methods yield comparable and reliable results, thereby instilling confidence in the generated data.[1][2]
Methodology Deep Dive: A Tale of Two Techniques
The BCDS Assay: A Colorimetric Approach
The BCDS assay is a sensitive colorimetric method for the quantification of copper.[4] The underlying chemistry involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by a reducing agent, typically hydroxylamine hydrochloride or ascorbic acid.[5][6] Subsequently, two molecules of BCDS chelate each cuprous ion, forming a stable, orange-colored complex.[5][7] The intensity of this color, measured spectrophotometrically at approximately 484 nm, is directly proportional to the copper concentration in the sample.[5]
Mechanism of BCDS-Copper Complex Formation
Caption: BCDS assay mechanism for copper detection.
Atomic Absorption Spectroscopy (AAS): The Elemental Standard
AAS is a highly specific and sensitive technique for elemental analysis.[8] It operates on the principle that atoms in a ground state will absorb light at specific, characteristic wavelengths when they are excited.[8] In flame AAS (FAAS), the sample is aspirated into a flame, where it is atomized.[9][10] A light beam from a hollow-cathode lamp containing copper is passed through the flame, and the amount of light absorbed by the copper atoms is measured.[8][9] According to the Beer-Lambert law, this absorbance is directly proportional to the concentration of copper in the sample.[8]
Head-to-Head Comparison: BCDS vs. AAS
A direct comparison reveals the distinct advantages and limitations of each method, guiding the selection of the appropriate technique for a given application.
| Feature | This compound (BCDS) Assay | Atomic Absorption Spectroscopy (AAS) |
| Principle | Colorimetric; measures the absorbance of a Cu(I)-BCDS complex.[5] | Spectroscopic; measures the absorption of light by ground-state copper atoms.[8] |
| Sensitivity | High; minimum detectable concentration around 20 µg/L.[5] | Very High; Flame AAS: ~10 µg/L, Graphite Furnace AAS: ~0.2 µg/L.[10][11] |
| Linear Range | Generally narrower; can require sample dilution. | Wider, especially with high-resolution systems that can utilize multiple absorption lines.[12][13] |
| Specificity | Highly specific for copper, but can be affected by strong chelating agents.[14] | Highly specific for the target element due to the use of a specific light source.[8] |
| Interferences | Can be interfered by substances that form strong complexes with copper, such as EDTA and cyanide.[14] | Spectral, chemical, and physical interferences can occur, though often manageable with modern instrumentation.[15][16][17] |
| Sample Throughput | High; amenable to 96-well plate format. | Lower; sequential analysis of samples. |
| Cost & Complexity | Relatively low cost and simple instrumentation (spectrophotometer). | Higher initial instrument cost and requires more specialized training. |
| Matrix Effects | Can be susceptible to matrix components that affect the reduction or chelation steps. | Can be affected by the sample matrix, influencing atomization efficiency.[18] |
Experimental Design for Robust Cross-Validation
A successful cross-validation study hinges on a meticulously planned experimental design.[1] This ensures that the comparison is fair and the results are statistically meaningful.
Cross-Validation Experimental Workflow
Caption: Workflow for cross-validating BCDS and AAS methods.
Detailed Experimental Protocols
Part 1: Preparation of Standards and Samples
Objective: To prepare a consistent set of copper standards and experimental samples for analysis by both methods.
Materials:
-
Copper standard solution (1000 mg/L)
-
Ultrapure deionized water
-
Nitric acid (trace metal grade)
-
Experimental samples (e.g., serum, cell lysates, drug formulations)
Procedure:
-
Acid Washing: Thoroughly wash all glassware and plasticware with 10% nitric acid and rinse with ultrapure water to eliminate trace metal contamination.
-
Stock Standard Preparation: Prepare a 10 mg/L copper stock solution by diluting the 1000 mg/L standard with acidified water (0.2% nitric acid).[9]
-
Working Standards: From the 10 mg/L stock, prepare a series of at least six working standards covering the expected concentration range of the samples (e.g., 0.05, 0.1, 0.25, 0.5, 0.75, 1.0 mg/L).[10] Prepare these fresh daily.[10]
-
Sample Preparation:
-
For biological samples, perform appropriate digestion (e.g., with nitric acid) to release copper from organic matrices.
-
For aqueous samples, acidify to match the matrix of the standards.
-
Prepare multiple aliquots of each sample to be analyzed by both methods.
-
Part 2: BCDS Assay Protocol
Objective: To quantify copper concentration using the BCDS colorimetric method.
Materials:
-
BCDS solution (e.g., 1 mM in water)
-
Ascorbic acid solution (e.g., 1 M in water, freshly prepared)
-
Buffer solution (e.g., 0.1 M sodium acetate, pH 4.3)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of each standard and sample in triplicate.
-
Add 50 µL of ascorbic acid solution to each well to reduce Cu²⁺ to Cu⁺. Mix gently and incubate for 5 minutes.
-
Add 100 µL of BCDS solution to each well.
-
Incubate the plate in the dark for 10 minutes to allow for color development.
-
Measure the absorbance at 484 nm using a microplate reader.[5]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the copper concentration in the samples by interpolating their absorbance values on the standard curve.
Part 3: Flame AAS Protocol
Objective: To quantify copper concentration using Flame Atomic Absorption Spectroscopy.
Materials:
Instrumental Parameters (Example):
-
Wavelength: 324.7 nm[9]
-
Slit Width: 0.5 nm[9]
-
Lamp Current: As recommended by the manufacturer (e.g., 3.5 mA)[9]
-
Flame: Air-acetylene, oxidizing (lean)
Procedure:
-
Instrument Optimization: Aspirate a mid-range copper standard and optimize the burner position and gas flow rates for maximum absorbance.
-
Calibration: Aspirate the blank (acidified water) to zero the instrument.[10] Then, aspirate the working standards in order of increasing concentration. The instrument software will generate a calibration curve.
-
Sample Analysis: Aspirate the prepared samples and record their absorbance. The instrument will automatically calculate the concentration based on the calibration curve.
-
Quality Control: Re-run a mid-range standard after every 10-15 samples to check for instrument drift.
Data Analysis and Interpretation
The cornerstone of cross-validation is the statistical comparison of the results obtained from both methods.[1]
-
Linear Regression: Plot the concentrations obtained from the BCDS assay (y-axis) against the concentrations from the AAS method (x-axis). A high coefficient of determination (R² > 0.99) indicates a strong linear relationship.
-
Correlation Analysis: Calculate Pearson's correlation coefficient (r) to quantify the strength and direction of the linear relationship between the two datasets.
-
Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the paired measurements against their mean. This helps to identify any systematic bias or concentration-dependent discrepancies.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating systems. The inclusion of a series of standards for calibration in both methods ensures the accuracy of the measurements within each run. The analysis of identical sample aliquots provides the basis for a direct and fair comparison. Furthermore, the use of AAS, a reference method for elemental analysis, as the comparative technique lends a high degree of confidence to the validation process.
Conclusion
Both the BCDS assay and AAS are powerful tools for copper quantification. The BCDS assay offers a high-throughput, cost-effective solution suitable for screening large numbers of samples, while AAS provides unparalleled specificity and sensitivity, making it the definitive reference method. A thorough cross-validation, as detailed in this guide, is essential to ensure that the chosen method, or the data from both, is reliable, accurate, and fit for purpose. This rigorous approach underpins the scientific integrity of research and development in any field where precise copper measurement is critical.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scribd.com [scribd.com]
- 9. Copper- Determination by AAS | OIV [oiv.int]
- 10. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 11. nemi.gov [nemi.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. auxilab.es [auxilab.es]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Navigating Interferences in AAS and AES for Accurate Results • Environmental Studies (EVS) Institute [evs.institute]
- 17. delloyd.50megs.com [delloyd.50megs.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Accuracy of Disodium Bathocuproine Disulfonate (BCDS) Assays for Copper Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of trace metal analysis, the accurate quantification of copper is paramount for a multitude of biological and pharmaceutical studies. Copper's dual role as an essential cofactor and a potent toxin necessitates precise measurement to understand its physiological and pathological implications. Among the various methods available, the Disodium bathocuproine disulfonate (BCDS) assay has long been a staple for its sensitivity and convenience. This guide provides a comprehensive literature review on the accuracy of BCDS assays, objectively comparing its performance with alternative methods and offering supporting experimental data and protocols.
The Principle of Copper Quantification with BCDS: A Tale of Two Oxidation States
The BCDS assay is a colorimetric method that relies on the specific chelation of cuprous ions (Cu(I)) by this compound.[1][2] This reaction forms a stable, water-soluble orange-colored complex with a distinct absorbance maximum around 484 nm.[3] The intensity of the color is directly proportional to the concentration of Cu(I) in the sample, allowing for quantitative analysis.
A critical aspect of the BCDS assay is its selectivity for the reduced form of copper, Cu(I).[1][2] Total copper determination, therefore, necessitates the inclusion of a reducing agent, such as ascorbic acid or hydroxylamine hydrochloride, to convert all cupric ions (Cu(II)) in the sample to Cu(I) prior to the addition of BCDS.[3][4] This fundamental principle underscores the importance of complete reduction for accurate total copper measurement.
The Achilles' Heel of the BCDS Assay: The Challenge of Cu(II) Interference
To address this vulnerability, an improved BCDS assay protocol incorporates a strong Cu(II) chelator, such as Ethylenediaminetetraacetic acid (EDTA), prior to the addition of the reducing agent and BCDS.[1][5] EDTA effectively sequesters any free Cu(II) ions, preventing them from interfering with the subsequent reduction and chelation steps. This modification significantly enhances the accuracy and reliability of the assay, particularly in complex biological matrices where the copper oxidation state can be heterogeneous.[1]
Visualizing the BCDS Assay Workflow
To illustrate the experimental process, the following diagram outlines the key steps in both the traditional and improved BCDS assays.
Caption: Workflow of the traditional vs. improved BCDS assay.
Performance Comparison: BCDS Assay vs. Gold Standard Techniques
The accuracy of any analytical method is best assessed by comparison with established reference techniques. Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are considered the gold standards for elemental analysis due to their high sensitivity and specificity.
| Parameter | BCDS Colorimetric Assay | Flame Atomic Absorption Spectroscopy (FAAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric measurement of Cu(I)-BCDS complex | Absorption of light by free copper atoms in a flame | Mass-to-charge ratio separation of ionized copper atoms in a plasma |
| Detection Limit | ~0.1 mg/L to 0.4 µg/mL[3][6] | ~1.32 µmol/L[7] | Lower than AAS, often in the µg/L to ng/L range |
| Linearity Range | Up to 5 mg/L or 500 µg/dL[4][6] | Typically in the low mg/L range | Wide dynamic range, spanning several orders of magnitude |
| Precision (CV%) | Within-run: 1.6-3.3%; Between-run: 2.8%[6] | Between-run: 1.1-6.0%[7] | Typically <5% |
| Accuracy (% Recovery) | 92-127%[7] | 93-101%[7] | Excellent, often near 100% with proper calibration |
| Interferences | Other metal ions (Fe, Zn, etc.) can interfere, though often minimally. Cu(II) is a major interferent.[1][6] | Spectral and chemical interferences are possible but well-characterized. | Isobaric and polyatomic interferences can occur but are often correctable. |
| Correlation with AAS | Good correlation (r = 0.977)[6] | N/A | High correlation |
Studies directly comparing colorimetric copper assays with FAAS have demonstrated a good correlation, with correlation coefficients often exceeding 0.97.[6] However, colorimetric methods may sometimes exhibit slightly higher results than FAAS.[7] A comparative study on agricultural soils showed that copper concentrations determined by AAS and ICP-MS were in very similar ranges.[8]
A Fluorometric Alternative: Enhancing Sensitivity with BCDS
Beyond colorimetry, BCDS can also be employed in a highly sensitive fluorometric assay. This method is based on the quenching of BCDS's intrinsic fluorescence upon binding to Cu(I).[9] This fluorometric approach offers a significantly lower detection limit, capable of determining copper concentrations as low as 0.1 µM.[9] A key advantage of this method is the reported lack of interference from other common metal ions such as iron, manganese, zinc, cadmium, cobalt, and nickel.[9]
Experimental Protocols
Detailed Step-by-Step Methodology for a Modified Colorimetric BCDS Micromethod for Serum Copper
This protocol is adapted from a modified spectrophotometric micromethod for serum copper determination.[3]
Reagents:
-
Copper Standard Stock Solution (1000 µg/mL): Commercially available or prepared by dissolving the appropriate amount of copper standard in deionized water.
-
Working Copper Standards: Prepare a series of dilutions from the stock solution (e.g., 0, 50, 100, 200, 400 µg/dL) in deionized water.
-
Guanidine Hydrochloride-Ascorbate Solution: Prepare a solution of 4M Guanidine Hydrochloride containing a reducing agent like ascorbate. Guanidine hydrochloride aids in releasing protein-bound copper.[3]
-
BCDS Solution (0.89 mM): Dissolve the appropriate amount of this compound in a suitable buffer (e.g., Tris buffer).[3]
-
Tris Buffer: As required for dilutions.
Procedure:
-
Standard Curve Preparation:
-
Pipette 100 µL of each working copper standard into separate microcentrifuge tubes.
-
Add 200 µL of the Guanidine Hydrochloride-Ascorbate solution to each tube.
-
Incubate at room temperature for 10 minutes to allow for the release and reduction of copper.
-
Add 200 µL of the BCDS solution to each tube.
-
Make up the final volume to 500 µL with Tris buffer.
-
Vortex the tubes and incubate at room temperature for 5 minutes for color development.
-
Measure the absorbance at 480 nm against a reagent blank.
-
Plot a standard curve of absorbance versus copper concentration.
-
-
Sample Analysis:
-
Label three tubes: "Sample Test (ST)", "Sample Blank (SB)", and "Reagent Blank (RB)".
-
To the ST tube, add 100 µL of serum, 200 µL of Guanidine Hydrochloride-Ascorbate solution, and 200 µL of BCDS solution.
-
To the SB tube, add 100 µL of serum and 200 µL of Guanidine Hydrochloride-Ascorbate solution, but add 200 µL of Tris buffer instead of the BCDS solution.
-
To the RB tube, add 100 µL of deionized water, 200 µL of Guanidine Hydrochloride-Ascorbate solution, and 200 µL of BCDS solution.
-
Incubate all tubes as with the standards and measure the absorbance at 480 nm.
-
Calculate the corrected sample absorbance: Corrected Absorbance = A(ST) - A(SB) - A(RB).
-
Determine the copper concentration in the serum sample from the standard curve using the corrected absorbance.
-
Key Considerations for Assay Self-Validation
-
Reagent Blank: Essential for correcting for any background absorbance from the reagents themselves.
-
Sample Blank: Crucial for correcting for the intrinsic color of the sample (e.g., in hemolyzed or icteric serum).[4]
-
Standard Curve: Must be prepared fresh for each assay run to ensure accuracy.
-
Linearity Check: Ensure that the sample absorbance falls within the linear range of the standard curve. Dilute samples if necessary.[4]
-
Spike and Recovery: To assess for matrix effects, a known amount of copper standard can be added to a sample and the recovery percentage calculated.
Conclusion: Selecting the Right Tool for the Job
The this compound assay, in both its colorimetric and fluorometric forms, remains a valuable and accessible tool for copper quantification. Its accuracy, particularly with the inclusion of a Cu(II) chelator like EDTA, is well-established and shows good correlation with gold-standard methods like AAS.
For routine applications where high throughput and cost-effectiveness are priorities, the improved colorimetric BCDS assay offers a reliable solution. When ultimate sensitivity is required, the fluorometric BCDS assay provides a superior alternative with a lower detection limit and reduced susceptibility to interference from other metal ions.
However, for definitive quantification, especially in complex matrices or for regulatory submissions, confirmation with AAS or ICP-MS is recommended. The choice of assay should always be guided by the specific research question, the nature of the sample, and the required level of sensitivity and accuracy. By understanding the principles, limitations, and comparative performance of the BCDS assay, researchers can make informed decisions to ensure the integrity and validity of their experimental data.
References
- 1. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. medichem-me.com [medichem-me.com]
- 5. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive, direct colorimetric assay for copper in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcea.agr.hr [jcea.agr.hr]
- 9. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of the Disodium Bathocuproine Disulfonate (BCDA) Assay Across Different Laboratories
For researchers, scientists, and drug development professionals, the accurate quantification of copper is critical across a spectrum of applications, from assessing enzymatic activity to monitoring environmental contaminants. The Disodium Bathocuproine Disulfonate (BCDA) assay is a widely adopted colorimetric method prized for its sensitivity and specificity for cuprous ions (Cu(I)). However, the transition of an assay from a single laboratory's validated protocol to a universally reproducible method is a significant challenge. This guide provides an in-depth analysis of the BCDA assay's reproducibility, offering a comparative perspective against alternative methods and furnishing the technical insights required to navigate the complexities of inter-laboratory analytical studies.
The Scientific Principle of the BCDA Assay
The BCDA assay, also known as the bathocuproine assay, relies on the specific chelation of cuprous ions (Cu(I)) by the water-soluble ligand, this compound.[1][2] In the presence of a reducing agent, such as ascorbic acid or hydroxylamine hydrochloride, cupric ions (Cu(II)) in a sample are reduced to Cu(I).[3] Subsequently, two molecules of BCDA form a stable, water-soluble, orange-colored complex with one Cu(I) ion.[3] The intensity of the resulting color, which is directly proportional to the copper concentration, is measured spectrophotometrically at approximately 484 nm.[3]
One of the key advantages of using the disodium salt of bathocuproine is the water solubility of the resulting copper complex, which obviates the need for organic solvent extraction steps.[2] The assay is highly sensitive, capable of detecting copper concentrations at very low levels.[1]
Experimental Workflow of the BCDA Assay
The following diagram outlines the typical workflow for the determination of total copper using the BCDA assay.
Caption: Workflow of the BCDA assay for copper quantification.
Detailed Experimental Protocol for Total Copper Determination
This protocol is a self-validating system, with built-in checks and explanations for each step to ensure technical accuracy.
Materials:
-
This compound (BCDA)
-
Copper standard (e.g., copper sulfate)
-
Hydroxylamine hydrochloride or Ascorbic acid
-
Sodium acetate
-
Acetic acid
-
High-purity water
-
Spectrophotometer and cuvettes or microplate reader
Reagent Preparation:
-
Acetate Buffer (pH 4.3): Prepare a solution of sodium acetate and adjust the pH to 4.3 with acetic acid. The pH is critical as the color formation is optimal between pH 4 and 5.[3]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve hydroxylamine hydrochloride in high-purity water. This reagent reduces Cu(II) to Cu(I). Prepare this solution fresh to ensure its reducing capacity.
-
BCDA Solution (e.g., 1 mM): Dissolve BCDA in high-purity water. This solution should be protected from light to prevent degradation.
-
Copper Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution from a certified copper standard.
-
Working Copper Standards: Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 0-10 µg/mL).
Assay Procedure (96-well plate format):
-
Sample Preparation: Acidify samples upon collection to prevent copper adsorption to container surfaces.[3] If necessary, digest the sample to release protein-bound copper.
-
Assay Plate Setup: To 100 µL of each standard and sample in respective wells, add 50 µL of acetate buffer.
-
Reduction Step: Add 20 µL of hydroxylamine hydrochloride solution to each well. Mix gently and incubate for 5 minutes at room temperature. This ensures the complete reduction of Cu(II) to Cu(I).
-
Color Development: Add 30 µL of the BCDA solution to each well. Mix and incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 484 nm using a microplate reader.
Inter-Laboratory Reproducibility of the BCDA Assay
Reproducibility is the ability of an assay to provide consistent results for the same samples tested in different laboratories.[4][5] It is a critical parameter for the standardization of an analytical method.[6] An inter-laboratory study on the bathocuproine method for copper in a synthetic water sample demonstrated a relative standard deviation of 4.1%.[3]
Factors Influencing Inter-Laboratory Variability:
-
Reagent Quality and Preparation: Purity of BCDA, freshness of the reducing agent, and accuracy of buffer pH can significantly impact results.
-
Instrumentation: Differences in spectrophotometer calibration, path length, and wavelength accuracy can introduce variability.
-
Operator Technique: Pipetting accuracy, timing of incubation steps, and overall adherence to the protocol are crucial.
-
Sample Matrix: The presence of interfering substances can affect the assay's performance differently across labs if not properly addressed.[3]
Hypothetical Inter-Laboratory Comparison Data:
The following table illustrates a hypothetical scenario of the BCDA assay being performed in three different laboratories on a certified reference material with a known copper concentration of 5.0 µg/mL.
| Laboratory | Measured Mean [Cu] (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Lab A | 5.1 | 0.21 | 4.1% |
| Lab B | 4.8 | 0.35 | 7.3% |
| Lab C | 5.3 | 0.25 | 4.7% |
| Overall | 5.07 | 0.27 | 5.3% |
This hypothetical data demonstrates that even with a standardized protocol, some level of inter-laboratory variation is expected. A robust assay should have a low overall coefficient of variation in such studies.
Comparison with Alternative Copper Quantification Methods
The choice of a copper assay depends on various factors including the required sensitivity, sample matrix, throughput, and available instrumentation.
| Feature | BCDA Assay | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric | Atomic absorption | Mass-to-charge ratio |
| Sensitivity | High (µg/L to mg/L) | High (µg/L to mg/L) | Very High (ng/L to µg/L) |
| Throughput | High | Low to Medium | Medium |
| Cost | Low | Medium | High |
| Interferences | Other metal ions at high concentrations | Chemical and spectral interferences | Isobaric and polyatomic interferences |
| Speciation | Can be adapted for Cu(I) vs. Total Cu | Measures total copper | Measures total copper |
Logical Framework for Selecting a Copper Assay
The following diagram provides a decision-making framework for selecting an appropriate copper quantification method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 3. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 4. woah.org [woah.org]
- 5. Factors affecting test reproducibility among laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to the Limitations of Disodium Bathocuproine Disulfonate (BCS) in Biological Systems: A Comparative Analysis
Disodium bathocuproine disulfonate (BCS) is a widely utilized chelating agent in biological research, primarily valued for its high sensitivity and specificity in detecting cuprous ions (Cu⁺).[1] Its application spans from quantifying copper in various samples to studying the role of this essential yet potentially toxic metal in diverse biological processes. However, a nuanced understanding of its limitations is paramount for rigorous and reproducible scientific inquiry. This guide provides an in-depth analysis of the constraints associated with the use of BCS in biological systems, offering a comparative perspective on alternative methods and providing actionable experimental protocols for researchers, scientists, and drug development professionals.
The Double-Edged Sword: Understanding the Core Limitations of BCS
While a powerful tool, the utility of BCS is circumscribed by several key factors that can significantly impact experimental outcomes and their interpretation. These limitations primarily revolve around its chemical properties and interactions within complex biological milieu.
Assay Interference: A Major Pitfall in Redox Biology
The Impermeability Barrier: A Limitation for Intracellular Studies
BCS is a hydrophilic molecule and is generally considered to be non-membrane-permeable.[2] This characteristic severely restricts its use for chelating intracellular copper pools. For researchers investigating the roles of cytoplasmic or organellar copper, BCS is not a suitable tool as it primarily acts on extracellular copper.
Interference with Protein Quantification Assays
The chemical principle of some protein quantification assays, such as the bicinchoninic acid (BCA) assay, involves the reduction of Cu²⁺ to Cu⁺ by proteins, followed by the chelation of Cu⁺ by a chromogenic agent. Due to its strong affinity for Cu⁺, BCS can interfere with these assays by competing for the cuprous ions, potentially leading to an underestimation of protein concentration. This is a critical consideration when working with samples where both copper and protein concentrations need to be accurately determined.
Potential for Cytotoxicity
A Comparative Look: Alternatives to BCS for Copper Chelation
The limitations of BCS necessitate the consideration of alternative copper chelators. The choice of an appropriate alternative depends on the specific experimental question, the cellular compartment of interest, and the analytical method being employed.
| Chelator | Primary Application | Key Advantages | Key Disadvantages |
| This compound (BCS) | Extracellular Cu⁺ quantification | High sensitivity and specificity for Cu⁺. | Interferes with ROS assays (DCFH), cell impermeable, can interfere with protein assays. |
| 2,2'-Dipyridyl (DPD) | Intracellular Cu⁺ chelation in ROS assays | Cell permeable, does not interfere with the DCFH assay. | Lower specificity for copper compared to BCS, potential for off-target effects. |
| D-Penicillamine | In vivo copper chelation (clinical) | Orally available, promotes urinary copper excretion. | Lower copper binding affinity compared to others, potential for adverse side effects.[5] |
| Trientine (Triethylene tetramine) | In vivo copper chelation (clinical) | Effective in promoting urinary copper excretion, alternative for patients intolerant to D-penicillamine. | pH-dependent chelation potency.[3] |
| 8-Hydroxyquinolines (e.g., Clioquinol) | Experimental intracellular copper chelation | Cell permeable, potent copper chelators. | Potential for neurotoxicity, complex interactions in biological systems.[3] |
Experimental Protocols: Navigating the Challenges
To address the limitations of BCS and provide practical solutions, the following detailed protocols are provided.
Protocol 1: Improved BCS Assay for Cu(I) Quantification in the Presence of Cu(II)
This protocol, adapted from established methods, incorporates EDTA to chelate Cu(II) and prevent its interference in the BCS assay for Cu(I).[6]
Materials:
-
This compound (BCS) solution (e.g., 1 mM in water)
-
Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 10 mM in water)
-
Copper(I) standard solutions (prepared fresh)
-
Sample containing copper
-
Spectrophotometer
Procedure:
-
To your sample, add EDTA to a final concentration sufficient to chelate the estimated amount of Cu(II).
-
Incubate the mixture for 5-10 minutes at room temperature to allow for complete chelation of Cu(II).
-
Add the BCS solution to the sample to a final concentration that is in excess of the expected Cu(I) concentration.
-
Incubate for 5 minutes at room temperature to allow for the formation of the Cu(I)-BCS complex.
-
Measure the absorbance of the solution at 483 nm.
-
Prepare a standard curve using known concentrations of Cu(I) standards treated with the same concentrations of EDTA and BCS.
-
Determine the concentration of Cu(I) in your sample by comparing its absorbance to the standard curve.
Protocol 2: Quantification of Urinary Copper Excretion using D-Penicillamine Challenge Test
This protocol is a clinical diagnostic method used to assess copper overload, often in the context of Wilson's disease.[7][8]
Materials:
-
D-penicillamine capsules (as prescribed)
-
24-hour urine collection container (copper-free)
-
Atomic absorption spectrophotometer or ICP-MS for copper analysis
Procedure:
-
Collect a baseline 24-hour urine sample in a copper-free container.
-
Administer D-penicillamine orally as per the prescribed dosage (e.g., 500 mg at the start of the collection and another 500 mg 12 hours later for adults).[7]
-
Collect all urine for the next 24 hours in the same copper-free container.
-
Measure the total volume of the 24-hour urine collection.
-
Submit an aliquot of the urine for copper concentration analysis using atomic absorption spectrophotometry or ICP-MS.
-
Calculate the total 24-hour urinary copper excretion by multiplying the copper concentration by the total urine volume.
-
Compare the post-challenge excretion to the baseline and to established diagnostic thresholds.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the chelation mechanisms and a comparative experimental workflow.
Caption: Chelation of cuprous ions (Cu⁺) by BCS and DPD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The cytotoxicity of some phenanthroline-based antimicrobial copper(II) and ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic phenanthroline derivatives alter metallostasis and redox homeostasis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
A Comparative Guide to the Applications of Disodium Bathocuproine Disulfonate in Scientific Research
For researchers, scientists, and professionals in drug development, the selection of appropriate analytical reagents is paramount to generating accurate and reproducible data. This guide provides an in-depth technical comparison of Disodium Bathocuproine Disulfonate (BCS), a versatile water-soluble chelating agent, and its applications in key biochemical assays. We will objectively evaluate its performance against established alternatives, supported by experimental data from peer-reviewed studies, to empower you to make informed decisions for your research needs.
Core Principles: The Chemistry of this compound (BCS)
This compound is a sulfonated derivative of bathocuproine. The presence of two sulfonate groups renders the molecule highly soluble in aqueous solutions, a significant advantage for many biological applications.[1] Its primary chemical utility lies in its high affinity and specificity for cuprous ions (Cu⁺).[2] Upon binding to Cu⁺, BCS forms a stable, orange-colored complex with a distinct absorbance maximum, making it an excellent chromogenic indicator for spectrophotometric quantification.[2]
This fundamental property underpins its use in a variety of assays, which we will explore in detail below.
Quantification of Total Antioxidant Capacity: The CUPRAC Assay
One of the most well-established applications of BCS is in the CUPRIC Ion Reducing Antioxidant Capacity (CUPRAC) assay. This method assesses the total antioxidant capacity of a sample by measuring its ability to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺), which are then chelated by BCS.[3]
Mechanism of the CUPRAC Assay
The CUPRAC assay is an electron transfer-based method.[3] Antioxidants present in the sample reduce the Cu(II)-Neocuproine complex to the Cu(I)-Neocuproine complex, which has a maximum absorbance at 450 nm. The degree of color formation is directly proportional to the total antioxidant capacity of the sample.
Caption: The CUPRAC assay principle.
Comparative Performance: CUPRAC vs. Other Antioxidant Assays
The CUPRAC assay offers several advantages over other common antioxidant capacity assays, such as the Ferric Reducing Ability of Plasma (FRAP) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
| Feature | CUPRAC Assay (BCS-based) | FRAP Assay | DPPH Assay |
| pH | Operates at a physiological pH of 7.0[3] | Requires an acidic pH (3.6) | Can be performed at various pHs, but is sensitive to pH changes |
| Reaction Time | Generally rapid (minutes to 30 minutes)[3] | Fast (typically 4 minutes) | Slower, may require longer incubation times |
| Specificity | Reacts with a wide range of antioxidants, including thiols[3] | Does not react with some important antioxidants like glutathione | Can have interferences from compounds that absorb at the same wavelength |
| Reagent Stability | Reagents are stable | Reagent is stable | DPPH radical is less stable and sensitive to light |
Key Insight: The ability of the CUPRAC assay to function at a neutral pH makes it particularly suitable for analyzing biological samples, as it better reflects physiological conditions compared to the acidic environment of the FRAP assay.
A Potential Alternative in Protein Quantification
While the Bicinchoninic Acid (BCA) and Bradford assays are the workhorses of protein quantification, evidence suggests that a BCS-based method could offer a viable alternative. A patented method describes a one-step, rapid absorbance assay for peptides and proteins using a bathocuproine-based composition.[4]
Proposed Mechanism for BCS-Based Protein Assay
Similar to the BCA assay, the proposed BCS-based protein assay relies on the reduction of Cu²⁺ to Cu⁺ by peptide bonds under alkaline conditions. The resulting Cu⁺ ions are then chelated by BCS, forming a colored complex whose absorbance is proportional to the protein concentration.[4]
Caption: Proposed workflow for a BCS-based protein assay.
Comparative Analysis with BCA and Bradford Assays
While direct peer-reviewed comparative studies with extensive quantitative data are still emerging, the patent for the BCS-based protein assay suggests several potential advantages.[4] The table below provides a comparison based on the established characteristics of the BCA and Bradford assays and the proposed benefits of a BCS-based method.
| Feature | BCS-Based Assay (Proposed) | BCA Assay | Bradford Assay |
| Principle | Copper reduction and chelation[4] | Copper reduction and chelation[5] | Dye-binding[5] |
| Detection Wavelength | ~480 nm[4] | 562 nm[5] | 595 nm[5] |
| Assay Time | Potentially rapid, one-step[4] | ~30-60 minutes[6] | ~5-15 minutes[6] |
| Detergent Compatibility | Likely compatible (similar to BCA) | Generally compatible with non-ionic detergents | Sensitive to detergents[7] |
| Reducing Agent Comp. | Likely sensitive (similar to BCA) | Sensitive to reducing agents[6] | Compatible with reducing agents |
| Protein-to-Protein Var. | To be determined | Lower than Bradford | Higher, dependent on amino acid composition[6] |
Experimental Protocol: A Postulated BCS-Based Protein Assay
Based on the principles outlined in the patent, a potential protocol for a BCS-based protein assay would involve the following steps[4]:
-
Reagent Preparation: Prepare a working reagent containing BCS, a copper source (e.g., copper sulfate), and a buffer to maintain alkaline conditions.
-
Standard Preparation: Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations.
-
Sample Preparation: Dilute unknown protein samples to fall within the expected linear range of the assay.
-
Assay Execution:
-
Pipette standards and unknown samples into a microplate.
-
Add the BCS working reagent to each well.
-
Incubate at a specified temperature (e.g., room temperature or 37°C) for a defined period.
-
-
Measurement: Read the absorbance at approximately 480 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the unknown samples.
Self-Validation and Trustworthiness: For any new or modified protocol, it is crucial to perform in-house validation. This includes determining the linear range, sensitivity, and potential interference from common buffer components used in your specific applications.
A Precise Tool for Copper Chelation in Biological Systems
Beyond its role in colorimetric assays, BCS is a valuable tool for studying the intricate roles of copper in biological processes. Its high affinity for Cu⁺ allows for the specific chelation of this ion, enabling researchers to investigate copper homeostasis, toxicity, and its involvement in various diseases.[8]
Mechanism of Action as a Copper Chelator
BCS acts as a bidentate ligand, with two nitrogen atoms in its phenanthroline ring system coordinating with a single Cu⁺ ion. This forms a highly stable complex, effectively sequestering the ion and preventing it from participating in other reactions.[2] Due to its hydrophilic nature and the presence of sulfonate groups, BCS is generally considered to be membrane-impermeable, primarily chelating extracellular copper.[8]
Caption: BCS as an extracellular copper chelator.
Comparative Performance: BCS vs. EDTA
Ethylenediaminetetraacetic acid (EDTA) is a widely used, non-specific metal chelator. While effective in binding a range of divalent and trivalent metal ions, its lack of specificity can be a drawback in studies focused on the role of a particular metal.
| Feature | This compound (BCS) | Ethylenediaminetetraacetic acid (EDTA) |
| Specificity | High specificity for Cu⁺[2] | Non-specific, chelates numerous divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺)[9] |
| Primary Target Ion | Cuprous (Cu⁺) | Binds a wide range of metal ions |
| Membrane Permeability | Generally considered impermeable[8] | Generally considered impermeable |
| Application Focus | Studying the specific roles of extracellular copper[8] | General metal chelation, preventing enzyme degradation |
Causality in Experimental Choices: The choice between BCS and EDTA depends on the experimental question. If the goal is to investigate the specific role of extracellular copper, the high specificity of BCS makes it the superior choice. In contrast, if the aim is to generally inhibit metal-dependent processes, the broad-spectrum activity of EDTA may be more appropriate.
Applications in Drug Development and Disease Research
The unique properties of BCS have led to its application in various areas of drug development and disease research, particularly in studies related to neurodegenerative diseases and cancer.
-
Neurodegenerative Diseases: Copper dyshomeostasis is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[10][11][12][13][14] BCS can be used as a tool to investigate the role of extracellular copper in these conditions.
-
Cancer Research: Some studies have explored the use of copper chelators as a therapeutic strategy in cancer. By sequestering copper, which is essential for angiogenesis and tumor growth, agents like BCS could potentially inhibit cancer progression.[8]
Conclusion
This compound is a powerful and versatile tool in the researcher's arsenal. Its well-established role in the robust CUPRAC assay for antioxidant capacity provides a reliable method that, in many respects, is superior to older techniques. The emerging application of BCS in protein quantification presents an exciting potential alternative to the commonly used BCA and Bradford assays, although further independent validation is warranted. Furthermore, its high specificity as a copper chelator makes it an invaluable reagent for dissecting the complex roles of copper in health and disease. By understanding the principles, performance characteristics, and appropriate applications of BCS, researchers can enhance the accuracy and relevance of their experimental findings.
References
- 1. CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… [cymitquimica.com]
- 2. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20170343559A1 - Quantitative peptide or protein assay - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Bradford vs BCA Assay: Which Protein Quantification Method Should You Use? [synapse.patsnap.com]
- 7. Common Protein Concentration Assays: Pros & Cons - Fluidic Sciences Ltd % [fluidic.com]
- 8. researchgate.net [researchgate.net]
- 9. EDTA chelation effects on urinary losses of cadmium, calcium, chromium, cobalt, copper, lead, magnesium, and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural products in the management of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Review of the Common Neurodegenerative Disorders: Current Therapeutic Approaches and the Potential Role of Nanotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
